molecular formula C4H6N4O B2536881 4-Amino-1H-pyrazole-5-carboxamide CAS No. 67221-50-5

4-Amino-1H-pyrazole-5-carboxamide

Cat. No.: B2536881
CAS No.: 67221-50-5
M. Wt: 126.119
InChI Key: JVXDFTZWKFHULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-pyrazole-5-carboxamide (CAS 67221-50-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key precursor for synthesizing diverse bioactive molecules . Its structure features an amino group at the 4-position and a carboxamide group at the 5-position of the pyrazole ring, making it a versatile scaffold for chemical derivatization . Researchers extensively use this compound to create novel Schiff bases by condensing its primary amino group with various aldehydes, which are then evaluated for antioxidant and other pharmacological activities . Pyrazole derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects . Furthermore, pyrazole-carboxamide derivatives are investigated as potent inhibitors of enzymes like carbonic anhydrase, which is a target for therapies against conditions such as glaucoma, epilepsy, and cancer . As a building block, it contributes to the development of compounds with potential applications in the pharmaceutical and agrochemical industries . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions are in a sealed, dry container at 2-8°C .

Properties

IUPAC Name

4-amino-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXDFTZWKFHULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67221-50-5
Record name 4-amino-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of the Aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-1H-pyrazole-5-carboxamide

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities as analgesics, anti-inflammatories, and anti-cancer agents.[1] Specifically, the this compound structure represents a crucial building block, a versatile synthon for constructing more complex molecules, particularly kinase inhibitors in oncology research.[2][3] Its unique arrangement of amino and carboxamide groups provides key hydrogen bonding capabilities, essential for specific and high-affinity interactions with biological targets.[4]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of how to access this vital chemical entity.

Part 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic perspective on this compound reveals two principal strategies. The choice between them is often dictated by the availability of starting materials, scalability, and the desired purity profile.

  • Strategy A: Functionalization of a Pre-formed Pyrazole Ring. This is arguably the most direct and reliable approach. It begins with a stable pyrazole-5-carboxamide core, which is then functionalized at the C4 position. This route offers excellent control over regiochemistry.

  • Strategy B: De Novo Ring Construction. This strategy builds the heterocyclic ring from acyclic precursors. It involves the cyclocondensation of a hydrazine source with a suitable three-carbon fragment containing the necessary cyano and amide functionalities. This method can be highly efficient but may present challenges with regioselectivity if substituted hydrazines are used.

Below is a logical diagram illustrating these two divergent approaches.

G cluster_A Strategy A: Ring Functionalization cluster_B Strategy B: De Novo Ring Construction Target This compound A_Intermediate 4-Nitro-1H-pyrazole-5-carboxamide A_Intermediate->Target Reduction A_Start 1H-Pyrazole-5-carboxamide A_Start->A_Intermediate Electrophilic Nitration B_Intermediate Acyclic Precursor (e.g., 2-cyano-3-ethoxyacrylamide) B_Intermediate->Target Cyclization B_Start Hydrazine + C3 Synthon B_Start->B_Intermediate Condensation

Caption: High-level retrosynthetic strategies for this compound.

Part 2: Pathway A - Synthesis via Ring Functionalization

This pathway is characterized by its predictable regiochemistry and reliance on well-established, robust reactions. The electron-rich nature of the pyrazole ring directs electrophilic substitution preferentially to the C4 position, making this a highly selective process.[1]

Step 1: Electrophilic Nitration of 1H-Pyrazole-5-carboxamide

The introduction of a nitro group at the C4 position is the key strategic step. This is achieved through electrophilic nitration. The choice of nitrating agent is critical; a mixture of concentrated sulfuric acid and nitric acid is typically employed.

  • The "Why": Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is performed at low temperatures (typically 0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of side products.

G Start 1H-Pyrazole-5-carboxamide Reagents HNO₃ / H₂SO₄ 0-10 °C Start->Reagents Product 4-Nitro-1H-pyrazole-5-carboxamide Reagents->Product

Caption: Workflow for the nitration of the pyrazole core.

Step 2: Reduction of the Nitro Group

The conversion of the 4-nitro group to the 4-amino group is the final transformation. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean conversion, and mild reaction conditions.

  • The "Why": Palladium on carbon (Pd/C) is an excellent catalyst for this reduction. Hydrogen gas is the classic reducing agent, but for operational simplicity and safety, transfer hydrogenation using a source like ammonium formate is often preferred.[5] The ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, avoiding the need for a pressurized hydrogen gas apparatus.

G Start 4-Nitro-1H-pyrazole-5-carboxamide Reagents Pd/C Catalyst Ammonium Formate Methanol, Reflux Start->Reagents Product This compound Reagents->Product

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Pathway A

Part A: Synthesis of 4-Nitro-1H-pyrazole-5-carboxamide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice-salt bath.

  • Addition: Slowly add 1H-pyrazole-5-carboxamide (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until all solids have dissolved.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-Nitro-1H-pyrazole-5-carboxamide.

Part B: Synthesis of this compound [5]

  • Setup: To a solution of 4-Nitro-1H-pyrazole-5-carboxamide (1 equivalent) in methanol, add ammonium formate (5-10 equivalents).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Part 3: Pathway B - Synthesis via De Novo Ring Construction

This approach builds the pyrazole ring from acyclic components. A common method involves the reaction of hydrazine with an activated derivative of cyanoacetamide. This pathway is elegant and can be performed in a single step.

  • The "Why": The key starting material is a 3-carbon synthon that possesses an electrophilic center for the initial attack by hydrazine and a nitrile group for the subsequent intramolecular cyclization. A common precursor is 2-cyano-3-ethoxyacrylamide (which can be formed from cyanoacetamide and triethyl orthoformate). Hydrazine first displaces the ethoxy group, forming a hydrazino intermediate. This intermediate then undergoes a rapid intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group to form the 5-aminopyrazole ring. A similar reaction using α-cyano-β-dimethylaminocrotonamide and hydrazine hydrate has been reported to yield the corresponding 5-aminopyrazole-4-carboxamide.[6]

G cluster_reactants Reactants Reactant1 2-Cyano-3-ethoxyacrylamide Reaction Ethanol Reflux Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Intermediate Hydrazino Intermediate (transient) Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Conceptual workflow for the de novo synthesis of the pyrazole ring.

Experimental Protocol: Pathway B
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-cyano-3-ethoxyacrylamide (1 equivalent) in ethanol.

  • Addition: Add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or an appropriate solvent to yield this compound.

Part 4: Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to aid in this decision-making process.

FeaturePathway A: Ring FunctionalizationPathway B: De Novo Ring Construction
Starting Materials 1H-pyrazole-5-carboxamideCyanoacetamide derivatives, Hydrazine
Key Reagents HNO₃/H₂SO₄, Pd/C, Ammonium FormateHydrazine Hydrate
Number of Steps Two distinct chemical transformationsTypically a one-pot reaction
Advantages - Highly predictable regiochemistry- Robust and well-documented reactions- Easy to monitor progress- Potentially higher atom economy- Fewer synthetic steps- Milder overall conditions (avoids strong acids)
Disadvantages - Use of strong, corrosive acids (H₂SO₄/HNO₃)- Requires handling of a nitro-intermediate- Use of a precious metal catalyst (Pd)- Availability of the acyclic precursor- Potential for side reactions if impurities are present

Conclusion

Both Pathway A and Pathway B represent viable and effective methods for the synthesis of this compound. Pathway A (Ring Functionalization) is often favored in research and development for its reliability and unambiguous control over the final structure. The steps are standard transformations in organic synthesis, making the process straightforward to implement. Pathway B (De Novo Construction) offers an elegant and more convergent approach, which can be advantageous for large-scale synthesis provided the starting materials are readily accessible and cost-effective.

The ultimate choice of pathway will depend on the specific constraints and objectives of the research program, including scale, cost, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize this invaluable heterocyclic building block.

References

An In-depth Technical Guide to 4-Amino-1H-pyrazole-5-carboxamide: Chemical Properties, Structure, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Carboxamide Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities that span from anticancer to anti-inflammatory and antimicrobial applications.[1][2] Within this important class of heterocycles, molecules featuring an amino group and a carboxamide moiety are of particular interest due to their ability to form multiple hydrogen bonds and engage in various receptor-ligand interactions. 4-Amino-1H-pyrazole-5-carboxamide, a key member of this family, represents a valuable building block in the synthesis of more complex bioactive molecules and is a subject of interest for researchers in drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, structural features, and synthetic pathways, offering insights for its application in research and development.

Physicochemical and Structural Properties

While specific experimental data for the parent compound this compound is not extensively reported in publicly available literature, its fundamental properties can be derived from chemical databases and analysis of closely related analogs.

PropertyValue/InformationSource
Molecular Formula C₄H₆N₄O--INVALID-LINK--[4]
Molecular Weight 126.12 g/mol --INVALID-LINK--[4]
Appearance Expected to be a solid at room temperature.General chemical knowledge
Melting Point Not explicitly reported for the parent compound. The related 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide has a melting point of 98-101 °C.[5]--INVALID-LINK--[5]
Solubility Expected to have some solubility in polar organic solvents and limited solubility in water, influenced by its ability to form hydrogen bonds. The related 5-amino-1-phenylpyrazole-4-carboxamide is noted to be more soluble in polar solvents.[6]General chemical principles, --INVALID-LINK--[6]
CAS Number 67221-50-5--INVALID-LINK--[4]
Structural Elucidation and Tautomerism

The structure of this compound is characterized by a five-membered pyrazole ring substituted with an amino group at position 4 and a carboxamide group at position 5.

Caption: 2D structure of this compound.

A critical structural aspect of 1H-pyrazoles is the potential for annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. For this compound, this would result in an equilibrium between this compound and 4-amino-2H-pyrazole-5-carboxamide. The predominant tautomer in a given environment is influenced by factors such as the electronic nature of the substituents and the solvent polarity. While specific studies on this molecule are lacking, research on related aminopyrazoles can provide insights into this equilibrium.

Spectroscopic Profile (Predicted)

Without experimental data, the following spectroscopic characteristics are predicted based on the structure and data from analogous compounds.[1][7]

  • ¹H NMR:

    • Pyrazole Ring Proton (C3-H): A singlet is expected, likely in the downfield region (δ 7.0-8.0 ppm).

    • NH Proton (Ring): A broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration (δ 10.0-13.0 ppm).

    • NH₂ Protons (Amino Group): A broad singlet corresponding to two protons, with a chemical shift influenced by hydrogen bonding (δ 4.0-6.0 ppm).

    • NH₂ Protons (Carboxamide Group): Two broad singlets (or one if exchange is rapid) for the two amide protons, typically in the range of δ 6.0-8.0 ppm.

  • ¹³C NMR:

    • Pyrazole Ring Carbons (C3, C4, C5): Resonances for the three carbon atoms of the pyrazole ring are expected in the aromatic region (δ 100-150 ppm). The carbon bearing the amino group (C4) and the carbon bearing the carboxamide group (C5) will be significantly influenced by these substituents.

    • Carbonyl Carbon (Amide): A characteristic downfield signal for the carbonyl carbon is anticipated (δ 160-175 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H Stretching (Ring and Amino): Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrazole ring, the amino group, and the carboxamide group.

    • C=O Stretching (Amide): A strong absorption band characteristic of the carbonyl group in an amide, typically around 1650-1680 cm⁻¹.

    • N-H Bending: Bending vibrations for the amino and amide groups are expected in the 1550-1650 cm⁻¹ region.

    • C=N and C=C Stretching: Absorptions corresponding to the pyrazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

Synthesis of this compound

A potential synthetic pathway could start from ethyl 2-cyano-3-ethoxyacrylate, which upon reaction with ammonia would yield ethyl 2-cyano-3-aminocrotonate. This intermediate can then be cyclized with hydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester and conversion to the amide would yield the final product. A more direct route might involve the reaction of a β-ketonitrile derivative with hydrazine.

Exemplary Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized workflow for the synthesis of aminopyrazole derivatives, which could be adapted for the target molecule.

G cluster_0 Synthesis Workflow Start Starting Materials (e.g., β-Ketonitrile derivative) Reaction1 Cyclization with Hydrazine Start->Reaction1 Purification1 Work-up and Purification Reaction1->Purification1 Product This compound Purification1->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: A generalized workflow for the synthesis of aminopyrazole derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications. The amino and carboxamide groups provide key hydrogen bond donor and acceptor sites, enabling strong and specific interactions with biological targets.

  • Kinase Inhibitors: Many pyrazole derivatives are known to be potent kinase inhibitors, a class of drugs widely used in cancer therapy. The structural features of this compound make it an attractive starting point for the design of inhibitors targeting various kinases.[3]

  • Anticancer Agents: The pyrazole core is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines.[8]

  • Antimicrobial Agents: Derivatives of aminopyrazole carboxamides have also shown promise as antibacterial and antifungal agents.[10]

Safety and Handling

Based on the safety data for the hydrochloride salt and related compounds, this compound should be handled with care in a laboratory setting. It is likely to be an irritant to the skin and eyes and may be harmful if swallowed. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its structure, featuring a pyrazole core with key functional groups for molecular interactions, makes it a valuable synthon for the development of novel therapeutic agents. While specific experimental data for the parent compound is sparse in the public domain, this guide provides a comprehensive overview of its known and predicted properties based on available information and the characterization of closely related structures. Further research to fully characterize this compound and explore its reactivity and biological activity is warranted and would be a valuable contribution to the field.

References

The Unassuming Architect: A Technical Guide to the Biological Potential of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Scaffold

In the landscape of modern drug discovery, certain molecular frameworks emerge not as blockbuster drugs themselves, but as foundational pillars upon which potent and selective therapeutics are built. 4-Amino-1H-pyrazole-5-carboxamide is a prime exemplar of such a scaffold. While its intrinsic biological activity is not widely reported to be potent, its true significance lies in its role as a versatile and strategically vital starting material for a multitude of biologically active agents. This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its derivatives to a nuanced discussion of its chemical properties, synthesis, and its proven utility in the generation of high-value therapeutics, particularly in the realms of oncology and inflammatory diseases. For the discerning researcher, this guide illuminates the causal connections between the structure of this pyrazole core and the diverse biological activities of its progeny.

I. Physicochemical Characteristics of the Core

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic medicinal chemistry. These properties govern its reactivity, solubility, and handling characteristics.

PropertyValueSource
Molecular Formula C4H6N4OPubChem[1]
Molecular Weight 126.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 67221-50-5PubChem[1]
Calculated LogP -0.7PubChem[1]
Appearance Off-white solid[2]
Solubility Very soluble in water

The low calculated LogP value suggests a high degree of polarity, consistent with its observed high solubility in aqueous media. This characteristic is a critical consideration in the design of synthetic routes and purification strategies.

II. Synthetic Pathways: Constructing the Foundation

The synthesis of this compound is a well-established process, often starting from more readily available precursors. A common and efficient route involves the reduction of a nitro-substituted pyrazole intermediate. This multi-step synthesis provides a reliable method for obtaining the core scaffold in good yield.[2]

A. Representative Synthetic Protocol

The following protocol outlines a typical laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Amidation of a Nitro-pyrazole Ester The synthesis often commences with a suitable 4-nitro-1H-pyrazole-5-carboxylate ester. The ester is reacted with an ammonia source to form the corresponding carboxamide. This initial step introduces the carboxamide functionality that is a key feature of the final molecule.

Step 2: Reduction of the Nitro Group The nitro group at the 4-position is then reduced to the primary amine. A common and effective method for this transformation is catalytic hydrogenation.[2]

  • Rationale for Catalytic Hydrogenation: This method is chosen for its high efficiency and clean reaction profile, typically affording the desired amine without the formation of significant byproducts. The use of a catalyst like palladium on carbon (Pd/C) allows the reaction to proceed under relatively mild conditions of temperature and pressure.[2]

Experimental Workflow: Synthesis of this compound

G start 4-Nitro-1H-pyrazole-5-carboxamide reagents H2 (g) 10% Palladium on Carbon (Pd/C) Methanol (Solvent) start->reagents 1. conditions 60 °C, 18 h reagents->conditions 2. workup Filtration Solvent Evaporation conditions->workup 3. product This compound workup->product 4.

Caption: A generalized workflow for the synthesis of this compound.

III. The Biological Significance: A Tale of Potent Derivatives

While direct and potent biological activity of the parent this compound is not extensively documented, its immense value is realized in its role as a versatile scaffold for the synthesis of highly active and clinically relevant molecules. The strategic placement of the amino and carboxamide groups on the pyrazole ring provides ideal vectors for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of biological activity.

A. Kinase Inhibition: A Privileged Scaffold for Oncology and Inflammation

The this compound core is a recurring motif in a multitude of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

1. Glycogen Synthase Kinase 3 (GSK3) Inhibition: Derivatives of this compound have been identified as nanomolar inhibitors of GSK3.[3] These compounds serve as valuable tools for studying the biological roles of GSK3 and as starting points for the development of therapeutics for neurodegenerative diseases and diabetes.

2. Janus Kinase (JAK) Inhibition: The pyrazole carboxamide scaffold has been utilized in the design of Janus kinase (JAK) inhibitors.[4] JAKs are key components of signaling pathways that regulate immune responses, making them attractive targets for the treatment of autoimmune diseases like rheumatoid arthritis.

3. Bruton's Tyrosine Kinase (BTK) Inhibition: More recently, bicyclic pyrazole derivatives incorporating the this compound moiety have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial mediator of B-cell signaling.[5] These inhibitors have shown promise in the treatment of B-cell malignancies.

B. Antiparasitic Activity: A New Frontier

Beyond kinase inhibition, the this compound scaffold has demonstrated potential in the development of novel antiparasitic agents. Lead optimization studies on a series of 5-phenylpyrazolopyrimidinones, derived from this core, have yielded compounds with improved efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.[6][7]

Illustrative Signaling Pathway Involvement of Derivatives

G Scaffold This compound (Core Scaffold) Derivative Substituted Derivative Scaffold->Derivative Chemical Synthesis Kinase Target Kinase (e.g., GSK3, JAK, BTK) Derivative->Kinase Inhibition Downstream Downstream Signaling & Cellular Response (e.g., Proliferation, Inflammation) Kinase->Downstream Modulation

Caption: The role of this compound as a scaffold for kinase inhibitors.

IV. Experimental Protocols for Biological Evaluation

To assess the biological activity of novel derivatives of this compound, a tiered approach of in vitro assays is typically employed.

A. Enzymatic Assays: Probing Direct Target Engagement
  • Objective: To determine the direct inhibitory activity of a compound against a purified enzyme, such as a kinase.

  • Methodology:

    • A solution of the purified kinase is prepared in an appropriate assay buffer.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

    • A substrate for the kinase and a co-factor (e.g., ATP) are added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated.

B. Cell-Based Assays: Assessing Cellular Efficacy and Toxicity
  • Objective: To evaluate the effect of a compound on a specific cellular process or its general cytotoxicity in a relevant cell line.

  • Methodology:

    • Cells are cultured in a multi-well plate to a desired confluency.

    • The test compound is added to the cell culture medium at a range of concentrations.

    • The cells are incubated with the compound for a specified duration.

    • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin).[2]

    • For target-specific assays, a relevant cellular endpoint is measured, such as the phosphorylation of a downstream substrate of the target kinase.

    • The concentration of the compound that causes a 50% reduction in cell viability (EC50 or GI50) is determined.

V. Concluding Remarks: An Enduring Legacy in Drug Discovery

This compound stands as a testament to the principle that the value of a molecule is not always defined by its own biological potency. Its true strength lies in its adaptability and its proven track record as a foundational element in the construction of highly effective and specific therapeutic agents. For researchers and drug development professionals, a deep appreciation of the chemistry and biological potential of this unassuming pyrazole is not merely academic; it is a gateway to the design and synthesis of the next generation of targeted therapies. The continued exploration of new derivatives based on this scaffold promises to yield further breakthroughs in the treatment of a wide array of human diseases.

References

The Evolving Landscape of 4-Amino-1H-pyrazole-5-carboxamide Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-amino-1H-pyrazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various therapeutic targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogues. We will delve into the structure-activity relationships that govern their efficacy, explore their modulation of key signaling pathways, and provide detailed experimental protocols for their synthesis and evaluation.

The this compound Core: A Foundation for Diverse Biological Activity

The pyrazole ring system is a well-established pharmacophore found in numerous clinically approved drugs.[1][2] The this compound scaffold, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] This adaptability has led to the development of derivatives with a wide range of biological activities, including potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[5][6]

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process. While numerous methods exist for the synthesis of substituted pyrazoles, a common approach to the this compound core involves the cyclization of a suitable acyclic precursor.[7]

Experimental Protocol: Synthesis of this compound Hydrochloride (A Representative, General Protocol)

This protocol is a generalized representation based on established pyrazole synthesis methodologies. Researchers should optimize conditions based on their specific starting materials and desired scale.

Materials:

  • Diethyl 2-(ethoxymethylene)malonate

  • Hydrazine hydrate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate.

    • To a solution of sodium ethoxide in ethanol, add diethyl 2-(ethoxymethylene)malonate at room temperature.

    • Stir the mixture for 30 minutes.

    • Add hydrazine hydrate dropwise and reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with acetic acid.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.

  • Step 2: Amidation to 5-Amino-1H-pyrazole-4-carboxamide.

    • Suspend ethyl 5-amino-1H-pyrazole-4-carboxylate in a saturated solution of ammonia in methanol.

    • Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.

    • Cool the reaction vessel, and remove the solvent under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-amino-1H-pyrazole-4-carboxamide.

  • Step 3: Isomerization and Salt Formation (if necessary).

    • The position of the amino and carboxamide groups can be influenced by the synthetic route. Isomerization can sometimes be achieved under specific pH and temperature conditions. The desired 4-amino-5-carboxamide isomer may require specific starting materials and cyclization conditions not detailed in this general protocol.

  • Step 4: Formation of the Hydrochloride Salt.

    • Dissolve the purified this compound in a minimal amount of anhydrous methanol.

    • Add a solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.[8]

General Synthesis of Substituted Derivatives

The synthesis of substituted derivatives typically involves the reaction of the 4-amino group or the pyrazole nitrogen with various electrophiles. A representative scheme for the synthesis of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives starts from 4-nitro-1H-pyrazole-3-carboxylic acid.[9] This nitro-pyrazole intermediate is then coupled with a desired amine, followed by reduction of the nitro group to the corresponding amine.[9]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise as inhibitors of several key protein kinases implicated in human diseases.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations leading to constitutive activation of FLT3 are found in approximately 30% of patients with AML and are associated with a poor prognosis.[10][11] Several this compound derivatives have been developed as potent FLT3 inhibitors.[9][12]

One notable derivative, compound 8t , demonstrated an IC50 of 0.089 nM against FLT3 and also inhibited various FLT3 mutants with IC50 values below 5 nM.[9] This compound also showed potent anti-proliferative effects in the MV4-11 AML cell line (IC50: 1.22 nM).[9]

Signaling Pathway of FLT3 in AML

Mutated FLT3 undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival.[5][10][11]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor 4-Amino-1H-pyrazole- 5-carboxamide Derivative Inhibitor->FLT3 Inhibition

Caption: Constitutive FLT3 signaling in AML and its inhibition.

FGFR Inhibition in Cancer

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is involved in various cellular processes, and their aberrant activation is implicated in the development of numerous cancers.[13][14][15] Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant forms of FGFRs, addressing the issue of acquired resistance.[16]

A representative covalent inhibitor, 10h , displayed potent activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 46, 41, and 99 nM, respectively.[16] It also effectively inhibited the gatekeeper mutant FGFR2 V564F (IC50 = 62 nM) and suppressed the proliferation of various cancer cell lines.[16]

FGFR Signaling Pathway in Cancer

Ligand binding to FGFRs induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the Ras-Raf-MAPK and PI3K-AKT pathways, which drive cell proliferation, migration, and angiogenesis.[15][16]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS GAB1 GAB1 FRS2->GAB1 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Functions Proliferation, Migration, Angiogenesis ERK->Cell_Functions PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Cell_Functions Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR Inhibition

Caption: FGFR signaling cascade in cancer and its therapeutic targeting.

IRAK4 Inhibition in Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are key mediators of the innate immune response.[17][18] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.[4][17]

IRAK4 Signaling Pathway in Inflammation

Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88.[18] IRAK4 then autophosphorylates and subsequently phosphorylates other IRAK family members, leading to the activation of downstream transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[8][19]

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_kinases MAPK Kinases TAK1->MAPK_kinases NFkB_AP1 NF-κB / AP-1 IKK_complex->NFkB_AP1 MAPK_kinases->NFkB_AP1 Inflammation Pro-inflammatory Cytokine Expression NFkB_AP1->Inflammation Inhibitor Pyrazole-based Inhibitor Inhibitor->IRAK4 Inhibition

Caption: The central role of IRAK4 in TLR/IL-1R-mediated inflammation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative this compound derivatives against various kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineCell-based Assay IC50 (nM)Reference
8t FLT30.089MV4-11 (AML)1.22[9]
CDK20.719[9]
CDK40.770[9]
10h FGFR146NCI-H520 (Lung)19[16]
FGFR241SNU-16 (Gastric)59[16]
FGFR399KATO III (Gastric)73[16]
FGFR2 V564F62[16]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for assessing the inhibitory activity of test compounds against a specific kinase.[20][21]

Materials:

  • Recombinant kinase (e.g., FLT3, FGFR, IRAK4)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[22][23]

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for FLT3 inhibitors)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective inhibitors of key targets in oncology and immunology. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel mechanisms of action, and applying them to a broader range of diseases. The combination of rational drug design, efficient synthetic chemistry, and robust biological evaluation will be crucial for translating the promise of these compounds into effective clinical therapies.

References

Spectroscopic Characterization of 4-Amino-1H-pyrazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a comprehensive characterization. This approach is designed to empower researchers in the identification and verification of this compound and its derivatives.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities. The subject of this guide, this compound, serves as a crucial building block for the synthesis of a wide array of bioactive molecules. Its structural features, including the amino and carboxamide functional groups on the pyrazole ring, offer multiple points for chemical modification, making it a versatile starting material for the development of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for unambiguous structure elucidation and quality control in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the pyrazole ring and the presence of the key functional groups. The expected chemical shifts are discussed below, based on the analysis of related pyrazole derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the pyrazole ring proton, the amino protons, the carboxamide protons, and the N-H proton of the pyrazole ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
H-3~7.5 - 8.0Singlet (s)The sole proton on the pyrazole ring, its chemical shift is influenced by the electronic effects of the adjacent amino and amide groups.
-NH₂ (Amine)~5.0 - 6.0Broad Singlet (br s)These protons are exchangeable and their signal intensity and position can be affected by solvent and concentration.
-CONH₂ (Carboxamide)~7.0 - 7.5Two Broad Singlets (br s)The two protons of the primary amide may appear as two distinct broad signals due to restricted rotation around the C-N bond.
N-H (Pyrazole)~12.0 - 13.0Broad Singlet (br s)The acidic proton on the pyrazole nitrogen typically appears as a broad signal at a downfield chemical shift.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The expected chemical shifts for this compound are tabulated below.

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O (Carboxamide)~160 - 165The carbonyl carbon of the amide group.
C-5~140 - 145The carbon atom of the pyrazole ring attached to the carboxamide group.
C-4~135 - 140The carbon atom of the pyrazole ring bearing the amino group.
C-3~95 - 105The carbon atom of the pyrazole ring with the attached proton.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and allows for the observation of exchangeable N-H protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the DMSO-d₆ sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

      • Pulse angle: 30°

      • Spectral width: 16 ppm

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16-32

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using the same sample.

    • Typical parameters include:

      • Pulse angle: 45°

      • Spectral width: 220 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (δ 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Structural Elucidation Workflow

NMR_Interpretation cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data H3 Singlet at ~7.5-8.0 ppm Structure This compound Structure H3->Structure Correlates to C3-H NH2 Broad Singlet at ~5.0-6.0 ppm NH2->Structure Correlates to -NH₂ CONH2 Two Broad Singlets at ~7.0-7.5 ppm CONH2->Structure Correlates to -CONH₂ NH_pyrazole Broad Singlet at ~12.0-13.0 ppm NH_pyrazole->Structure Correlates to Pyrazole N-H CO Signal at ~160-165 ppm CO->Structure Correlates to C=O C5 Signal at ~140-145 ppm C5->Structure Correlates to C5 C4 Signal at ~135-140 ppm C4->Structure Correlates to C4 C3 Signal at ~95-105 ppm C3->Structure Correlates to C3

Caption: Correlation of expected NMR signals to the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich in features corresponding to the N-H and C=O stretching vibrations.

Predicted IR Spectral Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amine & Pyrazole)3400 - 3200Strong, BroadThe overlapping signals of the amine and pyrazole N-H stretching vibrations, often appearing as a broad band.
C=O Stretch (Amide I)1680 - 1650StrongA characteristic strong absorption for the carbonyl group of the primary amide.
N-H Bend (Amine & Amide II)1640 - 1590Medium to StrongThe bending vibrations of the N-H bonds.
C=N & C=C Stretch (Pyrazole Ring)1580 - 1450MediumStretching vibrations of the pyrazole ring.
Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups of the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum Data

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Ion Expected m/z Notes
[M+H]⁺127.06The protonated molecular ion, which will be the base peak in the positive ion mode.
[M-NH₂]⁺111.03Loss of the amino group.
[M-CONH₂]⁺83.05Loss of the carboxamide group.
Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight and obtain fragmentation information.

Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in the positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Analyze the full scan mass spectrum to identify the molecular ion.

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions.

Fragmentation Pathway Visualization

MassSpec_Fragmentation M_H [M+H]⁺ m/z = 127.06 Fragment1 [M-NH₂]⁺ m/z = 111.03 M_H->Fragment1 - NH₃ Fragment2 [M-CONH₂]⁺ m/z = 83.05 M_H->Fragment2 - CONH₃

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery. This guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectrometry data, along with detailed, field-proven experimental protocols. By understanding these spectroscopic signatures, researchers can confidently identify and utilize this important chemical entity in their synthetic endeavors, paving the way for the development of novel and impactful therapeutic agents.

Topic: "4-Amino-1H-pyrazole-5-carboxamide" as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-1H-pyrazole-5-carboxamide is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its strategic arrangement of a nucleophilic amino group and a versatile carboxamide moiety on an aromatic pyrazole core makes it an exceptionally valuable precursor for constructing complex heterocyclic systems. This guide delineates the fundamental reactivity of this compound and focuses on its principal application: the synthesis of pyrazolo[3,4-d]pyrimidines, a "privileged scaffold" in drug discovery. We will explore the key synthetic transformations, provide detailed experimental protocols, and contextualize its utility through its successful application in the development of potent kinase inhibitors. This document serves as a technical resource for scientists aiming to leverage this precursor in their synthetic and drug development endeavors.

The Strategic Importance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are fundamental motifs in pharmaceuticals, with over 90% of new drugs featuring such structures.[1] Among these, the pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

The utility of this compound stems from its vicinal (adjacent) functional groups:

  • The C4-Amino Group: A potent nucleophile, ready to participate in condensation and cyclization reactions.

  • The C5-Carboxamide Group: Can be hydrolyzed, activated, or directly involved in ring-closing mechanisms.

This unique arrangement provides a pre-organized framework for the efficient, often one-pot, synthesis of fused bicyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core, which is a bioisostere of the biologically crucial purine system found in DNA and ATP.[6] This structural mimicry is a key reason for its prominence in medicinal chemistry.[7]

Physicochemical Properties and Reactivity

Understanding the fundamental properties of a precursor is critical for experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₆N₄O [8]
Molar Mass 126.12 g/mol [8]
Appearance White to off-white solid [9]

| Solubility | Varies; generally more soluble in polar organic solvents like DMSO and DMF. Solubility is influenced by pH and the ability to form hydrogen bonds.[9] |

The reactivity of this compound is dominated by the interplay of its two functional groups. The C4-amino group readily attacks electrophilic centers, initiating condensation, while the C5-carboxamide can act as the second point of cyclization. This dual functionality is the key to its utility in building fused ring systems.

Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidines

The most significant application of this compound is as a direct precursor to the pyrazolo[3,4-d]pyrimidine scaffold.[6][10] This transformation involves a cyclocondensation reaction where the pyrazole acts as a dinucleophile, reacting with a bielectrophilic partner to form the fused pyrimidine ring.

Key Synthetic Pathways

Several reliable methods exist to construct the pyrazolo[3,4-d]pyrimidine core from its aminocarboxamide precursor:

  • Reaction with Amides and Ureas: Direct condensation with reagents like formamide, urea, or thiourea provides a straightforward route to pyrazolo[3,4-d]pyrimidin-4-ones and their thio-analogs.[10]

  • Vilsmeier-Haack Type Reactions: One-flask procedures using N,N-substituted amides in the presence of an activating agent like PBr₃ can facilitate amidination and subsequent heterocyclization to yield substituted pyrazolo[3,4-d]pyrimidines.[6]

  • Multi-step Synthesis via Oxazinone Intermediate: A robust and versatile method involves the initial hydrolysis of a related pyrazole ester to the carboxylic acid, followed by cyclization with acetic anhydride to form a highly reactive pyrazolo[3,4-d][10][11]oxazin-4-one intermediate. This intermediate is then readily condensed with various amines to yield a diverse library of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones.[3][12] This pathway offers excellent control and broad substrate scope.

Synthesis of Pyrazolo[3,4-d]pyrimidines precursor 4-Amino-1H-pyrazole- 5-carboxylic Acid Derivative intermediate Pyrazolo[3,4-d][1,3]oxazin-4-one (Key Intermediate) precursor->intermediate Acetic Anhydride (Dehydrative Cyclization) product N-Substituted Pyrazolo[3,4-d]pyrimidin-4-one intermediate->product reagent Primary Amine (R-NH₂) reagent->intermediate

Diagram 1: General workflow for synthesizing N-substituted pyrazolo[3,4-d]pyrimidin-4-ones via a key oxazinone intermediate.
Detailed Experimental Protocol: Synthesis of a 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one

This protocol is a representative example based on the multi-step synthesis via an oxazinone intermediate, a common and effective strategy.[3][12]

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2)

  • To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2N HCl) until a precipitate forms (pH ~4-5).

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid product (2).

Step 2: Synthesis of 6-Methyl-1-phenylpyrazolo[3,4-d][10][11]oxazin-4(1H)-one (3)

  • Suspend the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2) in an excess of acetic anhydride.

  • Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

  • After completion (monitored by TLC), cool the reaction mixture. The product may crystallize upon cooling.

  • Remove the excess acetic anhydride under reduced pressure.

  • Triturate the residue with a non-polar solvent like hexane, filter the solid, and dry to obtain the oxazinone intermediate (3). This intermediate is often used in the next step without extensive purification.[12]

Step 3: Synthesis of 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (4)

  • In a suitable flask, dissolve the oxazinone intermediate (3) and p-phenylenediamine (1.1 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water. A solid precipitate will form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid thoroughly with water to remove acetic acid.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the final pyrazolo[3,4-d]pyrimidin-4-one derivative (4).[12]

Application in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[7] Consequently, kinase inhibitors are a major class of targeted therapeutics. The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from this compound, is considered a "privileged scaffold" in kinase inhibitor design.[7]

This is because it acts as an effective mimic of the adenine base in ATP, allowing it to bind competitively in the ATP-binding pocket of kinases. Specifically, the nitrogen atoms and the exocyclic amino group of the fused ring system form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that anchors ATP.[13]

Kinase Hinge-Binding Motif cluster_0 cluster_1 scaffold Pyrazolo[3,4-d]pyrimidine Scaffold p1 p2 hinge Kinase Hinge Region (e.g., Met, Leu) p3 p4 h_bond1 H-Bond h_bond1->p3 h_bond2 H-Bond h_bond2->p4 p1->h_bond1 p2->h_bond2

Diagram 2: The pyrazolo[3,4-d]pyrimidine scaffold forming key hydrogen bonds with the kinase hinge region, mimicking ATP binding.

By modifying the substituents on this core scaffold, researchers can achieve high potency and selectivity for specific kinase targets.

Table 2: Examples of Bioactive Molecules Derived from Pyrazole-based Precursors

Compound/Scaffold Target Kinase(s) Therapeutic Area Key Insights
Rogaratinib (Derivative) FGFR1-4 Oncology Optimization of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold led to a clinical candidate with potent activity against Fibroblast Growth Factor Receptors.[13]
FN-1501 & Compound 8t FLT3, CDK2/4 Oncology (AML) 1H-pyrazole-3-carboxamide derivatives were developed as highly potent inhibitors of Fms-like tyrosine kinase 3, a key target in Acute Myeloid Leukemia.[14][15]
CGP77675 Src Family Kinases Oncology A potent inhibitor of Src family kinases, demonstrating the versatility of the pyrazolo-pyrimidine core.[13]

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo [1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammatory Diseases | This class of compounds was developed as potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4, a target for inflammatory conditions.[16] |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the rapid and efficient construction of high-value heterocyclic scaffolds. Its ability to serve as a direct precursor to the pyrazolo[3,4-d]pyrimidine core has cemented its role in modern drug discovery, particularly in the highly competitive field of kinase inhibitors. The straightforward, often high-yielding, cyclocondensation reactions it undergoes make it an attractive and cost-effective starting material for both academic research and industrial drug development campaigns. Future work will likely continue to exploit this versatile precursor to generate novel fused systems and to decorate the resulting scaffolds to tackle new biological targets and overcome challenges such as drug resistance.[17]

References

Unlocking the Therapeutic Potential of 4-Amino-1H-pyrazole-5-carboxamide: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole-carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This technical guide focuses on the core molecule, 4-Amino-1H-pyrazole-5-carboxamide , and extrapolates its potential therapeutic targets based on extensive research conducted on its close structural analogs. While direct biological data for this specific compound is limited in publicly accessible literature, the robust body of evidence for its derivatives provides a strong foundation for hypothesizing its engagement with key enzymatic and signaling pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, detailed protocols for target validation, and a framework for future drug discovery efforts centered on this promising scaffold.

Introduction: The Pyrazole-Carboxamide Core - A Privileged Scaffold

The this compound moiety represents a versatile and synthetically accessible chemical scaffold. Its inherent structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, make it an ideal candidate for interaction with various biological macromolecules. The diverse pharmacological activities exhibited by its derivatives underscore the therapeutic potential embedded within this core structure. These activities range from anti-cancer and anti-inflammatory to neuroprotective and anti-infective properties. This guide will delve into the most prominent and well-validated targets of pyrazole-carboxamide derivatives, presenting them as high-probability putative targets for the parent compound.

Potential Therapeutic Target Classes

Based on the extensive literature on its derivatives, this compound is hypothesized to interact with the following major classes of therapeutic targets:

  • Protein Kinases: A predominant target class for pyrazole-carboxamides, implicated in oncology and inflammatory diseases.

  • Carbonic Anhydrases: Metalloenzymes involved in pH regulation, with implications for glaucoma, epilepsy, and cancer.

  • Nitric Oxide Synthases: Enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes.

The following sections will explore each of these potential target classes in detail.

Protein Kinases: A Primary Avenue for Therapeutic Intervention

The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer and chronic inflammatory conditions. The pyrazole-carboxamide scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.

Rationale for Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. In cancer, mutations or overexpression of kinases can lead to uncontrolled cell proliferation, survival, and metastasis. In inflammatory diseases, kinases mediate signaling cascades that result in the production of pro-inflammatory cytokines. Therefore, inhibiting specific kinases offers a targeted approach to rectify these pathological processes.

Key Kinase Targets for Pyrazole-Carboxamide Derivatives

A number of kinases have been identified as targets for derivatives of this compound. These findings strongly suggest that the parent compound may exhibit inhibitory activity against one or more of these enzymes.

  • Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3): Derivatives of 1H-pyrazole-3-carboxamide have demonstrated potent, nanomolar inhibition of CDK2, CDK4, and FLT3.[1][2] These kinases are critical drivers in various cancers, particularly Acute Myeloid Leukemia (AML).[1][2] FLT3 mutations are prevalent in AML, leading to constitutive kinase activation and poor prognosis.[1] Dual inhibition of CDKs and FLT3 presents a promising strategy to overcome drug resistance.[1][2]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): This serine/threonine kinase is a crucial component of the innate immune signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[3] Inhibition of IRAK4 is a key therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and lupus. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the pathogenesis of various cancers. Recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating efficacy against both wild-type and drug-resistant gatekeeper mutants.[4]

  • p38 Mitogen-Activated Protein Kinase (MAPK): This kinase plays a central role in inflammatory responses by regulating the production of cytokines such as TNF-α and IL-1β. Aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK, showing efficacy in in-vivo models of inflammation.[5]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified signaling pathway for FLT3, a key target in AML, and indicates the potential point of intervention for a this compound-based inhibitor.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Dimerization Dimerization & Autophosphorylation FLT3_R->Dimerization RAS_MEK RAS/MEK Pathway Dimerization->RAS_MEK Activates PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Activates Compound 4-Amino-1H-pyrazole -5-carboxamide (Putative Inhibitor) Compound->Dimerization Inhibits Proliferation Cell Proliferation & Survival RAS_MEK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Putative inhibition of FLT3 signaling by this compound.

Experimental Protocol: Kinase Inhibition Assay (Hot-Spot℠ Assay)

This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of kinases, as described in studies on its derivatives.[1]

Objective: To determine the IC50 value of the test compound against selected protein kinases.

Materials:

  • Test compound (this compound) dissolved in DMSO.

  • Recombinant human kinases of interest (e.g., CDK2, FLT3, IRAK4).

  • Kinase-specific substrate peptides.

  • [γ-³³P]-ATP.

  • Kinase reaction buffer.

  • 96-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase reaction buffer.

  • Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carbonic Anhydrases: Targeting pH Homeostasis

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Rationale for Carbonic Anhydrase Inhibition

Inhibition of specific CA isoforms can be therapeutically beneficial. For instance, inhibiting CA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[7] In tumors, isoforms like CA IX and CA XII are overexpressed and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[6] Therefore, inhibiting these isoforms is a viable anti-cancer strategy.

Evidence for CA Inhibition by Pyrazole-Carboxamide Derivatives

Several studies have demonstrated that pyrazole-carboxamide derivatives, particularly those bearing a sulfonamide moiety, are effective inhibitors of various human CA isoforms (hCA I, II, IX, and XII).[8][9][10] The inhibitory constants (Ki) for some of these derivatives are in the nanomolar range, indicating high potency.[8]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol describes a standard method for measuring the inhibition of CA activity.

Objective: To determine the Ki of this compound against different CA isoforms.

Materials:

  • Test compound dissolved in a suitable solvent.

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII).

  • CO₂-saturated water.

  • Buffer solution (e.g., TRIS or HEPES).

  • pH indicator (e.g., phenol red).

  • Stopped-flow spectrophotometer.

Procedure:

  • Equilibrate the buffer solution containing the pH indicator and the CO₂-saturated water to the desired temperature (e.g., 25°C).

  • In the stopped-flow instrument, rapidly mix the CO₂-saturated water with the buffer solution containing a known concentration of the CA enzyme and varying concentrations of the test compound.

  • The hydration of CO₂ to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

  • Record the initial rate of the reaction for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the uninhibited enzyme activity.

  • Determine the IC50 value from a dose-response curve.

  • Calculate the Ki using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and its Km for the specific CA isoform.

Nitric Oxide Synthases: Modulating a Key Signaling Molecule

Nitric oxide (NO) is a pleiotropic signaling molecule involved in neurotransmission, vasodilation, and immune responses. It is synthesized by a family of enzymes called nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).

Rationale for Nitric Oxide Synthase Inhibition

While NO is essential for normal physiological functions, its overproduction, particularly by nNOS and iNOS, is implicated in the pathophysiology of neurodegenerative diseases, neuropathic pain, and chronic inflammation.[11] Selective inhibition of these isoforms is therefore a desirable therapeutic goal.

Evidence for NOS Inhibition by Pyrazole Derivatives

Compounds containing a pyrazole ring have been reported as potent inhibitors of NOS isoforms.[12][13] For example, 1H-Pyrazole-1-carboxamidine (PCA) inhibits all three NOS isoforms with IC50 values in the sub-micromolar range.[12][13] Structural modifications to the pyrazole ring can confer selectivity towards specific isoforms.[12]

Experimental Protocol: NOS Inhibition Assay (Hemoglobin Capture Assay)

This protocol details a common method to measure NOS activity and its inhibition.

Objective: To determine the IC50 of this compound for different NOS isoforms.

Materials:

  • Test compound in a suitable solvent.

  • Purified NOS isoforms (nNOS, iNOS, eNOS).

  • L-Arginine (the substrate).

  • NADPH and necessary cofactors (FAD, FMN, BH4).

  • Oxyhemoglobin.

  • Reaction buffer.

  • 96-well microplate reader.

Procedure:

  • In a 96-well plate, add the reaction buffer, oxyhemoglobin, NADPH, cofactors, and the NOS enzyme.

  • Add varying concentrations of the test compound to the wells.

  • Initiate the reaction by adding L-arginine.

  • The NO produced by the enzyme will oxidize oxyhemoglobin to methemoglobin, which can be monitored by the change in absorbance at a specific wavelength (e.g., 405 nm).

  • Measure the absorbance at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from a dose-response curve.

Workflow for Target Validation

The following diagram illustrates a typical workflow for validating a potential therapeutic target for a novel compound like this compound.

Target_Validation_Workflow Start Hypothesized Target (e.g., Kinase, CA, NOS) Biochem Biochemical Assays (e.g., Enzyme Inhibition) Start->Biochem Cellular Cell-Based Assays (e.g., Phosphorylation, Proliferation) Biochem->Cellular If active Binding Direct Binding Assays (e.g., SPR, ITC) Cellular->Binding If active SAR Structure-Activity Relationship (SAR) Studies Binding->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo / Animal Models (Efficacy & PK/PD) Lead_Opt->In_Vivo End Candidate Drug In_Vivo->End

Caption: A streamlined workflow for the validation of therapeutic targets.

Summary and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet widely published, the extensive body of research on its derivatives provides a compelling rationale for its investigation as a modulator of several key therapeutic targets. The data strongly suggest that this compound is likely to exhibit inhibitory activity against various protein kinases , carbonic anhydrases , and nitric oxide synthases .

Table 1: Summary of Potential Therapeutic Targets and Associated Diseases

Target ClassSpecific ExamplesAssociated Therapeutic Areas
Protein Kinases CDK2, CDK4, FLT3, IRAK4, FGFR, p38 MAPKOncology (e.g., AML), Inflammatory Diseases
Carbonic Anhydrases hCA I, II, IX, XIIGlaucoma, Oncology, Epilepsy
Nitric Oxide Synthases nNOS, iNOS, eNOSNeurodegenerative Diseases, Neuropathic Pain, Inflammation

Future research should focus on the systematic evaluation of this compound against panels of these putative targets using the protocols outlined in this guide. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity profile, and potential for development into a novel therapeutic agent. The synthesis and evaluation of a focused library of derivatives based on this core scaffold would also be a valuable next step in elucidating the structure-activity relationships and optimizing for potency and selectivity against the most promising targets.

References

The 4-Amino-1H-pyrazole-5-carboxamide Core: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is firmly established as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone of modern drug discovery.[4][5] This technical guide focuses on a specific, highly functionalized pyrazole derivative: the 4-Amino-1H-pyrazole-5-carboxamide core. We will provide an in-depth analysis of its synthesis, mechanism of action as a potent kinase inhibitor, structure-activity relationships, and its profound implications in the development of therapeutics for diseases such as Acute Myeloid Leukemia (AML). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical motif.

Introduction: The Strategic Value of the Pyrazole Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, the pyrazole ring—a five-membered diazole—is particularly prominent.[2][4][5] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5] The unique arrangement of nitrogen atoms in the pyrazole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating precise and strong interactions with enzyme active sites.

The this compound substructure represents a highly strategic evolution of the simple pyrazole ring. The vicinal amino and carboxamide groups are perfectly positioned to form multiple, conserved hydrogen bonds with the "hinge region" of protein kinases, a critical interaction for potent, ATP-competitive inhibition. This has made the scaffold a go-to starting point for designing inhibitors against a host of clinically relevant kinases.

Synthesis of the Core Scaffold

The construction of the this compound core is a multi-step process that can be adapted for various derivatizations. A common and logical synthetic strategy begins with a more stable precursor, such as 4-nitro-1H-pyrazole-3-carboxylic acid, which is later converted to the target scaffold.

The rationale behind this staged approach is control and robustness. Starting with the nitro-precursor allows for amide bond formation under standard conditions without interference from the more reactive amino group. The final reduction step is typically high-yielding and clean.

A generalized synthetic workflow is presented below:

G A 4-Nitro-1H-pyrazole-3-carboxylic acid C N-(Substituted)-4-nitro-1H-pyrazole-3-carboxamide A->C Coupling Agents (e.g., HATU, Oxalyl Chloride) B Amine (R-NH2) B->C D N-(Substituted)-4-nitro-1H-pyrazole-3-carboxamide E Target Scaffold: N-(Substituted)-4-amino-1H-pyrazole-3-carboxamide D->E Reduction (e.g., H2, Pd/C or Fe/HCl)

A generalized synthetic workflow for the pyrazole scaffold.

This two-step process involves an initial amide coupling reaction, followed by the reduction of the nitro group to the essential 4-amino moiety.[6] This method is versatile and allows for the introduction of diverse R-groups, which is fundamental for exploring the structure-activity relationship.

Mechanism of Action: Hinge-Binding and Kinase Inhibition

Derivatives of the this compound scaffold primarily function as Type I, ATP-competitive kinase inhibitors . They target the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby interrupting aberrant signaling cascades that drive diseases like cancer.

The key to their efficacy lies in the precise geometry of the aminopyrazole-carboxamide moiety. As elucidated by molecular modeling studies, this core forms multiple, highly stable hydrogen bonds with the backbone atoms of the kinase hinge region.[6][7]

  • The pyrazole N-H acts as a hydrogen bond donor.

  • The 4-amino group (NH2) acts as a hydrogen bond donor.

  • The carboxamide carbonyl (C=O) acts as a hydrogen bond acceptor.

This tripartite interaction anchors the inhibitor firmly in the active site, providing a foundation for high-potency inhibition. A prime example is the inhibition of Fms-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[6][8] Constitutive activation of FLT3 drives uncontrolled proliferation of myeloid precursors.[8] Inhibitors based on this scaffold effectively shut down this signaling.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated/Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor 4-Amino-1H-pyrazole- 5-carboxamide Derivative Inhibitor->FLT3 Inhibits Autophosphorylation Kinase_Assay_Workflow A 1. Compound Preparation Prepare serial dilutions of test inhibitor in DMSO. B 2. Reaction Setup Add to 384-well plate: - 1 µL Inhibitor - 2 µL FLT3 Enzyme - 2 µL Substrate/ATP Mix A->B C 3. Kinase Reaction Incubate at room temperature for 60-120 minutes. B->C D 4. ATP Depletion Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. C->D E 5. Signal Generation Add 10 µL Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal. Incubate for 30 minutes. D->E F 6. Data Acquisition Read luminescence on a plate reader. E->F

References

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated experimental protocol for the synthesis of 4-Amino-1H-pyrazole-5-carboxamide, a key building block in medicinal chemistry.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure with explanations for key experimental choices. The protocol emphasizes safety, reproducibility, and high-yield synthesis, supported by authoritative references and visual aids to ensure successful execution.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules.[4] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] The unique structural features of this compound, with its reactive amino and carboxamide groups, make it an ideal scaffold for developing novel therapeutics, particularly kinase inhibitors for cancer therapy.[5][6]

This protocol details a reliable synthetic route to this important compound, starting from commercially available materials.

Reaction Scheme & Mechanism

The synthesis of this compound is achieved via a two-step process starting from malononitrile.

Step 1: Synthesis of 3-Amino-4-cyanopyrazole

The first step involves the reaction of malononitrile with a suitable reagent to form an intermediate that is then cyclized with hydrazine to yield 3-amino-4-cyanopyrazole.[7] This reaction is a common method for the synthesis of aminopyrazoles.[8]

Step 2: Hydrolysis to this compound

The nitrile group of 3-amino-4-cyanopyrazole is then hydrolyzed under basic conditions to the corresponding carboxamide, yielding the final product.

reaction_scheme cluster_0 Step 1: Formation of 3-Amino-4-cyanopyrazole cluster_1 Step 2: Hydrolysis malononitrile Malononitrile intermediate Reactive Intermediate malononitrile->intermediate + Reagents cyanopyrazole 3-Amino-4-cyanopyrazole intermediate->cyanopyrazole + Hydrazine hydrazine Hydrazine start_hydrolysis 3-Amino-4-cyanopyrazole final_product This compound start_hydrolysis->final_product Basic Hydrolysis

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

This protocol is intended for laboratory-scale synthesis. Appropriate adjustments to equipment and safety measures are necessary for scaling up.

Materials and Reagents
Reagent/MaterialGradeExample Supplier
MalononitrileReagent GradeSigma-Aldrich
Hydrazine hydrateReagent GradeSigma-Aldrich
Sodium HydroxideACS GradeFisher Scientific
Hydrogen Peroxide (30%)ACS GradeSigma-Aldrich
EthanolAnhydrousVWR
Diethyl EtherACS GradeFisher Scientific
Hydrochloric AcidACS GradeVWR
Step-by-Step Procedure

Step 1: Synthesis of 3-Amino-4-cyanopyrazole [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile in a suitable solvent such as ethanol.

  • Intermediate Formation: Add an equimolar amount of a reagent like triethyl orthoformate and a catalytic amount of acetic anhydride.

  • Reaction with Hydrazine: Heat the mixture to reflux for several hours. After cooling, add hydrazine hydrate dropwise while maintaining the temperature below 40 °C.

  • Isolation: A precipitate of 3-amino-4-cyanopyrazole will form. Collect the solid by vacuum filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the 3-amino-4-cyanopyrazole in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Oxidative Hydrolysis: Cool the mixture in an ice bath and add 30% hydrogen peroxide dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize with hydrochloric acid to pH 7. The product, this compound, will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.

  • Drying: Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR

  • ¹³C NMR

  • Mass Spectrometry

  • Melting Point

Safety Precautions & Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform all steps of this synthesis in a well-ventilated fume hood.

  • Reagent Handling:

    • Malononitrile: Highly toxic. Handle with extreme care.

    • Hydrazine hydrate: Toxic and corrosive. Avoid contact and inhalation.

    • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

    • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low Yield in Step 1 Incomplete reaction or loss during workup.Ensure proper reaction time and temperature. Use cold solvents for washing the precipitate.
Low Yield in Step 2 Incomplete hydrolysis or product degradation.Monitor the reaction by TLC. Maintain low temperature during peroxide addition.
Colored Product Presence of impurities.Recrystallize the final product, potentially with a charcoal treatment.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures and adhering to the outlined safety precautions, researchers can successfully synthesize this valuable compound for their research in drug discovery and medicinal chemistry.

References

Application Notes & Protocols: Synthesis of Pyrazolopyrimidines from 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolopyrimidine Scaffold

The pyrazolopyrimidine core, particularly the pyrazolo[3,4-d]pyrimidine isomer, represents a privileged scaffold in medicinal chemistry and drug development.[1] Its structural similarity to the endogenous purine system allows it to function as a bioisostere, interacting with a wide range of biological targets, including protein kinases, which are pivotal in cancer and inflammatory disease pathways.[2][3] Consequently, pyrazolopyrimidine derivatives have been successfully developed as potent therapeutic agents, including antibacterial, antiviral, and antitumor compounds.[1]

4-Amino-1H-pyrazole-5-carboxamide is a highly versatile and strategic starting material for constructing this valuable heterocyclic system. Its vicinal amino and carboxamide functionalities provide the necessary reactive handles for annulation—the formation of a new ring. This guide provides an in-depth exploration of key synthetic strategies to access diverse pyrazolopyrimidine derivatives from this precursor, detailing the underlying chemical logic and providing robust, field-tested protocols for researchers.

Core Synthetic Strategies: A Mechanistic Overview

The conversion of this compound to a pyrazolo[3,4-d]pyrimidine involves the construction of the pyrimidine ring by introducing a one or three-atom component that reacts with both the C4-amino group and the C5-carboxamide. The choice of this reagent dictates the final substitution pattern and functionality of the pyrimidine ring. We will explore three primary and reliable cyclization strategies.

G cluster_start Starting Material cluster_reagents Cyclizing Reagents cluster_products Pyrazolo[3,4-d]pyrimidine Products start This compound r1 Formamide / DMF start->r1 C1 source r2 Carboxylic Acids / Anhydrides (+ PPA / PPE) start->r2 R-C=O source r3 Isothiocyanates (R-NCS) start->r3 R-N-C=S source p1 Pyrazolo[3,4-d]pyrimidin-4(5H)-ones r1->p1 p2 6-Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-ones r2->p2 p3 6-Substituted-4-thioxo-pyrazolo[3,4-d]pyrimidines r3->p3

Figure 1: Overview of synthetic pathways from this compound.

Strategy 1: Cyclization with One-Carbon Reagents (e.g., Formamide)

This is the most direct method to synthesize the parent pyrazolo[3,4-d]pyrimidin-4(5H)-one, a foundational structure for further elaboration. Formamide serves as a convenient source of the single carbon atom required to bridge the amino and carboxamide groups.

Causality and Mechanism: The reaction proceeds via thermal condensation. At elevated temperatures, the C4-amino group of the pyrazole performs a nucleophilic attack on the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the nitrogen of the carboxamide attacks the newly formed imine, and subsequent dehydration (loss of water and ammonia) drives the reaction to completion, yielding the stable, fused aromatic system.

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is adapted from established procedures for the cyclization of related 5-aminopyrazole precursors.[4]

Materials:

  • This compound

  • Formamide (HCONH₂)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stir plate and stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol) with an excess of formamide (20 mL).

  • Thermal Cyclization: Heat the mixture to 180-190 °C using a heating mantle or oil bath and maintain this temperature under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: The high temperature is crucial for overcoming the activation energy of both the initial condensation and the final dehydration steps. Formamide also serves as the solvent in this case.

  • Isolation: After cooling to room temperature, a precipitate will typically form. Pour the reaction mixture into cold water (50 mL) to precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove residual formamide.

  • Drying: Dry the product under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.

Data Summary Table 1: Cyclization with Formamide

ParameterValueRationale/Comments
Starting Material This compoundVicinal amino and carboxamide groups are essential.
Reagent FormamideActs as both a C1 source and a high-boiling solvent.
Temperature 180-190 °CProvides the necessary energy for condensation and dehydration.[4]
Reaction Time 6-8 hoursTypically sufficient for completion; monitor by TLC.
Yield Moderate to HighDependent on reaction scale and purity of starting materials.

Strategy 2: Condensation with Isothiocyanates for Thioxo-Pyrazolopyrimidines

This strategy provides an efficient route to 4-thioxo-pyrazolo[3,4-d]pyrimidines. The resulting thione group is a valuable synthetic handle, allowing for subsequent S-alkylation or conversion to an amino group, thus expanding the chemical diversity of the library.

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the pyrazole's C4-amino group on the electrophilic carbon of the isothiocyanate (R-N=C=S). This forms a thiourea intermediate. Subsequent intramolecular cyclization, driven by heat and often facilitated by a base, occurs through the attack of the carboxamide nitrogen onto the thiourea carbon, followed by elimination of water to yield the final thioxo-product.

G cluster_mech Mechanism: Isothiocyanate Cyclization A 4-Aminopyrazole-5-carboxamide + R-NCS B Step 1: Nucleophilic Attack A->B C Thiourea Intermediate B->C Forms C-N bond D Step 2: Intramolecular Cyclization (Tautomerization & Attack) C->D E Cyclized Intermediate D->E Forms pyrimidine ring F Step 3: Dehydration (-H2O) E->F G 4-Thioxo-pyrazolo[3,4-d]pyrimidine F->G Aromatization

Figure 2: Mechanistic workflow for the synthesis of 4-thioxo-pyrazolo[3,4-d]pyrimidines.

Protocol 2: Synthesis of 1-Aryl-4-thioxo-1,4,5,7-tetrahydro-6H-pyrazolo[4,3-d]pyrimidine-6-one

This protocol is based on a reported synthesis using a substituted aminopyrazole with phenyl isothiocyanate.[5]

Materials:

  • This compound

  • Phenyl isothiocyanate (or other desired isothiocyanate)

  • Pyridine (anhydrous)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve this compound (5 mmol) and phenyl isothiocyanate (5 mmol, 1 equivalent) in anhydrous pyridine (25 mL).

    • Scientist's Note: Pyridine serves as a high-boiling solvent and a base to facilitate the cyclization and neutralize any acidic byproducts. Anhydrous conditions are preferred to prevent hydrolysis of the isothiocyanate.

  • Thermal Reaction: Heat the mixture to reflux (approx. 115 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing ice-water (100 mL). An acidic workup (e.g., with dilute HCl) may be used to neutralize the pyridine and aid precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove pyridine hydrochloride.

  • Purification: Recrystallize the crude product from ethanol to yield the purified 4-thioxo derivative.[5]

Data Summary Table 2: Comparison of Synthetic Strategies

StrategyCyclizing ReagentKey ConditionsProduct Core StructureAdvantages & Rationale
1. C1 Cyclization Formamide180-190 °C, neatPyrazolo[3,4-d]pyrimidin-4-oneDirect, atom-economical route to the parent scaffold.
2. Isothiocyanate R-N=C=SReflux in Pyridine4-Thioxo-pyrazolo[3,4-d]pyrimidineIntroduces a versatile thione group for further functionalization (S-alkylation, amination).
3. Carboxylic Acid R-COOH / (RCO)₂OHeat with PPA/PPE6-R-Pyrazolo[3,4-d]pyrimidin-4-oneAllows for facile introduction of diversity at the 6-position of the pyrimidine ring.

Strategy 3: Cyclization with Carboxylic Acids via Polyphosphoric Acid (PPA)

To introduce diversity at the 6-position of the pyrazolopyrimidine ring, direct condensation with carboxylic acids is a powerful method. This reaction is often mediated by polyphosphoric acid (PPA) or polyphosphate ester (PPE), which act as both the acidic catalyst and a potent dehydrating agent.

Causality and Mechanism: The reaction, known as the Phillips condensation, involves the initial formation of an N-acyl intermediate by reaction of the C4-amino group with the carboxylic acid. PPA facilitates this step by activating the carboxylic acid. The intermediate then undergoes an intramolecular electrophilic cyclization onto the carboxamide, followed by dehydration, which is also strongly promoted by PPA, to form the final product.

Protocol 3: Synthesis of 6-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This is a general protocol derived from literature precedents for condensing aminopyrazoles with carboxylic acids.

Materials:

  • This compound

  • Aromatic carboxylic acid (e.g., Benzoic acid)

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask

  • High-temperature oil bath

  • Mechanical stirrer (recommended for viscous PPA)

Procedure:

  • Reaction Setup: In a round-bottom flask, add polyphosphoric acid (approx. 20 g). Heat the PPA to 80-90 °C to reduce its viscosity.

  • Addition of Reactants: While stirring, add this compound (5 mmol) and the desired carboxylic acid (e.g., benzoic acid, 5.5 mmol, 1.1 equivalents) to the hot PPA.

    • Scientist's Note: PPA is highly viscous. A mechanical stirrer is superior to a magnetic stir bar for ensuring a homogenous reaction mixture. PPA acts as the solvent, catalyst, and dehydrating agent, making it a highly effective medium for this transformation.

  • Thermal Cyclization: Increase the temperature to 140-160 °C and maintain for 4-6 hours. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC.

  • Work-up and Isolation: Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice (150 g) with vigorous stirring. The PPA will hydrolyze, and the product will precipitate.

  • Neutralization and Purification: Neutralize the aqueous solution with a base (e.g., 10% NaOH or concentrated ammonia solution) to a pH of 7-8 to ensure complete precipitation. Collect the solid by vacuum filtration, wash extensively with water, and dry.

  • Final Purification: Recrystallize the crude product from a suitable solvent such as dimethylformamide (DMF) or ethanol.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1H-pyrazole-5-carboxamide is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. The precise characterization of this molecule is a non-negotiable prerequisite for its use in synthesis and drug discovery, as impurities or structural ambiguities can have profound impacts on downstream results. For instance, derivatives of this core structure have been investigated as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, highlighting its relevance in oncology.[1]

This guide provides a suite of detailed analytical protocols designed for researchers, quality control scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and reliable characterization of the compound's identity, purity, structure, and stability. The methods described herein form a self-validating system for the comprehensive assessment of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₆N₄O [2]
Molecular Weight 126.12 g/mol [2]
Exact Mass 126.05416083 Da [2]
XLogP3 -0.7 [2]
Hydrogen Bond Donors 3 [2]

| Hydrogen Bond Acceptors | 3 |[2] |

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a chemical entity. The following workflow illustrates the logical progression from initial purity assessment and identity confirmation to definitive structural elucidation and stability analysis. Each step provides a unique and complementary piece of information.

Analytical_Workflow Fig. 1: Integrated Workflow for Characterization cluster_0 Primary Analysis Sample Test Sample (this compound) HPLC HPLC-UV Purity Assessment • Assay (% Area) • Impurity Profile Sample->HPLC Purity Check LCMS LC-MS Identity Confirmation • Molecular Weight ([M+H]⁺) • Elemental Composition (HRMS) Sample->LCMS Identity Check NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure • Proton Environment • Carbon Skeleton • Connectivity (2D) Sample->NMR Structural Proof FTIR FTIR Spectroscopy Functional Groups • N-H, C=O, C=N bonds • Amine & Amide groups Sample->FTIR Functional Groups Thermal Thermal Analysis (DSC/TGA) Stability & Properties • Melting Point • Decomposition Temp. Sample->Thermal Physical Properties

Caption: A logical workflow for comprehensive compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of polar aromatic compounds like this compound. The non-polar stationary phase (e.g., C18) retains the analyte, while a polar mobile phase elutes it. By using a gradient elution, we can separate the main compound from both more polar and less polar impurities. The addition of an acid (like formic or phosphoric acid) to the mobile phase is crucial; it protonates the basic amino group and suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks.[3]

Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • A shallow gradient is recommended to ensure good separation of closely related impurities.

    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    20.0595
    25.0595
    25.1955
    30.0955
  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Water:Acetonitrile.

    • Standard Solution: Accurately weigh ~5 mg of reference standard and dissolve in 10 mL of diluent (0.5 mg/mL).

    • Sample Solution: Prepare the test sample at the same concentration as the standard.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor (T): 0.8 ≤ T ≤ 1.5.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Data Analysis:

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation

Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular mass, which is a fundamental property of the compound. When coupled with HPLC, it allows for the mass analysis of the compound as it elutes from the column, confirming that the main peak in the chromatogram corresponds to the compound of interest. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar molecules, typically yielding the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula, offering an exceptionally high degree of confidence in the compound's identity.[4]

Protocol: LC-MS Method
  • Instrumentation:

    • An HPLC system (as described above) coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap for HRMS).

  • LC Conditions:

    • Use the same HPLC method as described in Section 1. The use of a volatile buffer like formic acid is mandatory for MS compatibility.

  • MS Parameters (Example for ESI):

    • Ionization Mode: ESI, Positive.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Gas Flow (Nitrogen): As per instrument recommendation.

    • Expected Ion: [C₄H₆N₄O + H]⁺ = 127.0614 (monoisotopic).

  • Data Analysis:

    • Extract the ion chromatogram for m/z 127.06. The retention time should match the UV peak from the HPLC analysis.

    • For HRMS data, the measured mass should be within 5 ppm of the theoretical mass.

NMR Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For a molecule with exchangeable protons (amine and amide N-H), a solvent like DMSO-d₆ is ideal as it forms hydrogen bonds, slowing the exchange rate and allowing these protons to be observed as distinct signals.[5][6]

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectrum.

    • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): Acquire COSY (H-H correlation) and HSQC (C-H correlation) spectra to confirm assignments.

  • Expected Data Interpretation:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
C3-H ~7.5 - 8.0 (s, 1H) ~135 - 145 Pyrazole ring proton, singlet.
C4-NH₂ ~5.0 - 6.0 (br s, 2H) - Amino protons, broad singlet.
C5-C=O - ~160 - 165 Amide carbonyl carbon.
C(O)NH₂ ~6.5 - 7.5 (br s, 2H) - Amide protons, two broad singlets possible.
C3 - ~135 - 145 Carbon bearing the ring proton.
C4 - ~90 - 100 Carbon bearing the amino group.
C5 - ~140 - 150 Carbon bearing the carboxamide group.
N1-H ~11.0 - 12.0 (br s, 1H) - Pyrazole N-H proton, broad.

(Note: Predicted shifts are estimates based on chemical principles and data from similar structures. Actual values may vary.)

FTIR Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. The molecule will exhibit characteristic vibrational frequencies corresponding to the N-H bonds of the amine and amide, the C=O bond of the amide, and the C=N/C=C bonds within the pyrazole ring. This serves as an excellent orthogonal check of the molecular structure.[7][8]

Protocol: FTIR Analysis
  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Scan the range from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3200 N-H Stretch (asymmetric & symmetric) Primary Amine (NH₂) & Amide (NH₂)
3200 - 3100 N-H Stretch Pyrazole ring N-H
~1660 C=O Stretch (Amide I) Carboxamide
~1620 N-H Bend (Scissoring) Primary Amine (NH₂)

| 1600 - 1450 | C=N and C=C Stretch | Pyrazole Ring |

Thermal Analysis (DSC/TGA): Stability and Physical Properties

Expertise & Rationale: Thermal analysis provides critical information about the material's stability and physical state. Differential Scanning Calorimetry (DSC) measures heat flow and can precisely determine the melting point and detect decomposition events (exotherms). Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition. This data is vital for determining appropriate storage and handling conditions.[9][10]

Protocol: DSC and TGA
  • Instrumentation:

    • DSC and TGA instruments.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C (or higher if needed).

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Data Interpretation:

    • DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). Observe any broad exothermic peaks at higher temperatures, which indicate decomposition.

    • TGA Thermogram: Determine the onset temperature of mass loss, which represents the beginning of thermal decomposition.

Conclusion

The analytical characterization of this compound requires an integrated, multi-technique approach. By systematically applying the HPLC, LC-MS, NMR, FTIR, and thermal analysis protocols detailed in this guide, researchers can confidently establish the identity, purity, structure, and thermal stability of their material. This rigorous characterization is fundamental to ensuring the integrity and reproducibility of scientific research and is an indispensable step in the drug development pipeline.

References

Application Notes & Protocols for the Laboratory-Scale Synthesis of 4-Amino-1H-pyrazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Amino-1H-pyrazole-5-carboxamide Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it an ideal framework for designing potent and selective inhibitors of various biological targets.[1] Derivatives of this class have demonstrated remarkable efficacy as kinase inhibitors, particularly in oncology, targeting enzymes like Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs) which are crucial in the progression of diseases such as Acute Myeloid Leukemia (AML).[2][3] Furthermore, the versatility of the aminopyrazole structure has led to its exploration in developing agents against a wide array of diseases, including parasitic infections and various cancers.[4][5][6]

The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth overview of the prevalent synthetic strategies, detailed laboratory-scale protocols, and the critical safety considerations necessary for the successful synthesis of these valuable compounds.

Synthetic Strategies & Mechanistic Insights

The construction of the this compound core can be approached through several synthetic routes. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern. The most robust and versatile methods typically involve the cyclization of highly functionalized acyclic precursors.

Two primary and effective strategies are highlighted here:

  • Multi-Component Condensation Route: This highly efficient approach involves the one-pot reaction of several starting materials, often including a hydrazine derivative, a malononitrile-containing species, and other components to build the pyrazole ring in a single step.[7][8] This method is favored for its atom economy and operational simplicity.

  • Thorpe-Ziegler Cyclization Pathway: This classic yet powerful method involves the intramolecular cyclization of a dinitrile precursor to form the aminopyrazole ring.[9][10][11] This strategy offers excellent control over regioselectivity and is particularly useful for constructing highly substituted pyrazoles.[12]

The general workflow for synthesizing these derivatives often follows the logical progression from simple starting materials to the final complex molecule, as illustrated below.

G cluster_0 Starting Materials cluster_1 Ring Formation cluster_2 Intermediate cluster_3 Final Modification A Hydrazine Derivative (R1-NHNH2) D Cyclocondensation Reaction A->D B Active Methylene Nitrile (e.g., Malononitrile) B->D C β-Ketoester or equivalent C->D (for some routes) E 4-Amino-1H-pyrazole- 5-carbonitrile/carboxylate D->E F Hydrolysis & Amide Coupling E->F G Target Molecule: 4-Amino-1H-pyrazole- 5-carboxamide Derivative F->G G A Dinitrile Precursor B Carbanion Formation A->B + Base - H+ C Intramolecular Nucleophilic Attack B->C D Cyclic Imine Intermediate C->D E Tautomerization D->E F 4-Aminopyrazole Product E->F

References

Application Notes and Protocols for Cell-Based Assays Using 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The 4-Amino-1H-pyrazole-5-carboxamide core represents a versatile and promising scaffold in medicinal chemistry and drug discovery. Pyrazole-containing compounds have demonstrated a wide range of biological activities, notably as potent inhibitors of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in relevant cell-based assays to explore their therapeutic potential.

While specific bioactivity data for the parent compound, this compound, is not extensively available in public literature, numerous derivatives have shown significant inhibitory activity against key oncogenic kinases such as Fms-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4] These findings strongly suggest that the this compound scaffold can serve as a foundational structure for developing novel kinase inhibitors.

This guide will provide detailed protocols for assessing the biological effects of this compound class, focusing on cell viability, apoptosis induction, and target engagement. The methodologies are designed to be robust and self-validating, offering insights into the causality behind experimental choices.

I. Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Derivatives of this compound have been shown to exert their anti-cancer effects by inhibiting critical signaling pathways that drive cell proliferation and survival.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells.[5] Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in acute myeloid leukemia (AML).[2][5]

FLT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Inhibitor 4-Amino-1H-pyrazole- 5-carboxamide Derivative Inhibitor->FLT3

Caption: Inhibition of the FLT3 signaling pathway.

CDK/Rb Signaling Pathway

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle.[6] They form complexes with Cyclin D to phosphorylate the Retinoblastoma (Rb) protein.[7] Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition.[7] Inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state, leading to cell cycle arrest.[6]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Rb_E2F->E2F releases Inhibitor 4-Amino-1H-pyrazole- 5-carboxamide Derivative Inhibitor->CDK46

Caption: Inhibition of the CDK/Rb signaling pathway.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[8] Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is implicated in various cancers.[3] Ligand binding to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS-MAPK and PI3K-AKT.[8][9]

FGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 4-Amino-1H-pyrazole- 5-carboxamide Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

II. Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results.

2.1. Solubility

The solubility of this compound can vary depending on its form (e.g., free base or salt). It is generally recommended to first attempt dissolution in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]

2.2. Stock Solution Preparation

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) using a calibrated analytical balance.

  • Dissolution: Add a calculated volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

III. Core Application Protocols

The following protocols provide a framework for evaluating the biological activity of this compound in cell-based assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Workflow:

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Compound Treatment (24-72 hours) A->B C 3. Add MTT Reagent (3-4 hours incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (~570 nm) D->E

Caption: MTT cell viability assay workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).

Table 1: Example Data Presentation for Cell Viability Assay

Cell LineCompoundIncubation Time (h)GI50 (nM)
MV4-11 (AML)Derivative 8t*721.22
NCI-H520 (Lung)Derivative 10h 7219
SNU-16 (Gastric)Derivative 10h7259

*Data for a 1H-pyrazole-3-carboxamide derivative as reported in[11] **Data for a 5-amino-1H-pyrazole-4-carboxamide derivative as reported in[3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.

Workflow:

Apoptosis_Workflow A 1. Treat Cells with Compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V and Propidium Iodide (PI) C->D E 5. Analyze by Flow Cytometry D->E

Caption: Annexin V/PI apoptosis assay workflow.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry without washing. Differentiate between:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Data Analysis:

Quantify the percentage of cells in each quadrant. A dose-dependent increase in the Annexin V-positive population indicates that the compound induces apoptosis.

Target Engagement Assay (In-Cell Western/Western Blot)

To confirm that this compound inhibits its intended kinase targets within the cell, the phosphorylation status of downstream substrates can be assessed by Western Blot or In-Cell Western assays.

Protocol (Western Blot):

  • Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours) before stimulating with an appropriate ligand if necessary (e.g., FLT3-ligand for FLT3). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target's downstream substrate (e.g., p-STAT5 for FLT3, p-Rb for CDK4/6, or p-ERK for FGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein (e.g., total STAT5, Rb, or ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Data Analysis:

Quantify the band intensities using densitometry. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates target engagement and inhibition by the compound.

Table 2: Key Reagents for Target Engagement Assays

Target KinaseDownstream Substrate (Phospho-site)Recommended Cell Line
FLT3STAT5 (Tyr694)MV4-11
CDK4/6Rb (Ser780/Ser807/811)MCF-7, HCT116
FGFRERK1/2 (Thr202/Tyr204)SNU-16, KATO III

IV. Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, it is imperative to include appropriate controls in every assay:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Positive Control: A known inhibitor of the target pathway to validate the assay's responsiveness.

  • Untreated Control: To establish a baseline for cell health and signaling.

V. Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The application notes and protocols detailed in this document provide a robust framework for researchers to investigate the therapeutic potential of compounds based on this structure. By systematically evaluating their effects on cell viability, apoptosis, and target engagement, a comprehensive understanding of their mechanism of action can be achieved, paving the way for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-Amino-1H-pyrazole-5-carboxamide. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the design of kinase inhibitors and other therapeutic agents.[1][2] Its value lies in the versatile reactivity of its functional groups, which allows for extensive derivatization. However, achieving high yields and purity can be challenging due to potential side reactions and the formation of isomers.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering data-driven insights and troubleshooting solutions to common experimental hurdles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Part 1: Foundational Synthesis Pathway & Mechanism

The most common and robust method for synthesizing the 5-aminopyrazole core involves the condensation of a hydrazine with a β-ketonitrile or an equivalent three-carbon electrophilic precursor.[3] For our target molecule, a highly effective strategy involves the reaction of hydrazine with 2-cyano-3-ethoxyacrylamide.

The reaction proceeds via a nucleophilic attack of hydrazine on the electron-deficient carbon of the enol ether, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the aromatic pyrazole ring.

Primary Synthesis Workflow

SynthesisWorkflow SM Starting Materials (Hydrazine & 2-Cyano-3-ethoxyacrylamide) Solvent Solvent System (e.g., Ethanol) SM->Solvent Dissolve Reaction Condensation & Cyclization (Reflux) Solvent->Reaction Heat Workup Reaction Work-up (Cooling & Filtration) Reaction->Workup Isolate Crude Purification Purification (Recrystallization) Workup->Purification Purify Product Final Product (this compound) Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Baseline)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-3-ethoxyacrylamide (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acrylamide).

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature. The addition of hydrazine often initiates a mild exothermic reaction.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a solid.

Part 2: Troubleshooting Guide (Question & Answer)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Low or no yield is the most frequent issue and can typically be traced back to reagent quality or suboptimal reaction conditions.

Causality Analysis:

  • Hydrazine Reactivity: Hydrazine is a potent nucleophile, but its hydrate form can have varying water content, affecting molar equivalents. Anhydrous hydrazine is highly reactive but also more hazardous. The basicity of hydrazine is critical; in overly acidic conditions, it will exist as the non-nucleophilic hydrazinium ion, halting the reaction.

  • Electrophile Stability: The 2-cyano-3-ethoxyacrylamide starting material can degrade upon prolonged storage, especially if exposed to moisture. Purity should be confirmed before use.

  • Incomplete Cyclization: The intermediate hydrazone may form but fail to cyclize if the energy of activation for the ring-closing step is not met. This can happen if the reaction temperature is too low or the reaction time is insufficient.

Troubleshooting Workflow:

TroubleshootingYield Start Low / No Yield Observed CheckReagents Verify Reagent Quality (Hydrazine titration, SM NMR/mp) Start->CheckReagents CheckTemp Optimize Temperature (Ensure consistent reflux) Start->CheckTemp CheckTime Extend Reaction Time (Monitor by TLC for 24h) Start->CheckTime CheckSolvent Evaluate Solvent (Is ethanol anhydrous?) CheckReagents->CheckSolvent Result Yield Improved CheckTemp->Result CheckTime->Result CheckSolvent->Result

Caption: Decision-making workflow for troubleshooting low product yield.

Q2: I'm observing significant formation of an isomeric impurity. How can I improve regioselectivity?

The formation of regioisomers, such as 3-amino-1H-pyrazole-5-carboxamide, is a known challenge in pyrazole synthesis.[3][4] Regioselectivity is dictated by which nitrogen of the hydrazine attacks which electrophilic center of the precursor.

Mechanistic Insight:

The reaction between an unsymmetrical hydrazine and an unsymmetrical β-ketonitrile can lead to two different isomers. While we are using unsubstituted hydrazine, the electronic differences between the nitrile and amide-bearing carbons on the precursor still influence the cyclization pathway. The reaction conditions, particularly pH and solvent, can modulate the reactivity of the nucleophilic and electrophilic centers.

ParameterCondition Favoring 5-Amino IsomerRationale
pH Neutral to slightly basic (pH 7-9)Maximizes the nucleophilicity of hydrazine without promoting side reactions like hydrolysis. Strongly acidic conditions protonate hydrazine, while strongly basic conditions can lead to precursor dimerization.
Solvent Protic (Ethanol, Methanol)Protic solvents can stabilize the transition state leading to the desired isomer through hydrogen bonding and facilitate the necessary proton transfers during cyclization.
Temperature Moderate RefluxProvides sufficient energy for cyclization without driving the reaction towards less stable, kinetically favored isomers or decomposition products.

Recommendation: Carefully buffer the reaction mixture if necessary. The use of a mild base like triethylamine (0.1 eq) can sometimes improve yield and selectivity by ensuring the hydrazine remains deprotonated and active.

Q3: My crude product is very impure. What are the common side reactions?

Side reactions compete with the main cyclization pathway, consuming starting materials and complicating purification.

Common Side Reactions:

  • Hydrolysis: Under overly acidic or basic conditions, or with excessive water in the hydrazine hydrate, the nitrile or carboxamide functional groups can hydrolyze to carboxylic acids.

  • Dimerization of Precursor: Under strongly basic conditions, activated malononitrile derivatives can undergo self-condensation.

  • Formation of Hydrazide: The highly nucleophilic hydrazine can potentially react with the carboxamide group, though this is less common under these conditions compared to the primary cyclization.

SideReactions MainPath Main Reaction Pathway Product This compound MainPath->Product Desired SideReactionNode Hydrolysis Hydrolysis Product (e.g., Carboxylic Acid) SideReactionNode->Hydrolysis Excess H₂O / pH Dimer Precursor Dimer SideReactionNode->Dimer Strong Base Hydrazide Hydrazide Formation SideReactionNode->Hydrazide High Temp / Excess Hydrazine

Caption: Potential side reactions that can lower the yield and purity of the final product.

Mitigation Strategies:

  • Use anhydrous ethanol to minimize hydrolysis.

  • Maintain a neutral to slightly basic pH to prevent both acid-catalyzed hydrolysis and base-catalyzed dimerization.

  • Add the hydrazine dropwise and control the temperature to prevent runaway reactions that could favor side products.

Q4: How should I best purify the final product?

Purification is critical for obtaining a product suitable for downstream applications.

Best Practices:

  • Work-up: After cooling, check the pH of the mother liquor. Adjusting the pH to be near-neutral can sometimes help precipitate more product while keeping ionized impurities in solution.

  • Recrystallization: This is the most effective method for purifying the crude solid.

    • Solvent Selection: Ethanol is a good first choice. If the product is too soluble, a mixed solvent system like ethanol/water or ethanol/heptane can be effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

  • Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.

    • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (e.g., 98:2 to 95:5 DCM/MeOH) is a common starting point for polar, amide-containing compounds.[5]

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the role of the solvent in this reaction? The solvent, typically ethanol, serves not only to dissolve the reactants but also actively participates in the mechanism by facilitating proton transfers required for the cyclization and subsequent aromatization of the pyrazole ring.

  • FAQ 2: Can I use a substituted hydrazine, like methylhydrazine? Yes, but be aware that using a substituted hydrazine will result in an N-substituted pyrazole. Furthermore, unsymmetrical hydrazines like methylhydrazine will introduce another level of complexity regarding regioselectivity, potentially yielding both 1-methyl and 2-methyl pyrazole isomers. The electronic and steric properties of the substituent will influence the isomeric ratio.[6]

  • FAQ 3: How do I confirm the identity and purity of my final product? Standard analytical techniques are required:

    • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

"4-Amino-1H-pyrazole-5-carboxamide" byproduct formation and removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-1H-pyrazole-5-carboxamide

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. As a key intermediate in the synthesis of various pharmacologically active agents, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation and effective removal strategies, grounded in established chemical principles and field-tested methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each answer provides not just a solution, but the scientific rationale behind it.

Q1: My reaction to form the pyrazole ring is complete by TLC, but I see a persistent, closely-eluting byproduct spot. What is it likely to be and how can I remove it?

A1: The most probable byproduct is a regioisomer, specifically 5-Amino-1H-pyrazole-4-carboxamide or, if using a substituted hydrazine, the corresponding N-substituted 3-aminopyrazole isomer. This issue is common in syntheses involving the condensation of unsymmetrical reagents.

  • Causality of Formation : The formation of the pyrazole ring from precursors like β-ketonitriles or activated nitriles and hydrazine proceeds via nucleophilic attack and subsequent cyclization.[1][2] The regioselectivity of this cyclization—determining which nitrogen atom of the hydrazine attacks the nitrile carbon—can be influenced by steric and electronic factors, sometimes leading to a mixture of isomers.

  • Identification : The most definitive way to identify the byproduct is through 2D NMR spectroscopy (HMBC, NOESY) or by synthesizing an authentic standard of the suspected isomer. Mass spectrometry alone is often insufficient as isomers will have identical mass.

  • Removal Strategy :

    • Column Chromatography : While challenging due to similar polarities, careful optimization can be effective. Use a high-resolution silica gel and a shallow solvent gradient. A common mobile phase for this class of compounds is a gradient of methanol in dichloromethane.[3]

    • Recrystallization : This is often the most effective and scalable method. The subtle differences in the crystal packing energies between the two isomers can be exploited. A screening of solvents is recommended.

    Protocol: Optimized Recrystallization for Isomer Removal
    • Solvent Screening : Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and water) at room temperature and at reflux. An ideal solvent will dissolve the product poorly at room temperature but completely at higher temperatures.

    • Procedure :

      • Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

      • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.

      • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

      • Dry the purified crystals under vacuum. Analyze purity by HPLC or NMR.

Q2: My final product has a yellowish or brownish tint, even after initial purification. What causes this coloration and how can I obtain a white solid?

A2: The coloration is typically due to trace amounts of oxidized impurities or residual starting materials from preceding steps, especially if reagents like nitro-substituted precursors were used in the synthesis pathway.[4]

  • Causality of Formation : The 4-amino group on the pyrazole ring is susceptible to oxidation, which can form highly colored, conjugated byproducts. This can be exacerbated by exposure to air and light over extended periods, or by residual oxidizing agents from previous synthetic steps (e.g., nitration).

  • Removal Strategy :

    • Activated Carbon Treatment : This is a classic and highly effective method for removing colored impurities.

    • Recrystallization with a Reducing Agent : Adding a small amount of a reducing agent during recrystallization can help revert oxidized species back to the desired colorless amine.

    Protocol: Decolorization with Activated Carbon
    • Following the recrystallization protocol above, dissolve the crude product in the minimum amount of hot solvent.

    • Add a small amount of activated carbon (typically 1-2% w/w of the crude product). Caution : Add carbon slowly to the hot solution to avoid bumping.

    • Keep the solution at or near its boiling point for 5-15 minutes, swirling occasionally.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clear, colorless filtrate to cool and crystallize as described previously.

Q3: The yield of my catalytic hydrogenation step to form the 4-amino group is consistently low. What are the common pitfalls?

A3: Low yields in the reduction of a 4-nitropyrazole precursor are often due to catalyst poisoning, incomplete reaction, or side reactions. The choice of catalyst and reaction conditions is critical.

  • Common Issues & Solutions :

    • Catalyst Poisoning : Sulfur-containing compounds or certain functional groups can poison palladium or platinum catalysts. Ensure all starting materials and solvents are free from such contaminants.

    • Incomplete Reaction : The reaction may stall due to catalyst deactivation or insufficient hydrogen pressure. Monitor the reaction by TLC or LC-MS. If it stalls, filtering the mixture and adding fresh catalyst can sometimes restart the reduction.

    • Alternative Reducing Agents : If catalytic hydrogenation is problematic, consider chemical reduction methods. An improved synthesis method for a similar compound involved catalytic transfer hydrogenation using ammonium formate and a metal catalyst, which can be milder and more efficient.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: A robust and widely-cited pathway starts with ethyl acetoacetate and proceeds through several steps including nitration and reduction. A more direct approach involves the cyclization of a functionalized three-carbon component with hydrazine.[1]

The diagram below illustrates a common conceptual pathway for forming the core pyrazole ring, highlighting the critical cyclization step where isomeric byproducts can arise.

G A Hydrazine (H2N-NH2) C Cyclization Reaction A->C + B 3-Carbon Precursor (e.g., Ethoxymethylenemalononitrile) B->C D Desired Product This compound C->D Major Pathway E Isomeric Byproduct (e.g., 3-Aminopyrazole) C->E Side Reaction (Loss of Regiocontrol)

Caption: Synthetic pathway and potential side reaction.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[6] The primary amino group makes it susceptible to gradual oxidation and degradation upon prolonged exposure to air and light, which can lead to discoloration and the formation of impurities. Keeping the container tightly sealed is crucial.[6]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. Use a reverse-phase C18 column with a mobile phase such as a water/acetonitrile gradient containing a modifier like 0.1% TFA or formic acid.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting and identifying impurities, even at low levels, by providing both retention time and mass-to-charge ratio data.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q4: I need to select a purification strategy. How do I decide between chromatography and recrystallization?

A4: The choice depends on the scale of your reaction and the nature of the impurities. The following decision workflow can guide your choice.

G start Crude Product Analysis (TLC / LC-MS) q1 Are impurities significantly different in polarity? start->q1 chrom Purify via Flash Column Chromatography q1->chrom Yes q2 Is the product a crystalline solid? q1->q2 No (close polarity) end Pure Product chrom->end recrys Purify via Recrystallization q2->recrys Yes oil Purify via Chromatography or attempt salt formation / trituration q2->oil No (is an oil) recrys->end oil->end

Caption: Decision workflow for purification strategy.

Data Summary: Purification Strategy Comparison
Technique Best For Advantages Disadvantages
Recrystallization Removing closely-related isomers and baseline impurities from crystalline solids; large scale.Highly scalable, cost-effective, can yield very high purity material.Only works for crystalline solids, potential for product loss in mother liquor.[7]
Flash Chromatography Separating mixtures with different polarities; small to medium scale; isolating non-crystalline products.High resolution for separable compounds, applicable to oils and solids.Less scalable, requires significant solvent, can be time-consuming.[3][8]
Trituration Removing highly soluble or minor impurities from a solid product.Simple, fast, uses minimal solvent.Generally only removes small amounts of impurities; not a primary purification method.[7]

References

Technical Support Center: Purification of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Amino-1H-pyrazole-5-carboxamide." This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block in high purity. Due to its multiple hydrogen-bonding sites (amino, amide, pyrazole N-H) and high polarity, its purification is often non-trivial. This document provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in chemical principles to empower you to solve purification hurdles effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product shows low purity by TLC/LCMS after aqueous work-up. What are the likely impurities and what is a robust initial clean-up strategy?

A1: Root Cause Analysis & Initial Strategy

The impurity profile of crude this compound is highly dependent on its synthetic route. Common syntheses often start from precursors like cyanoacetamide and various hydrazine derivatives. Consequently, typical impurities include:

  • Unreacted Starting Materials: Residual cyanoacetamide or other precursors.

  • Side-Products: Compounds arising from self-condensation of starting materials or incomplete cyclization.

  • Reagent-Derived Impurities: Residual acids, bases, or coupling agents used in the synthesis.[1]

The key to an effective initial clean-up lies in exploiting the compound's amphoteric nature. The pyrazole ring and the 4-amino group are basic, while the N-H on the pyrazole ring and the carboxamide can be weakly acidic. This allows for a purification strategy based on acid-base extraction.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If solubility is poor, a co-solvent like tetrahydrofuran (THF) may be used sparingly.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your target compound, being basic, will protonate and move into the aqueous layer, leaving many non-basic organic impurities behind in the organic layer.

  • Separation: Carefully separate the aqueous layer containing the protonated product. Discard the organic layer (or retain for analysis of impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) with stirring until the pH is basic (pH ~8-9). The neutral this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove residual salts, followed by a wash with a minimal amount of a cold non-polar solvent (like diethyl ether) to displace water. Dry the solid under high vacuum.

This procedure effectively removes non-basic impurities and provides a significantly enriched product for subsequent high-purity polishing by crystallization or chromatography.

Q2: I'm struggling with crystallization. My compound either oils out or precipitates as a fine, amorphous powder that traps impurities. How can I develop a reliable crystallization protocol?

A2: Causality and Systematic Approach

"Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it has a chance to form an ordered crystal lattice. Amorphous precipitation happens when nucleation is too rapid. The high polarity and hydrogen-bonding capacity of this compound make solvent selection critical.

A systematic approach involves screening a range of solvents with varying polarities and employing techniques that promote slow, controlled crystal growth.

Data-Driven Solvent Selection

The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

SolventPolarity IndexBoiling Point (°C)Comments & Rationale
Water10.2100High polarity, good for hydrogen bonding. Often used in combination with a miscible organic solvent.
Ethanol (EtOH)4.378A common choice for polar compounds. An ethanol/water mixture is frequently effective.[2]
Isopropanol (IPA)3.982Similar to ethanol but can offer different solubility profiles.
Dioxane4.8101A polar aprotic solvent mentioned for crystallizing similar pyrazoles.[2]
Acetonitrile (MeCN)5.882Polar aprotic solvent, good for disrupting π-π stacking if present.
Ethyl Acetate (EtOAc)4.477Medium polarity, often used as an anti-solvent.

Recommended Protocol: Crystallization Screening

  • Solubility Test: In small vials, test the solubility of ~10-20 mg of your compound in 0.5 mL of various solvents from the table at room temperature and upon heating.

  • Single Solvent Crystallization: For solvents that show good solubility upon heating, filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in a refrigerator (2-8°C). If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation.

  • Anti-Solvent Crystallization:

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, dioxane) in which it is very soluble.

    • Slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexanes) in which the compound is insoluble, until the solution becomes faintly turbid.

    • Gently warm the mixture until the turbidity just disappears, then allow it to cool slowly. This is a highly effective method for polar compounds.

Q3: My compound streaks badly on silica gel TLC and co-elutes with a polar impurity during column chromatography. How can I achieve better separation?

A3: Understanding the Interaction

The free amino group and pyrazole N-H protons on your molecule are basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant tailing (streaking) and poor resolution.

There are two primary solutions: modify the mobile phase for normal-phase chromatography or switch to a reverse-phase separation mode.

Method 1: Modified Normal-Phase Chromatography

The goal is to suppress the strong interaction between your basic compound and the acidic silica. This is achieved by adding a small amount of a basic modifier to the eluent.

Experimental Protocol: Modified NP Flash Chromatography

  • Stationary Phase: Standard silica gel (SiO₂).

  • Recommended Eluent System: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase mixture.

  • Procedure:

    • Prepare your eluent systems (e.g., Bottle A: 100% DCM + 1% TEA; Bottle B: 95:5 DCM:MeOH + 1% TEA).

    • Pre-adsorb your crude sample onto a small amount of silica gel.

    • Load the sample onto the column and elute with a shallow gradient (e.g., 0-100% B over 20 column volumes). The basic modifier will occupy the acidic sites on the silica, allowing your compound to travel through the column with much-improved peak shape.

Method 2: Reverse-Phase (RP) Chromatography

RP chromatography is often superior for polar and basic compounds. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. This minimizes the problematic acid-base interactions. Preparatory RP-HPLC is a powerful tool for achieving high purity.

Experimental Protocol: RP Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Recommended Eluent System: A gradient of Water and Acetonitrile (MeCN) or Methanol (MeOH). A modifier is often used to improve peak shape and solubility.

    • Acidic Modifier (common): Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both water and the organic solvent. This protonates the amine, improving water solubility and ensuring consistent interaction with the stationary phase.

    • Basic Modifier (less common but effective): Use a buffer, such as ammonium bicarbonate, if the compound is acid-sensitive.

  • Procedure:

    • Dissolve the sample in a minimal amount of a strong solvent like DMSO or DMF, or directly in the mobile phase.

    • Load onto the C18 column.

    • Elute with a gradient (e.g., 5-95% MeCN in water, both containing 0.1% TFA).

Purification Strategy Decision Workflow

G start Crude Product (Post-Workup) purity_check Assess Purity (TLC / Crude LCMS) start->purity_check decision Purity > 80%? purity_check->decision extract Perform Acid-Base Extraction decision->extract No   crystallize Proceed to Crystallization decision->crystallize  Yes chromatography Proceed to Chromatography extract->chromatography final_purity Final Purity Check (HPLC, NMR) crystallize->final_purity chromatography->final_purity

Caption: Decision tree for selecting a primary purification method.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound that I should be aware of? A: Understanding these properties is fundamental to troubleshooting purification:

  • Polarity: The compound is highly polar due to the amino (-NH₂), carboxamide (-CONH₂), and pyrazole ring functionalities. This governs its high solubility in polar solvents like water, ethanol, and DMSO, and low solubility in non-polar solvents like hexanes.[3]

  • Hydrogen Bonding: It can act as both a hydrogen bond donor (N-H groups) and acceptor (N atoms, C=O group). This contributes to its relatively high melting point and its tendency to stick to silica gel.[3]

  • pKa: The 4-amino group is basic, allowing for salt formation with acids (e.g., hydrochloride or dihydrochloride salts are available).[4] This property is exploited in acid-base extractions and can be used to modify its behavior in chromatography.

Q: How can I definitively assess the purity of my final product? A: A combination of methods is essential for a complete picture:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. Use a reverse-phase C18 column with a water/acetonitrile gradient. Purity is reported as a percentage of the area of the main peak relative to the total area of all peaks at a specific wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the compound and identifying any proton-bearing impurities. Integrating the product peaks against known impurity peaks or a certified internal standard can provide a quantitative measure of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify the mass of co-eluting impurities.[2]

Q: Are there any stability concerns during purification? A: While generally stable, pyrazole-based compounds can be sensitive under certain conditions.

  • Strong Acid/Heat: Prolonged exposure to strong acids at high temperatures could potentially lead to hydrolysis of the carboxamide group.

  • Oxidation: The amino group can be susceptible to oxidation, especially if trace metals are present. It's good practice to handle the compound under an inert atmosphere (like nitrogen or argon) if it will be stored for extended periods or subjected to harsh conditions. A safety data sheet for a similar compound lists strong oxidizing agents as incompatible materials.[5]

Q: When should I choose crystallization over chromatography? A: This choice depends on scale, required purity, and the nature of the impurities.

Chromatography vs. Crystallization Workflow

G start Purification Needed impurity_check Analyze Impurity Profile (e.g., by LCMS, TLC) start->impurity_check decision1 Impurities Structurally Similar to Product? impurity_check->decision1 decision2 Scale > 10g? decision1->decision2 No chromatography Chromatography (High Resolution) decision1->chromatography Yes decision2->chromatography No crystallization Crystallization (High Throughput) decision2->crystallization Yes

Caption: Choosing between chromatography and crystallization.

  • Choose Crystallization: When you need to process a large amount of material (>5-10 g) and the impurities have significantly different solubility profiles from your product. It is often more cost-effective and scalable.

  • Choose Chromatography: When impurities are structurally very similar to your product (e.g., isomers, analogues), making separation by crystallization difficult. It is the method of choice for achieving the highest possible purity (>99.5%), especially at the research and discovery scale.

References

Technical Support Center: Optimizing the Synthesis of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-1H-pyrazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural lists to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues and logically optimize conditions for improved yield, purity, and scalability.

The synthesis of this valuable heterocyclic building block is typically achieved via a robust two-step sequence: electrophilic nitration of the pyrazole core, followed by the reduction of the resulting nitro-intermediate. This guide is structured to address each of these critical steps independently, providing detailed protocols, troubleshooting FAQs, and expert insights grounded in established chemical principles.

Synthetic Workflow Overview

The overall synthetic strategy is a well-established pathway in heterocyclic chemistry. It leverages the inherent reactivity of the pyrazole ring to install a nitro group at the C4 position, which then serves as a reliable precursor to the target amine.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction Start 1H-Pyrazole-5-carboxamide Intermediate 4-Nitro-1H-pyrazole-5-carboxamide Start->Intermediate HNO₃ / H₂SO₄ or HNO₃ / Ac₂O Intermediate_ref 4-Nitro-1H-pyrazole-5-carboxamide Final This compound Intermediate_ref->Final H₂ / Pd-C or SnCl₂ / HCl

Caption: General two-step synthesis of this compound.

Part 1: Nitration of 1H-Pyrazole-5-carboxamide

This step involves the selective installation of a nitro group onto the C4 position of the pyrazole ring. The choice of nitrating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for nitrating the pyrazole ring at the C4 position?

Standard conditions typically involve using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0-10 °C).[1][2] An alternative, often milder, system is using nitric acid in acetic anhydride (Ac₂O), which generates acetyl nitrate in situ.[3][4] For less reactive pyrazole substrates, more forcing conditions like fuming nitric acid with oleum may be required.[1]

Q2: Why does nitration occur selectively at the C4 position?

The regioselectivity is dictated by the electronic properties of the pyrazole ring. Pyrazole is an electron-rich aromatic heterocycle. Electrophilic attack at the C4 position proceeds through a stable cationic intermediate (a Wheland intermediate) where the charge can be delocalized without disrupting the lone pair of electrons on the N2 nitrogen that is part of the aromatic sextet. Conversely, attack at C3 or C5 would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen (N2), which is energetically unfavorable.[2]

Q3: My nitration reaction is giving a low yield. What are the common causes?

Low yields can stem from several factors:

  • Insufficiently strong nitrating agent: If your pyrazole precursor is deactivated by electron-withdrawing groups, a standard HNO₃/H₂SO₄ mixture may not be sufficient. Consider using fuming nitric acid.[1]

  • Poor temperature control: Nitration is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired byproducts and decomposition of the starting material. Maintain strict temperature control, especially during the addition of reagents.

  • Substrate degradation: Pyrazoles can be sensitive to strongly acidic and oxidative conditions. Prolonged reaction times or excessively high temperatures can degrade the material. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q4: I'm getting a mixture of isomers, with nitration occurring on a substituent (e.g., an N-phenyl group). How can I improve regioselectivity?

This is a classic selectivity problem. Under strongly acidic conditions (e.g., mixed acid), the pyrazole ring can become protonated. This deactivates the ring towards electrophilic attack. If you have another activatable ring system, like an N-phenyl group, nitration may occur there instead.[3]

  • Solution: Switch to a milder, less acidic nitrating system. Using nitric acid in acetic anhydride generates acetyl nitrate, which is a potent but less acidic electrophile. This keeps the pyrazole ring unprotonated and thus more nucleophilic than the N-phenyl substituent, favoring C4 nitration.[3][4]

Protocol 1: Nitration using Nitric Acid in Acetic Anhydride

This protocol is adapted from methodologies used for similar pyrazole systems and is designed to favor C4 selectivity.[4][5]

Step-by-Step Methodology:

  • To a stirred solution of 1H-pyrazole-5-carboxamide (1.0 eq) in acetic anhydride (5-10 volumes), cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add concentrated nitric acid (1.1 to 1.5 eq) dropwise, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

  • The solid precipitate, 4-Nitro-1H-pyrazole-5-carboxamide, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) and then with a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum to a constant weight. The product is often of sufficient purity for the next step.

Nitration Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficiently reactive nitrating agent; Deactivated substrate.Use a stronger nitrating system (e.g., HNO₃/H₂SO₄ or fuming HNO₃).[1]
Poor Regioselectivity Protonation of pyrazole ring deactivates it relative to other groups.Use a milder, less acidic system like HNO₃ in acetic anhydride.[3]
Dark-colored Product Over-nitration, side reactions, or product decomposition due to high temp.Maintain strict temperature control (0-5 °C); Reduce reaction time.
Product Lost in Workup Product may have some solubility in the aqueous filtrate.Ensure complete precipitation by using sufficient ice and allowing time to crystallize.

Part 2: Reduction of 4-Nitro-1H-pyrazole-5-carboxamide

The final step is the reduction of the nitro group to the target primary amine. The choice of reducing agent is crucial for achieving a clean conversion without affecting other functional groups, such as the carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods to reduce the nitro group?

The most common methods include:

  • Catalytic Hydrogenation: This is often the preferred method in industrial settings. It involves using hydrogen gas (H₂) with a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[6][7] It is clean, as the only byproduct is water, and the catalyst can be filtered off.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn) or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) are very effective and robust.[7] Iron (Fe) in acetic acid is another milder option.[8]

Q2: Which reduction method is best if my molecule has other sensitive functional groups?

Chemoselectivity is a key concern.

  • Catalytic hydrogenation with Pd/C is highly effective but can also reduce other functional groups like alkenes, alkynes, or benzyl groups, and can cause dehalogenation.[8]

  • SnCl₂/HCl is generally more chemoselective. It will typically reduce a nitro group in the presence of esters, amides, and even some halides without affecting them.[7][8]

  • Fe/AcOH is also a mild and selective option, often tolerating many other functional groups.[8] For 4-Nitro-1H-pyrazole-5-carboxamide, both Pd/C and SnCl₂ are excellent choices as the carboxamide is stable under these conditions.

Q3: My catalytic hydrogenation is stalling or seems incomplete. What should I check?

An incomplete hydrogenation can be frustrating. Here are the primary checkpoints:

  • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure you are using fresh, high-quality catalyst. Common poisons include sulfur or halogen-containing compounds.

  • Hydrogen Delivery: Check for leaks in your hydrogenation apparatus. Ensure adequate agitation (stirring/shaking) to facilitate mass transfer of hydrogen gas to the catalyst surface.

  • Solvent: Use a solvent in which the starting material is soluble and that is compatible with hydrogenation (e.g., ethanol, methanol, ethyl acetate, or acetic acid).

  • Pressure: While many hydrogenations run at atmospheric pressure, some may require higher pressures (e.g., 50 psi) to proceed efficiently.

Q4: I am observing colored impurities in my final product after reduction. What are they and how can I avoid them?

The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction does not go to completion, these intermediates can react with each other to form colored dimeric impurities, such as azoxy (-N=N(O)-) and azo (-N=N-) compounds.[9][10]

  • Solution: Ensure the reaction goes to full conversion by using a sufficient amount of reducing agent or allowing adequate reaction time. In catalytic hydrogenation, adding a catalytic amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamine intermediates, leading to a cleaner product.[9]

Protocol 2: Reduction via Catalytic Hydrogenation

This protocol is based on the widely used and scalable Pd/C hydrogenation method.[7]

Step-by-Step Methodology:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), add 4-Nitro-1H-pyrazole-5-carboxamide (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate). Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere.

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 1-4 atm or 15-60 psi) or maintain a positive pressure with a hydrogen balloon.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots (after carefully filtering out the catalyst). The reaction is typically complete within 4-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Reduction Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Deactivated catalyst; Poor H₂ mass transfer; Insufficient H₂ pressure.Use fresh catalyst; Increase stirring speed; Increase H₂ pressure.
Formation of Colored Impurities Incomplete reduction leading to azo/azoxy byproducts.[9]Ensure full conversion; For hydrogenation, consider adding a V-catalyst promoter.[9]
Reduction of Other Groups Non-selective nature of the chosen reducing agent (e.g., Pd/C).Switch to a more chemoselective reagent like SnCl₂/HCl or Fe/AcOH.[8]
Product Difficult to Isolate Product may be highly polar and soluble in alcoholic solvents.After filtration, concentrate the solution and consider precipitation by adding a non-polar solvent.

References

preventing decarboxylation in "4-Amino-1H-pyrazole-5-carboxamide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-1H-pyrazole-5-carboxamide

A Senior Application Scientist's Guide to Preventing Decarboxylation in Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and overcome common challenges, particularly the unwanted side reaction of decarboxylation.

This document is structured to provide immediate, actionable advice through a series of frequently asked questions and in-depth troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Decarboxylation

This section addresses the foundational knowledge required to understand why and when decarboxylation might occur with this compound.

Q1: What is decarboxylation in the context of this compound?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) or, in this case, a carboxamide group (-CONH2) which is first hydrolyzed to a carboxylic acid, with the subsequent release of carbon dioxide (CO₂). For this compound, this process leads to the formation of 4-amino-1H-pyrazole as a significant byproduct, reducing the yield of your desired product. While pyrazole rings themselves are generally stable, substituents can significantly influence their reactivity.[1][2]

Q2: What are the primary drivers of decarboxylation for this molecule?

A2: The decarboxylation of heterocyclic compounds can be triggered by several factors.[3][4] For this compound, the main drivers are:

  • Elevated Temperatures: Many pyrazole derivatives exhibit thermal decomposition, and the presence of functional groups like amino and carboxamide moieties can influence the molecule's overall stability.[1] High reaction temperatures provide the activation energy needed to initiate the decarboxylation cascade.

  • Harsh pH Conditions: Both strong acidic and strong basic conditions can catalyze the hydrolysis of the carboxamide to a carboxylic acid, which is often more susceptible to decarboxylation. Some decarboxylation methods for pyrazole derivatives are explicitly performed under acidic conditions.[5]

  • Metal Catalysis: Certain transition metals can facilitate decarboxylation. While sometimes used intentionally in cross-coupling reactions, trace metal impurities or specific reagents could inadvertently trigger this process.[6]

Q3: How can I detect if decarboxylation is occurring in my reaction?

A3: Early detection is crucial. You should monitor your reaction using a combination of techniques:

  • Thin-Layer Chromatography (TLC): Look for a new, often more nonpolar, spot corresponding to the 4-amino-1H-pyrazole byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak with a mass corresponding to the decarboxylated product (C₃H₅N₃, MW ≈ 83.09 g/mol ), alongside your starting material (C₄H₆N₄O, MW ≈ 126.12 g/mol ) and desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you isolate the byproduct, ¹H NMR will show the disappearance of the carboxamide protons and a characteristic signal for the new proton at the C5 position of the pyrazole ring.

Part 2: Troubleshooting Guide - Proactive and Reactive Strategies

This section provides practical, scenario-based advice for mitigating decarboxylation.

Scenario 1: My reaction, run at high temperature, shows significant byproduct formation consistent with decarboxylation.

Problem Analysis: High temperatures (>100 °C) are a common cause of thermal decomposition and subsequent decarboxylation in heterocyclic systems.[1] The energy supplied is sufficient to break the C-C bond between the pyrazole ring and the carboxamide group, especially if the carboxamide is transiently hydrolyzed.

Proactive & Reactive Solutions:

  • Reduce Reaction Temperature: This is the most direct solution. Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

  • Optimize Your Catalyst/Reagent: If a catalyst is being used, switch to a more active one that operates efficiently at lower temperatures. For example, in coupling reactions, modern palladium catalysts and ligands often allow for significantly milder conditions.

  • Solvent Choice: Use a solvent with a lower boiling point to physically prevent the reaction from exceeding a certain temperature. However, ensure the solvent is appropriate for the desired reaction chemistry.

Scenario 2: I am using a strong base (e.g., NaH, LiOH, t-BuOK) and observing low yields.

Problem Analysis: Strong bases can promote the deprotonation of the pyrazole ring or the carboxamide N-H, but they can also catalyze hydrolysis of the carboxamide if water is present, creating the more labile carboxylic acid intermediate.

Proactive & Reactive Solutions:

  • Switch to a Milder Base: For many reactions, organic bases or inorganic carbonates are sufficient. Consider using bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[7][8] These are less aggressive and reduce the risk of unwanted side reactions.

  • Ensure Anhydrous Conditions: If a strong base is unavoidable, ensure the reaction is performed under strictly anhydrous conditions to prevent the formation of hydroxide ions and subsequent hydrolysis.

  • Control Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can significantly increase the rate of side reactions.

Data-Driven Recommendations

To aid in experimental design, the following table summarizes recommended conditions for common reaction types involving this compound to minimize the risk of decarboxylation.

Reaction TypeRecommended SolventsRecommended Base/CatalystTemperature Range (°C)Key Considerations
Amide Coupling DMF, DCM, THFEDC, HOBT, HATU0 to 25Avoid high temperatures; these reagents are designed for mild conditions.[7]
N-Alkylation/Arylation DMSO, DMF, AcetonitrileK₂CO₃, Cs₂CO₃25 to 80Use a non-nucleophilic inorganic base. Monitor temperature carefully if using DMSO.[7]
Substitution Reactions Ethanol, THF, DioxaneDIPEA, TEAReflux (at solvent b.p.)Choose a lower-boiling point solvent if possible. Monitor closely by LC-MS.[9]
Cyclocondensation Ethanol, Acetic AcidCatalytic Acid/Base25 to 80Avoid strong, concentrated acids. Acetic acid often provides a sufficient catalytic effect.[9]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing potential decarboxylation.

G start Reaction Start monitor Monitor Reaction (TLC, LC-MS) start->monitor check_yield Is Yield Lower Than Expected? monitor->check_yield check_byproduct Is an Unidentified Byproduct Present? check_yield->check_byproduct Yes end Successful Reaction check_yield->end No confirm_decarb Does Byproduct Mass Match Decarboxylated Structure? check_byproduct->confirm_decarb Yes optimize Optimize Conditions & Repeat check_byproduct->optimize No consult_guide Consult Troubleshooting Guide: - Lower Temperature - Use Milder Base/Acid - Change Solvent confirm_decarb->consult_guide Yes confirm_decarb->optimize No consult_guide->optimize optimize->start

Caption: A logical workflow for troubleshooting potential decarboxylation.

Part 3: Validated Experimental Protocol

This section provides a detailed, self-validating protocol for a common reaction—N-alkylation—designed to minimize decarboxylation risk.

Objective: To perform an N-alkylation on the pyrazole ring of this compound with minimal decarboxylation.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactant & K₂CO₃ in Anhydrous DMF prep2 Stir under N₂ Atmosphere prep1->prep2 react1 Add Alkyl Halide Dropwise at 0-5 °C prep2->react1 react2 Warm to 40-50 °C react1->react2 react3 Monitor by LC-MS Every 1-2 Hours react2->react3 workup1 Quench with Water react3->workup1 Upon Completion workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine, Dry, & Concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify

Caption: Step-by-step workflow for a low-temperature N-alkylation reaction.

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (Nitrogen or Argon). Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise over 5-10 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature, then heat to 40-50 °C. Causality Note: Using a mild inorganic base like K₂CO₃ and maintaining a low-to-moderate temperature are the key steps to prevent both base-catalyzed hydrolysis and thermal decarboxylation.[7]

  • Monitoring (Self-Validation): Every 1-2 hours, take a small aliquot of the reaction mixture, dilute it with acetonitrile or methanol, and analyze by LC-MS. Check for the consumption of starting material, formation of the product, and crucially, the absence of the m/z peak corresponding to the decarboxylated byproduct.

  • Workup: Once the reaction is complete (as determined by LC-MS), cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

By following this carefully controlled protocol, you establish a self-validating system where the risk of decarboxylation is proactively minimized and continuously monitored.

References

Technical Support Center: Scale-Up Synthesis of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Amino-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to ensure a robust, safe, and efficient scale-up process.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section is dedicated to troubleshooting specific issues that can arise during the scale-up of this compound synthesis. Each point addresses a potential problem with a detailed explanation of the underlying causes and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields and Purity at Larger Scales

Question: We've successfully synthesized this compound in the lab with good yields, but upon scaling up, our yields are inconsistent, and we're observing a significant increase in impurities. What could be the cause, and how can we mitigate this?

Answer: This is a classic scale-up challenge that often stems from mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and impurity formation.

Root Causes & Solutions:

  • Mixing Efficiency: The stir rate and impeller design that were effective in a round-bottom flask may not be adequate for a larger reactor.

    • Solution: Implement overhead stirring with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogenous mixing. The goal is to create sufficient turbulence to maintain a uniform temperature and concentration profile throughout the reaction mixture.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to control the reaction temperature, especially during exothermic events.

    • Solution: Utilize a reactor with a jacketed cooling/heating system. For highly exothermic steps, consider a controlled addition of reagents to manage the rate of heat generation. A well-calibrated temperature probe placed directly in the reaction mixture is crucial for accurate monitoring.

  • Reaction Kinetics: Some reactions are more sensitive to concentration changes than others.

    • Solution: Perform a kinetic study at the lab scale to understand the reaction order and identify any concentration-dependent side reactions. This data will inform the optimal addition rates and concentration ranges for the scaled-up process.

Issue 2: Difficulties in Product Isolation and Purification

Question: Our lab-scale protocol involves precipitation and filtration, which worked well. However, on a larger scale, the filtration is slow, and the isolated product is difficult to dry, often retaining solvents. How can we improve our isolation and purification process?

Answer: Filtration and drying issues on a larger scale are often related to the physical properties of the crystalline product, such as particle size and morphology.

Root Causes & Solutions:

  • Crystal Morphology: Rapid precipitation, often caused by "crash cooling," can lead to the formation of fine, needle-like crystals that pack tightly and hinder solvent removal during filtration and drying.

    • Solution: Develop a controlled crystallization process. This involves cooling the reaction mixture slowly and with gentle agitation to promote the growth of larger, more uniform crystals. An anti-solvent addition can also be optimized for better crystal formation.

  • Filtration Method: The filtration apparatus used in the lab may not be suitable for larger quantities.

    • Solution: For kilogram-scale production, consider using a Nutsche filter-dryer. This equipment allows for filtration, washing, and drying in a single, contained unit, which is more efficient and reduces handling of the active pharmaceutical ingredient (API).

  • Residual Solvents: Inefficient drying can lead to the final product not meeting regulatory specifications for residual solvents.

    • Solution: Utilize a vacuum oven with a controlled temperature profile for drying. The temperature should be high enough to remove solvents effectively but low enough to prevent product degradation. A gentle nitrogen sweep can also aid in solvent removal.

Issue 3: Managing the Exothermic Nitration Step

Question: The nitration of the pyrazole ring is a key step in our synthesis, but we are concerned about the exothermic nature of this reaction during scale-up. What are the best practices for safely managing this step?

Answer: The nitration of aromatic compounds is notoriously exothermic and requires strict control to prevent runaway reactions.

Safety and Control Measures:

  • Controlled Reagent Addition: The nitrating agent (e.g., a mixture of nitric and sulfuric acid) should be added slowly and sub-surface to the cooled reaction mixture. This ensures rapid dispersion and prevents localized overheating.

  • Temperature Monitoring: Continuous and accurate temperature monitoring is critical. An alarm system should be in place to alert operators if the temperature exceeds a predefined limit.

  • Emergency Quenching: Have a pre-determined and tested quenching procedure in place. This typically involves adding the reaction mixture to a large volume of a suitable quenching agent (e.g., ice water) in a separate, appropriately sized vessel.

  • Process Safety Analysis: Conduct a thorough Process Hazard Analysis (PHA) before scaling up. This should include a review of the reaction thermodynamics, potential side reactions, and the consequences of a loss of cooling or other process deviations.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound?

There are several established synthetic routes. A prevalent method involves the cyclization of a hydrazine derivative with a β-ketonitrile or a malononitrile derivative.[1] Another common approach starts from a pre-formed pyrazole ring, followed by functional group manipulations such as nitration and subsequent reduction to introduce the amino group.[2][3]

Q2: What analytical techniques are recommended for in-process control and final product characterization?

For in-process control, High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress and the formation of impurities. For final product characterization, a combination of techniques is recommended:

  • HPLC: To determine purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Q3: Are there any specific safety precautions to consider when handling the reagents and intermediates?

Yes, several safety precautions are crucial:

  • Hydrazine derivatives: Many hydrazine compounds are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive. Use appropriate acid-resistant gloves and eye protection. The nitration reaction itself can be highly exothermic and requires careful temperature control.

  • Solvents: Use solvents in a well-ventilated area and away from ignition sources. Refer to the Safety Data Sheet (SDS) for each specific solvent for detailed handling information.[4]

Q4: How can I improve the solubility of this compound for downstream processing or formulation?

The solubility of this compound can be influenced by its crystalline form (polymorphism). Performing a salt screening study can identify a salt form with improved solubility and bioavailability. Additionally, techniques like micronization to reduce particle size can also enhance the dissolution rate.

III. Experimental Workflow Visualization

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_analysis Analysis & QC A Starting Materials (e.g., Pyrazole Precursor) B Reaction Setup (Solvent, Temperature Control) A->B C Reagent Addition (e.g., Nitrating Agent) B->C D Reaction Monitoring (TLC, HPLC) C->D E Quenching D->E Reaction Complete F Extraction E->F G Crystallization F->G H Filtration G->H I Drying H->I J Purity Analysis (HPLC) I->J Purified Solid K Structural Elucidation (NMR, MS) I->K L Final Product (this compound) J->L K->L

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common scale-up issues.

cluster_yield Yield & Purity Troubleshooting cluster_isolation Isolation Troubleshooting cluster_safety Safety Troubleshooting Start Scale-Up Issue Identified Yield Inconsistent Yield/Purity Start->Yield Isolation Isolation/Drying Problems Start->Isolation Safety Exotherm/Safety Concern Start->Safety Mix Evaluate Mixing Efficiency Yield->Mix Crystal Optimize Crystallization Isolation->Crystal Addition Implement Controlled Addition Safety->Addition Heat Assess Heat Transfer Mix->Heat Kinetics Review Reaction Kinetics Heat->Kinetics Solution Implement Corrective Actions Kinetics->Solution Filter Select Appropriate Filtration Method Crystal->Filter Dry Refine Drying Protocol Filter->Dry Dry->Solution Monitor Enhance Temperature Monitoring Addition->Monitor PHA Conduct Process Hazard Analysis Monitor->PHA PHA->Solution

Caption: A decision-making workflow for troubleshooting scale-up synthesis challenges.

IV. Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Recommended)Rationale for Change
Reaction Vessel 1 L Round-Bottom Flask50-100 L Jacketed Glass ReactorImproved heat transfer and controlled environment.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (Pitched-Blade Turbine)Ensures homogeneity in a larger volume.
Temperature Control Oil/Water BathRecirculating Chiller/Heater UnitPrecise and responsive temperature management.
Reagent Addition Addition FunnelMetering PumpControlled and consistent addition rate for safety and reproducibility.
Filtration Büchner FunnelNutsche Filter-DryerIncreased efficiency and containment for larger quantities.

V. References

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. --INVALID-LINK--

  • Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1339-1381. --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6529. --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 3(21), 6195-6204. --INVALID-LINK--

  • Sigma-Aldrich. This compound hydrochloride. --INVALID-LINK--

  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6251-6260. --INVALID-LINK--

  • Li, J., et al. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals, 2011-01. --INVALID-LINK--

  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. --INVALID-LINK--

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). --INVALID-LINK--

  • Sigma-Aldrich. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. --INVALID-LINK--

  • Gul, H. I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137935. --INVALID-LINK--

  • PrepChem. (2023). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. --INVALID-LINK--

  • ChemUniverse. Request A Quote. --INVALID-LINK--

  • Molbase. Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. --INVALID-LINK--

  • El-Emary, T. I. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(4), 844-855. --INVALID-LINK--

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 271, 116409. --INVALID-LINK--

  • Veisi, H., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 768636. --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 3(21), 6195-6204. --INVALID-LINK--

  • Sigma-Aldrich. HIC Purification Options and Scale up with SOURCE™ Media. --INVALID-LINK--

  • Bernatowicz, M. S., et al. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6250-6254. --INVALID-LINK--

References

Technical Support Center: Synthesis of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. As a Senior Application Scientist, I've compiled this guide to address the common challenges and pitfalls encountered during the synthesis of this important class of molecules. This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

I. Overview of Pyrazole Carboxamide Synthesis: A Strategic Approach

The synthesis of pyrazole carboxamides is a cornerstone in medicinal chemistry, yielding compounds with a wide array of biological activities. The most prevalent and versatile strategy involves a two-stage process: the initial construction of the pyrazole core bearing a carboxylic acid or ester functionality, followed by the crucial amide bond formation. This approach allows for late-stage diversification, enabling the synthesis of a broad library of analogues for structure-activity relationship (SAR) studies.

This guide will focus on troubleshooting the common pitfalls associated with this primary synthetic strategy.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation start Starting Materials (e.g., 1,3-Dicarbonyls, Hydrazines) knorr Knorr Pyrazole Synthesis start->knorr pyrazole_acid Pyrazole Carboxylic Acid/Ester knorr->pyrazole_acid activation Carboxylic Acid Activation pyrazole_acid->activation amine Amine coupling Amide Coupling amine->coupling activation->coupling product Final Pyrazole Carboxamide coupling->product

Caption: General workflow for pyrazole carboxamide synthesis.

II. Troubleshooting Guide: From Starting Materials to Final Product

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Stage 1: Pyrazole Core Synthesis - The Knorr Reaction and its Challenges

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a workhorse reaction for building the pyrazole core. However, it is not without its pitfalls.

Question 1: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds. The hydrazine can react with either of the carbonyl groups, leading to two different pyrazole products.

Root Cause Analysis:

  • Similar Carbonyl Reactivity: If the electronic and steric environments of the two carbonyl groups in your 1,3-dicarbonyl are similar, the hydrazine will not have a strong preference for one over the other.

  • Reaction Conditions: Standard reaction conditions, such as using ethanol as a solvent, often provide poor regioselectivity.[1]

Troubleshooting Strategies:

  • Solvent Selection is Key: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[1] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding, favoring the formation of one regioisomer.

  • Exploit Steric and Electronic Differences: If possible, design your 1,3-dicarbonyl substrate to have significant steric or electronic differences between the two carbonyls. A bulkier substituent near one carbonyl will sterically hinder the approach of the hydrazine, directing it to the other carbonyl. Similarly, electron-withdrawing groups can deactivate a carbonyl, influencing the site of initial attack.

  • Alternative Synthetic Routes: Consider synthetic strategies that circumvent the use of unsymmetrical 1,3-dicarbonyls. For example, starting with an α,β-unsaturated ketone and a hydrazine can provide a more regioselective route to certain pyrazoles.

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

  • Materials: Unsymmetrical 1,3-diketone (1.0 eq), substituted hydrazine (1.1 eq), 2,2,2-trifluoroethanol (TFE).

  • Procedure:

    • Dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine to the solution.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, remove the TFE under reduced pressure.

    • Purify the crude product by column chromatography to isolate the major regioisomer.[2]

Question 2: My Knorr pyrazole synthesis is sluggish or incomplete. What can I do to drive it to completion?

Answer: Incomplete conversion is a common issue that can lead to low yields and purification difficulties.

Root Cause Analysis:

  • Insufficient Activation: The reaction is often acid-catalyzed.[3] Insufficient acid or a weak acid may not be enough to promote the condensation.

  • Low Reactivity of Starting Materials: Sterically hindered or electronically deactivated dicarbonyls or hydrazines can slow down the reaction.

  • Reversibility: The initial condensation steps can be reversible.

Troubleshooting Strategies:

  • Catalyst Optimization: Ensure you are using a suitable acid catalyst, such as a few drops of glacial acetic acid.[4] For particularly stubborn reactions, a stronger acid might be necessary, but be mindful of potential side reactions.

  • Increase Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, can provide the necessary activation energy to drive the reaction forward.[4]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[5]

  • Water Removal: The reaction produces two molecules of water.[4] In some cases, removing water using a Dean-Stark trap can help drive the equilibrium towards the product.

G cluster_0 Troubleshooting Incomplete Knorr Synthesis start Incomplete Reaction catalyst Optimize Acid Catalyst start->catalyst temp Increase Temperature/Reflux start->temp microwave Use Microwave Synthesis start->microwave water Remove Water (Dean-Stark) start->water complete Reaction Completion catalyst->complete temp->complete microwave->complete water->complete

Caption: Decision tree for troubleshooting incomplete Knorr synthesis.

Stage 2: Amide Bond Formation - Navigating the Nuances of Coupling Chemistry

The formation of the amide bond is a critical step that can be fraught with its own set of challenges.

Question 3: My amide coupling reaction is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling are often due to inefficient activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.

Root Cause Analysis:

  • Ineffective Coupling Reagent: The choice of coupling reagent is crucial and depends on the specific substrates. A reagent that works well for one set of substrates may be ineffective for another, especially with sterically hindered components.

  • Side Reactions of the Activated Intermediate: The activated carboxylic acid intermediate can be unstable and prone to side reactions, such as the formation of an unreactive N-acylurea when using carbodiimides like EDC.[6]

  • Hydrolysis of Activated Species: Trace amounts of water can hydrolyze the activated carboxylic acid or the coupling reagent itself, leading to the regeneration of the starting carboxylic acid and reducing the yield.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.

Troubleshooting Strategies:

  • Optimize Your Coupling Reagent:

    • For standard couplings: EDC in combination with an additive like HOBt is a good starting point.[7]

    • For challenging couplings (sterically hindered acid or amine): Uronium-based reagents like HATU or phosphonium-based reagents like PyBOP are generally more effective.[8]

  • Control the Order of Addition: For many coupling protocols, it is best to pre-activate the carboxylic acid with the coupling reagent before adding the amine. This can minimize side reactions where the amine reacts directly with the coupling agent.[9]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize hydrolysis of the activated species.

  • Choose the Right Solvent: DMF and DCM are common choices.[7] If solubility is an issue, consider alternatives like NMP or a co-solvent system.

  • Base Selection: A non-nucleophilic base like DIPEA or triethylamine is typically used to neutralize the reaction mixture.[7] The choice and amount of base can be critical and may need to be optimized.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentProsConsBest For
EDC/HOBt Water-soluble byproducts, cost-effective.[10]Can lead to N-acylurea formation, may require longer reaction times.[6]General-purpose amide synthesis.
HATU High reactivity, low racemization, effective for hindered substrates.[8]More expensive, can react with the amine if not pre-activated.[10]Difficult couplings, synthesis of chiral carboxamides.
PyBOP High reactivity, byproducts are generally easy to remove.[8]Can be less effective for highly electron-deficient amines.A good alternative to HATU for many applications.

Question 4: I am concerned about racemization of my chiral pyrazole carboxylic acid during the coupling reaction. How can I prevent this?

Answer: Racemization is a significant concern when working with chiral α-substituted carboxylic acids, as it can lead to a loss of biological activity.

Root Cause Analysis:

  • Oxazolone Formation: The activated N-protected amino acid (or a similar chiral carboxylic acid) can form an oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to racemization.[11]

  • Direct Enolization: A strong base can directly deprotonate the α-carbon, leading to a planar enolate and subsequent racemization.[11]

Troubleshooting Strategies:

  • Use Racemization-Suppressing Additives: Additives like HOBt (1-hydroxybenzotriazole) or, even more effectively, HOAt (1-hydroxy-7-azabenzotriazole) are crucial. They react with the activated carboxylic acid to form a more stable active ester, which is less prone to racemization.[12]

  • Choose the Right Coupling Reagent: Uronium-based reagents like HATU are known to be very effective at minimizing racemization.[10]

  • Control the Base: Use a non-nucleophilic and sterically hindered base like DIPEA. Avoid using an excess of base, as this can promote racemization.[13]

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize the rate of racemization.

Question 5: I am having trouble purifying my final pyrazole carboxamide. What are some common impurities and how can I remove them?

Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts from the coupling reaction, and regioisomers.

Root Cause Analysis:

  • Excess Reagents: Unreacted pyrazole carboxylic acid, amine, or coupling reagents.

  • Coupling Byproducts: For example, dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents, while the urea from EDC is water-soluble.[10] Byproducts from HATU and PyBOP are also common.

  • Regioisomers: If the initial pyrazole synthesis was not regioselective, you will have a mixture of isomeric products.

Troubleshooting and Purification Strategies:

  • Aqueous Workup: A thorough aqueous workup is the first line of defense.

    • Wash with a mild acid (e.g., dilute HCl or citric acid) to remove unreacted amine and basic byproducts.

    • Wash with a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and acidic byproducts like HOBt.

    • Wash with brine to remove residual water.

  • Column Chromatography: This is the most common method for purifying the final product. A careful selection of the solvent system is key to achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for obtaining highly pure material.

  • Separation of Regioisomers: Separating regioisomers by column chromatography can be challenging but is often achievable with careful optimization of the mobile phase.[14] In some cases, derivatization of the mixture to introduce a more polar handle on one isomer can facilitate separation.

III. Frequently Asked Questions (FAQs)

Q: Can the pyrazole ring itself react with the coupling agents? A: The pyrazole ring is generally stable under most amide coupling conditions. The NH proton of the pyrazole is acidic and can be deprotonated by the base used in the reaction, but this typically does not lead to problematic side reactions.

Q: I am observing decarboxylation of my pyrazole carboxylic acid. Why is this happening and how can I prevent it? A: While not extremely common under standard amide coupling conditions, decarboxylation of pyrazole carboxylic acids can occur, particularly at elevated temperatures or in the presence of certain metal catalysts.[15][16] To avoid this, use mild reaction conditions and avoid prolonged heating. If decarboxylation is a persistent issue, consider converting the carboxylic acid to its more stable methyl or ethyl ester and then performing the amidation via aminolysis, although this is a less direct route.

Q: What is the best way to monitor the progress of my amide coupling reaction? A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You should see the consumption of your limiting starting material (usually the carboxylic acid or amine) and the appearance of a new spot for your product. Liquid chromatography-mass spectrometry (LC-MS) is also a very powerful tool for monitoring the reaction and confirming the mass of your desired product.

IV. References

  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem. Available from: --INVALID-LINK--

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available from: --INVALID-LINK--

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available from: --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry (ACS Publications). Available from: --INVALID-LINK--

  • Amide Synthesis. Fisher Scientific. Available from: --INVALID-LINK--

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available from: --INVALID-LINK--

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: --INVALID-LINK--

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. Available from: --INVALID-LINK--

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acro-Peptide. Available from: --INVALID-LINK--

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. Available from: --INVALID-LINK--

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: --INVALID-LINK--

  • Knorr Pyrazole Synthesis. Chem Help ASAP. Available from: --INVALID-LINK--

  • strategies to avoid unwanted isomer formation in pyrazole synthesis. Benchchem. Available from: --INVALID-LINK--

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available from: --INVALID-LINK--

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents. Available from: --INVALID-LINK--

  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. MDPI. Available from: --INVALID-LINK--

  • N-methylation of pyrazole. Reddit. Available from: --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: --INVALID-LINK--

  • How to separate these regioisomers?. Reddit. Available from: --INVALID-LINK--

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. Available from: --INVALID-LINK--

  • Knorr pyrrole synthesis. Wikipedia. Available from: --INVALID-LINK--

  • Carbodiimides and Additives. Aapptec Peptides. Available from: --INVALID-LINK--

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: --INVALID-LINK--

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. MDPI. Available from: --INVALID-LINK--

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: --INVALID-LINK--

  • Coupling Reagents. Aapptec Peptides. Available from: --INVALID-LINK--

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. Available from: --INVALID-LINK--

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: --INVALID-LINK--

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available from: --INVALID-LINK--

  • Can anyone help me about the work up of PyBOP coupling agent?. ResearchGate. Available from: --INVALID-LINK--

  • Coupling reaction sometimes works, sometimes doesn't. Reddit. Available from: --INVALID-LINK--

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. Vertias Research. Available from: --INVALID-LINK--

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Available from: --INVALID-LINK--

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available from: --INVALID-LINK--

  • Carbodiimide amide coupling reaction sideproduct. Reddit. Available from: --INVALID-LINK--

  • Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. Benchchem. Available from: --INVALID-LINK--

  • Technical Support Center: Preventing Racemization of α-Substituted Carboxylic Acids. Benchchem. Available from: --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available from: --INVALID-LINK--

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available from: --INVALID-LINK--

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry (ACS Publications). Available from: --INVALID-LINK--

  • Synthesis and immunosuppressant activity of pyrazole carboxamides. PubMed. Available from: --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: --INVALID-LINK--

  • (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC - NIH. Available from: --INVALID-LINK--

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: --INVALID-LINK--

References

Technical Support Center: Microwave-Assisted Synthesis of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the microwave-assisted synthesis of 4-Amino-1H-pyrazole-5-carboxamide. This document is designed for researchers, chemists, and drug development professionals who are leveraging the power of microwave chemistry to synthesize this valuable heterocyclic scaffold. As a key building block in medicinal chemistry, particularly for kinase inhibitors, efficient and reproducible synthesis is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol, all grounded in established scientific principles to ensure the integrity and success of your experiments.

Core Synthesis Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the initial formation of a pyrazole ring with a nitro group at the C4 position, which acts as a precursor to the desired amino group. This nitro-substituted intermediate is then reduced to yield the final product. Microwave irradiation is particularly effective for the initial cyclocondensation step, dramatically reducing reaction times from hours to minutes.[4][5]

A representative synthetic pathway is illustrated below:

cluster_0 Step 1: Cyclocondensation (Microwave-Assisted) cluster_1 Step 2: Reduction cluster_2 Step 3: Purification SM Starting Materials (e.g., Hydrazine + Cyanoacetamide derivative) Int Intermediate (4-Nitro-1H-pyrazole-5-carboxamide) SM->Int Microwave Irradiation (e.g., 150-180°C, 5-20 min) Int2 Intermediate (4-Nitro-1H-pyrazole-5-carboxamide) Final Final Product (this compound) Final2 Final Product (this compound) Int2->Final Catalytic Hydrogenation (e.g., Pd/C, H₂ or Ammonium Formate) Purified Purified Product Final2->Purified Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?

This is a frequent issue, often traceable to suboptimal reaction parameters or reagent issues. Let's break down the potential causes.

Possible Cause A: Incorrect Microwave Parameters Microwave synthesis is highly dependent on temperature, not just power. The power setting (in Watts) determines how quickly the target temperature is reached, but the temperature itself is the critical variable for reaction kinetics.[6][7]

  • Solution:

    • Optimize Temperature: If the reaction is incomplete, the temperature may be too low. Gradually increase the reaction temperature in 10-15°C increments. A typical range for pyrazole cyclizations is 120-180°C.[4][7]

    • Optimize Hold Time: The reaction may simply need more time at the target temperature. Increase the hold time in 5-minute intervals. Microwave reactions are fast, but not always instantaneous.[8]

    • Ensure Accurate Temperature Monitoring: Use a dedicated microwave reactor with an internal fiber-optic temperature probe. External IR sensors can give misleading readings, especially if the reaction mixture is not homogeneous or if the vessel material absorbs IR radiation.

Possible Cause B: Reagent Quality and Stoichiometry The purity of your starting materials is critical. The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2][9] Impurities in these reagents can inhibit the reaction.

  • Solution:

    • Verify Reagent Purity: Use freshly opened or purified reagents. Hydrazine derivatives can degrade over time. Ensure your cyanoacetamide precursor is dry and pure.

    • Check Stoichiometry: Ensure the molar ratios are correct. While a 1:1 ratio is typical for the cyclocondensation, a slight excess of one reagent (e.g., 1.05 equivalents) may be beneficial, as determined through optimization.[4]

Possible Cause C: Product Degradation While high temperatures can accelerate reactions, they can also degrade the final product, especially complex heterocyclic systems.

  • Solution:

    • Perform a time-course study. Run the reaction at your target temperature and take aliquots every 2-3 minutes to be analyzed by TLC or LC-MS. This will help you identify the point of maximum product formation before significant degradation begins.

Start Low / No Yield Q1 Are Microwave Parameters Optimized? Start->Q1 Q2 Is Reagent Quality and Stoichiometry Correct? Q1->Q2 Yes Sol1 ACTION: - Increase Temperature - Increase Hold Time - Verify Temp. Monitoring Q1->Sol1 No A1_Yes Yes A1_No No Q3 Is Product Degradation Occurring? Q2->Q3 Yes Sol2 ACTION: - Use Pure Reagents - Verify Stoichiometry Q2->Sol2 No A2_Yes Yes A2_No No Sol3 ACTION: - Decrease Temperature - Reduce Hold Time - Perform Time-Course Study Q3->Sol3 Yes End Consult Further (Possible Mechanistic Issue) Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting logic for low reaction yield.

Q2: My reaction produces multiple spots on TLC, and purification is difficult. What are these side products?

The formation of multiple products often points to issues with regioselectivity or incomplete reactions.

Possible Cause A: Formation of Regioisomers When using unsymmetrical starting materials, the cyclization can occur in different ways, leading to isomeric pyrazole products.

  • Solution:

    • Control pH: The regioselectivity of pyrazole synthesis can often be controlled by adjusting the pH. Acidic conditions (e.g., adding a catalytic amount of acetic acid) can favor one isomer over another by altering the nucleophilicity of the hydrazine nitrogens.[4]

    • Modify Starting Materials: Protecting one of the hydrazine nitrogens or using a starting material with different electronic properties can direct the cyclization to a single desired product.

Possible Cause B: Incomplete Cyclization The reaction may stall at the hydrazone intermediate stage before the final ring-closing step occurs. This is more common at lower temperatures.

  • Solution:

    • Increase the reaction temperature or time to provide sufficient energy for the intramolecular nucleophilic attack on the nitrile carbon, which is the final step of cyclization.[2]

Possible Cause C: Dimerization/Polymerization At very high temperatures or concentrations, starting materials or the highly reactive product can undergo side reactions.

  • Solution:

    • Reduce the concentration of your reaction mixture.

    • Re-evaluate the reaction temperature to find a balance between efficient reaction and minimal side-product formation.

Frequently Asked Questions (FAQs)

Q1: Why is microwave synthesis preferred over conventional heating for this reaction?

Microwave-assisted organic synthesis offers several distinct advantages:

  • Speed: Reactions that take hours or days with conventional heating can often be completed in minutes.[6]

  • Higher Yields: Rapid heating to the target temperature minimizes the time available for side reactions to occur, often leading to cleaner reaction profiles and higher isolated yields.[10]

  • Improved Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results.

  • Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, resulting in significant energy savings.[8]

Q2: What are the ideal starting materials for synthesizing this compound?

A robust route starts with precursors that allow for the formation of the 4-nitro-pyrazole intermediate. Key starting materials include:

  • Hydrazine Source: Hydrazine hydrate or a substituted hydrazine. For the parent compound, hydrazine hydrate is typically used.

  • Three-Carbon Precursor: A derivative of cyanoacetamide is an excellent choice. To introduce the nitro group, a precursor like 2-cyano-2-nitroacetamide or a related enol ether would be reacted with the hydrazine.[3]

Q3: How do I select the right solvent for a microwave reaction?

Solvent choice is critical for efficient microwave heating.

  • High-Loss Solvents: Polar solvents with a high dielectric loss tangent (e.g., Ethanol, DMF, Acetonitrile, DMSO) absorb microwave energy very efficiently and heat up rapidly. Ethanol is often a good starting point as it is effective and easy to remove.

  • Solvent-Free Conditions: In some cases, reactions can be run neat (solvent-free), which simplifies workup and aligns with green chemistry principles.[6][10] This is particularly effective if one of the reagents is a liquid that absorbs microwaves.

SolventBoiling Point (°C)Dielectric Constant (ε)Suitability for Microwave
Ethanol7824.3Excellent
DMF15336.7Excellent
Acetonitrile8237.5Very Good
Dioxane1012.2Poor (Transparent)
Toluene1112.4Poor (Transparent)
Q4: What are the most important safety considerations for microwave synthesis?
  • Use Sealed, Pressure-Rated Vessels: Never use standard laboratory glassware. Always use vessels specifically designed for microwave chemistry that can withstand high pressures.

  • Avoid Superheating: Use a stir bar in the reaction vessel to ensure even heating and prevent violent bumping.

  • Monitor Pressure: Always stay within the recommended pressure limits for your vessel and reactor. Modern reactors have built-in pressure monitoring and safety cutoffs.

  • Proper Venting: Ensure the laboratory has adequate ventilation. After the reaction, allow the vessel to cool completely before opening to avoid flash boiling of the solvent.

Example Experimental Protocol

This protocol describes a representative two-step synthesis of this compound. Note: All microwave reactions should be performed in a dedicated microwave synthesizer.

Step 1: Microwave-Assisted Synthesis of 4-Nitro-1H-pyrazole-5-carboxamide
  • Reagent Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, combine ethyl 2-cyano-2-(hydroxyimino)acetate (1 equiv.), acetic anhydride (3 equiv.), and a catalytic amount of sulfuric acid.

  • Microwave Irradiation (Nitration): Seal the vial and place it in the microwave reactor. Heat the mixture to 120°C and hold for 10 minutes. This generates the nitro-intermediate precursor in situ.

  • Cyclocondensation: After cooling the vial to room temperature, carefully add ethanol (3-5 mL) and hydrazine hydrate (1.1 equiv.).

  • Microwave Irradiation (Cyclization): Re-seal the vial and heat the mixture to 150°C with a hold time of 15 minutes.

  • Workup and Isolation: After cooling, the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol and dried under vacuum to yield 4-Nitro-1H-pyrazole-5-carboxamide, which can be used in the next step without further purification.

Step 2: Reduction to this compound
  • Reaction Setup: To a round-bottom flask, add the 4-Nitro-1H-pyrazole-5-carboxamide (1 equiv.) from the previous step, and dissolve it in ethanol or methanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.05 equiv.) to the solution.

  • Hydrogen Source: Add ammonium formate (5 equiv.) as a hydrogen transfer agent. Alternatively, the reaction can be performed under a hydrogen gas atmosphere (balloon or Parr shaker).

  • Reaction: Stir the mixture vigorously at room temperature (or gentle heat, ~40-50°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol. The filtrate is concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product, this compound.[11]

References

Technical Support Center: Catalyst Selection and Troubleshooting for 4-Amino-1H-pyrazole-5-carboxamide Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines via the cyclization of 4-amino-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this critical synthetic transformation. Here, we will delve into the mechanistic underpinnings of catalyst selection and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

The cyclization of this compound is a cornerstone reaction for the synthesis of a variety of biologically active compounds, including the well-known xanthine oxidase inhibitor, Allopurinol.[1][2][3] The formation of the pyrazolo[3,4-d]pyrimidine core is pivotal, and its efficiency is highly dependent on the chosen synthetic route and reaction conditions. This guide will address frequently encountered issues in a direct question-and-answer format, offering practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing low yields in our cyclization reaction to form the pyrazolo[3,4-d]pyrimidine core. What are the primary causes and how can we improve the yield?

Answer:

Low yields in this cyclization are a common challenge and can often be attributed to several factors. Let's break down the potential causes and their corresponding solutions.

1. Incomplete Precursor Formation and Purity:

  • Causality: The purity of your starting material, this compound, is paramount. Impurities from its synthesis can interfere with the cyclization, leading to side reactions and a lower yield of the desired product.

  • Troubleshooting Protocol:

    • Purity Verification: Before proceeding with the cyclization, rigorously assess the purity of the this compound precursor using techniques like NMR, LC-MS, and melting point analysis.

    • Purification: If impurities are detected, consider recrystallization or column chromatography to purify the starting material.

2. Suboptimal Reaction Conditions:

  • Causality: The temperature and solvent system play a critical role in this reaction. High-boiling point solvents like formamide are frequently employed as they can also serve as a reactant.[4] The reaction temperature needs to be carefully controlled; too low, and the reaction may be sluggish and incomplete, while excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.

  • Troubleshooting Protocol:

    • Temperature Optimization: If you are experiencing low yields, experiment with a temperature gradient to identify the optimal reaction temperature for your specific substrate and setup.

    • Solvent Choice: Ensure your solvent is anhydrous, as the presence of water can hinder the reaction. Formamide is a common choice, but other high-boiling point solvents can be explored.[4]

3. Catalyst Selection and Activity:

  • Causality: While this reaction can often be performed thermally, the use of a catalyst can significantly improve yields and reduce reaction times. Acid catalysts are known to facilitate this type of cyclization. For instance, solid acid catalysts like phosphotungstic acid have demonstrated efficacy in microwave-assisted syntheses.[4] The choice of catalyst and its activity are crucial.

  • Troubleshooting Protocol:

    • Catalyst Screening: If you are not using a catalyst, consider screening a variety of acid catalysts (e.g., p-toluenesulfonic acid, phosphotungstic acid) to find one that enhances your reaction.

    • Catalyst Loading: Optimize the catalyst loading. Too little may not provide a sufficient rate enhancement, while too much can sometimes lead to side reactions.

    • Catalyst Deactivation: Ensure the catalyst you are using is active and has not been compromised by improper storage or handling.

Question 2: We are synthesizing Allopurinol by reacting this compound with formamide. What are the typical reaction conditions and expected yields?

Answer:

The synthesis of Allopurinol from this compound (often in its hemisulfate salt form) and formamide is a well-established industrial process.[5][6]

Typical Protocol:

  • The hemisulfate of 3-amino-4-pyrazolecarboxamide is added to formamide.[6]

  • The mixture is heated with stirring to a temperature range of 140-150 °C.[6]

  • The reaction is typically held at this temperature for several hours (e.g., 5 hours) to ensure completion.[6]

  • Upon completion, the reaction mixture is cooled, and the crude Allopurinol is isolated, often by filtration after washing with water and acetone.[6]

  • Further purification is usually achieved by recrystallization from a sodium hydroxide solution after a decolorizing step with activated carbon.[6]

Expected Yields:

With an optimized process, yields for this transformation can be quite good, with some literature reporting overall yields in the range of 65%.[6]

Question 3: What are some common side reactions to be aware of during the cyclization, and how can they be minimized?

Answer:

Side reactions can significantly impact the purity and yield of your final product. Here are a few to consider:

1. Formation of Formyl- intermediates:

  • Causality: In reactions using formamide, it's possible to form N-formylated intermediates, such as 3-(formylamino)-1H-pyrazole-4-carboxamide, which may not fully cyclize under the reaction conditions.

  • Minimization: Ensuring a sufficiently high reaction temperature and adequate reaction time can help drive the reaction to completion and favor the formation of the cyclized product.

2. Decomposition:

  • Causality: At excessively high temperatures, both the starting material and the product can be susceptible to thermal decomposition, leading to a complex mixture of byproducts and a lower yield.

  • Minimization: Careful control of the reaction temperature is crucial. It is advisable to determine the optimal temperature that allows for a reasonable reaction rate without causing significant degradation.

3. Incomplete Reaction:

  • Causality: Insufficient heating or reaction time can lead to the recovery of unreacted starting material.

  • Minimization: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before workup.

Data Summary: Catalyst and Condition Optimization

The following table summarizes key parameters that can be varied to optimize the cyclization of this compound.

ParameterCommon Range/OptionsConsiderations
Cyclizing Agent Formamide, Formic AcidFormamide often serves as both reactant and solvent.[4] Formic acid can also be used, sometimes leading to higher yields.[1]
Temperature 140 - 190 °CHigher temperatures generally lead to faster reactions but increase the risk of decomposition.[5]
Catalyst None (Thermal), Acid Catalysts (e.g., p-TSA, Phosphotungstic Acid)Acid catalysis can improve reaction rates and yields, especially in microwave-assisted synthesis.[4]
Solvent Formamide (as reactant), High-boiling point aprotic solventsThe solvent must be stable at the required reaction temperature and anhydrous.
Reaction Time 45 minutes - 7 hoursDependent on temperature, catalyst, and scale. Reaction progress should be monitored.[2][5]

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for troubleshooting and optimizing the cyclization reaction.

G cluster_0 Reaction Setup & Execution cluster_1 Analysis & Troubleshooting start Start with Purified This compound setup Select Cyclizing Agent (e.g., Formamide) & Conditions start->setup reaction Perform Cyclization Reaction setup->reaction workup Reaction Workup & Isolation reaction->workup analysis Analyze Yield & Purity (NMR, LC-MS) workup->analysis decision Low Yield or High Impurities? analysis->decision optimize Optimize Reaction Conditions (Temp, Time, Catalyst) decision->optimize Yes success Successful Synthesis decision->success No re_run Re-run Optimized Reaction optimize->re_run re_run->analysis

Caption: Troubleshooting workflow for the cyclization of this compound.

Reaction Mechanism Overview

The cyclization of this compound with formamide proceeds through a condensation mechanism to form the pyrazolo[3,4-d]pyrimidin-4-one core.

G cluster_0 Reaction Mechanism A This compound + Formamide B Intermediate Adduct A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization - H2O D Pyrazolo[3,4-d]pyrimidin-4-one C->D Tautomerization

Caption: Simplified mechanism for pyrazolo[3,4-d]pyrimidine formation.

References

Validation & Comparative

A Comparative Guide to Confirming Regiochemistry of 4-Amino-1H-pyrazole-5-carboxamide Derivatives Using 1D-NOESY

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of molecular structure is a cornerstone of successful research. In the synthesis of substituted heterocyclic compounds, such as the pharmacologically significant 4-Amino-1H-pyrazole-5-carboxamide scaffold, the formation of regioisomers is a common challenge.[1][2] This guide provides an in-depth technical comparison of how one-dimensional Nuclear Overhauser Effect Spectroscopy (1D-NOESY) can be decisively employed to confirm the regiochemistry of N-substituted derivatives, a task that can be ambiguous using other standard NMR techniques alone.

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins.[3] Its measurement provides information about the spatial proximity of atoms, typically protons, within a molecule, irrespective of through-bond connectivity.[3][4] This makes it an exceptionally powerful tool for distinguishing between isomers where the primary difference is the spatial arrangement of substituents.

The Challenge: Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of a this compound can potentially yield two regioisomers: the N1-alkylated product and the N2-alkylated product. Differentiating between these isomers is critical as their biological activities can vary significantly. While techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide valuable connectivity data, they may not always offer a definitive answer, especially when dealing with complex spectra or when long-range couplings are ambiguous.[5][6]

G cluster_synthesis N-Alkylation of Pyrazole Precursor cluster_products Potential Regioisomers Pyrazole This compound Products Pyrazole->Products Alkylation RX Alkylating Agent (R-X) RX->Products Base Base Base->Products Isomer1 N1-Alkylated Isomer Products->Isomer1 Isomer2 N2-Alkylated Isomer Products->Isomer2 NMR_Analysis NMR Spectroscopic Analysis Isomer1->NMR_Analysis Isomer2->NMR_Analysis Conclusion Definitive Structural Assignment NMR_Analysis->Conclusion

The 1D-NOESY Solution: A Targeted Approach

Unlike its 2D counterpart, which provides a comprehensive map of all NOE interactions, the 1D-NOESY experiment is a more targeted and often faster approach.[3][7] In a 1D-NOESY experiment, a specific proton resonance is selectively irradiated. If other protons are in close spatial proximity (typically within 5 Å), a transfer of magnetization occurs, resulting in an enhancement of their signals.[8] This selective enhancement allows for the unambiguous identification of neighboring protons.

For the this compound derivatives, the key to distinguishing between the N1 and N2 isomers lies in irradiating the protons of the newly introduced N-alkyl group and observing which protons on the pyrazole ring or its substituents show an NOE enhancement.

Expected NOE Correlations:

  • N1-Alkylated Isomer: Irradiation of the N-alkyl protons is expected to show an NOE enhancement for the proton at the C5-carboxamide group and potentially the amino protons at C4.

  • N2-Alkylated Isomer: Irradiation of the N-alkyl protons is expected to show an NOE enhancement for the proton on the C3 position of the pyrazole ring.

G

Experimental Protocol: 1D-NOESY for Regiochemical Assignment

This protocol outlines the key steps for acquiring and interpreting 1D-NOESY data for a hypothetical N-alkylated this compound derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.

  • For optimal results, especially for observing weak NOEs, degassing the sample to remove dissolved oxygen is recommended.

2. Initial 1H NMR Spectrum:

  • Acquire a standard high-resolution 1D proton NMR spectrum to identify the chemical shifts of all relevant protons, particularly the N-alkyl protons and the pyrazole ring protons.

3. 1D-NOESY Experiment Setup:

  • The 1D-NOESY experiment is a transient NOE experiment.[4] A gradient-selected version, such as DPFGSE-NOESY, is often preferred as it provides cleaner spectra with better suppression of artifacts.[4]

  • Selective Irradiation: Carefully select the frequency of the N-alkyl proton signal for selective irradiation. It is crucial that this signal is well-resolved from other resonances to avoid co-irradiation.[4]

  • Mixing Time (d8): The mixing time is a critical parameter. For small molecules (< 700 Da), a mixing time of 500-800 ms is a good starting point.[3][8] This duration allows for the buildup of the NOE.

  • Number of Scans (ns): Since NOE signals can be weak (often <2% of the irradiated signal), a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[3] The number of scans will depend on the sample concentration.

4. Data Processing and Interpretation:

  • Process the acquired 1D-NOESY spectrum. The irradiated peak will appear as a large negative signal, while the protons experiencing an NOE will appear as positive peaks.[3][9]

  • Carefully analyze the spectrum for the appearance of positive NOE signals corresponding to the pyrazole ring or substituent protons.

  • Compare the observed NOEs with the expected correlations for the N1 and N2 isomers to make a definitive regiochemical assignment.

Comparative Data Analysis

To illustrate the power of this technique, consider the following hypothetical data for an N-ethyl-4-amino-1H-pyrazole-5-carboxamide derivative.

Experiment Irradiated Protons (Chemical Shift) Observed NOE (Chemical Shift) Inferred Proximity Conclusion
Isomer A N-CH2 (4.2 ppm)C5-CONH2 (7.8 ppm)N-ethyl group is near the C5-carboxamideN1-Alkylated Isomer
Isomer B N-CH2 (4.5 ppm)C3-H (7.5 ppm)N-ethyl group is near the C3-protonN2-Alkylated Isomer

Troubleshooting and Considerations

  • No Observable NOE: For intermediate-sized molecules, the NOE can be close to zero.[7] In such cases, a 1D-ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be performed, as the ROE is always positive regardless of molecular size.[9]

  • Artifacts: NOESY spectra can sometimes contain artifacts.[3] Using gradient-selected sequences and proper phasing can help minimize these.

  • Concentration: A reasonably concentrated sample is necessary to observe the typically weak NOE signals in a practical amount of time.

Conclusion

The 1D-NOESY experiment is an indispensable tool for the definitive structural elucidation of N-substituted this compound derivatives. Its ability to provide through-space correlation information offers a clear and reliable method to distinguish between regioisomers, a critical step in drug discovery and development.[10][11] By following a well-designed experimental protocol, researchers can confidently assign the correct regiochemistry, ensuring the integrity of their synthetic products and the reliability of subsequent biological evaluations.

References

A Guide to Bioassay Validation and Reproducibility for 4-Amino-1H-pyrazole-5-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] Among these, 4-Amino-1H-pyrazole-5-carboxamide serves as a crucial building block for potent and selective inhibitors of various protein kinases.[4][5][6] This guide provides an in-depth analysis of bioassay validation and reproducibility for this class of compounds, using the development of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors as a primary example. We will explore the critical parameters for a robust and reliable bioassay, compare it with alternative approaches, and provide actionable protocols for implementation in your laboratory.

The Biological Significance of this compound Derivatives

The this compound core is a versatile scaffold that has been successfully utilized to develop inhibitors for a range of kinases, including IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and FGFRs.[5][6] Aberrant FGFR signaling is a key driver in various cancers, making it a prime target for therapeutic intervention.[6] The emergence of drug resistance, often through mutations in the kinase gatekeeper residue, presents a significant clinical challenge.[6] This has spurred the development of next-generation inhibitors, such as covalent inhibitors based on the this compound scaffold, which can form an irreversible bond with the target protein, offering a strategy to overcome resistance.[6]

A Representative Bioassay: Pan-FGFR Inhibition in Cancer Cell Lines

To illustrate the principles of bioassay validation, we will focus on a cell-based assay designed to evaluate the anti-proliferative activity of this compound derivatives against cancer cell lines with known FGFR alterations.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the anti-proliferative effects of a test compound.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis A Cell Line Seeding (e.g., NCI-H520, SNU-16, KATO III) C Dose-Response Treatment of Cells A->C B Compound Dilution Series (this compound derivative) B->C D Incubation (e.g., 72 hours) C->D E Cell Viability Assay (e.g., CellTiter-Glo®) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a cell-based anti-proliferative assay.

Detailed Experimental Protocol

This protocol is a representative example for determining the IC50 value of a this compound-based FGFR inhibitor.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines with known FGFR alterations (e.g., NCI-H520 lung cancer, SNU-16 and KATO III gastric cancer cells) according to supplier recommendations.[6]
  • Harvest cells in their logarithmic growth phase.
  • Seed the cells into 96-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform a serial dilution to create a range of concentrations for the dose-response curve.
  • Treat the cells with the diluted compounds. Include appropriate controls: vehicle (DMSO) and a positive control (a known pan-FGFR inhibitor).

3. Incubation:

  • Incubate the treated plates for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

4. Cell Viability Assessment:

  • Use a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
  • Follow the manufacturer's instructions for the assay.

5. Data Analysis:

  • Measure luminescence using a plate reader.
  • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
  • Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Bioassay Validation and Reproducibility: A Framework for Trustworthy Data

The validation of a bioassay is crucial to ensure that the results are accurate, reliable, and reproducible.[7][8][9] High-throughput screening (HTS) and cell-based assays, in particular, require rigorous validation to minimize variability and ensure the quality of the data.[10][11]

Key Validation Parameters

The following table summarizes the essential parameters for validating a cell-based anti-proliferative assay.

Parameter Description Acceptance Criteria (Example)
Specificity The ability of the assay to measure the intended biological activity without interference from other components.The assay should demonstrate that the observed effect is due to the inhibition of the target pathway. This can be shown by comparing results in cell lines with and without the target.
Accuracy The closeness of the measured value to the true value.The relative bias between the nominal and observed potency of a reference compound should be within a defined range (e.g., ±20%).[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8][9]The coefficient of variation (%CV) for replicate measurements should be ≤25%.[8]
Linearity & Range The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[9]The validated range for relative potency should show a statistically significant correlation between nominal and observed values (e.g., between 50% and 200% relative potency).[9]
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.The assay should show consistent results when parameters like incubation time or cell seeding density are slightly varied.[9]
System Suitability A set of tests to ensure that the assay system is performing as expected on the day of the experiment.The signal-to-background ratio should be acceptable, and the dose-response curve for the reference compound should meet pre-defined criteria (e.g., R-squared value).[9][12]
Ensuring Reproducibility in High-Throughput Experiments

Reproducibility is paramount for reliable scientific discovery.[13][14][15] In the context of HTS, several factors can influence reproducibility, including reagent variability, plate position effects, and run-to-run variation.[10][11]

Strategies to Enhance Reproducibility:

  • Standardized Protocols: Adherence to detailed and validated SOPs is fundamental.

  • Reagent Qualification: Qualify new batches of critical reagents (e.g., cells, serum) to ensure consistency.

  • Use of Controls: Include reference compounds and vehicle controls on every plate to monitor assay performance.

  • Statistical Monitoring: Employ statistical tools to monitor assay performance over time and identify any drifts or shifts. The "irreproducible discovery rate" (IDR) is a statistical framework that can be used to assess the consistency of findings between replicate experiments.[13][15]

Comparative Analysis with Alternative Approaches

While the described cell-based proliferation assay is a robust method, it is important to consider alternative and complementary approaches.

Method Principle Advantages Disadvantages
Biochemical Kinase Assay Measures the direct inhibition of the purified kinase enzyme's ability to phosphorylate a substrate.Provides a direct measure of target engagement. High-throughput and amenable to automation.Lacks the complexity of a cellular environment (e.g., membrane permeability, off-target effects).
Target Engagement Assay (e.g., CETSA) Measures the thermal stabilization of the target protein in cells upon compound binding.Confirms target binding in a cellular context. Can be used to assess on-target and off-target effects.Can be lower throughput than other methods.
Phospho-protein Western Blot Measures the phosphorylation status of downstream signaling proteins to assess pathway inhibition.Provides mechanistic insight into the compound's effect on the signaling pathway.Lower throughput and more labor-intensive than plate-based assays.
X-ray Co-crystallography Determines the three-dimensional structure of the compound bound to the target protein.[6]Provides detailed information on the binding mode and can guide further optimization.Requires high-quality protein crystals, which can be challenging to obtain.

Conclusion

The validation and reproducibility of bioassays are critical for the successful development of novel therapeutics based on the this compound scaffold. By implementing a rigorous validation framework that includes assessments of specificity, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable data. The choice of bioassay should be guided by the specific research question, with an understanding of the advantages and limitations of each approach. A multi-faceted strategy, combining biochemical, cell-based, and biophysical methods, will ultimately provide the most comprehensive understanding of a compound's biological activity and its therapeutic potential.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-Amino-1H-pyrazole-5-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The 4-amino-1H-pyrazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting various enzymes implicated in a range of diseases, from cancer to infectious diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues built upon this versatile framework, offering a comparative look at their performance against different biological targets. We will delve into the key structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The this compound Core: A Hub for Strategic Molecular Design

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, offering a unique combination of electronic and steric properties that make it an attractive starting point for drug design.[1] The 4-amino and 5-carboxamide substituents provide crucial hydrogen bonding donors and acceptors, enabling these molecules to effectively anchor within the active sites of various enzymes. The strategic exploration of substitutions at different positions of the pyrazole ring and the carboxamide moiety has led to the discovery of highly potent inhibitors for a variety of targets.

Comparative SAR Analysis Across Key Biological Targets

The true power of the this compound scaffold lies in its adaptability. By strategically modifying its peripheral chemical groups, medicinal chemists have successfully tailored its activity against a wide range of enzymes. This section will compare the SAR of these analogues against several key target classes.

Kinase Inhibitors: Targeting the ATP-Binding Site

A significant focus of SAR studies on this scaffold has been the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2]

Fms-like tyrosine kinase 3 (FLT3) is a key target in the treatment of AML.[3] By modifying the structure of a known FLT3 inhibitor, a series of novel 1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated. The data below highlights the critical role of substitutions on the carboxamide nitrogen.

CompoundR GroupFLT3 IC50 (nM)CDK2/cyclin A IC50 (nM)CDK4/cyclin D1 IC50 (nM)MV4-11 (AML cell line) IC50 (nM)
FN-1501 4-((4-methylpiperazin-1-yl)methyl)phenyl2.331.020.39-
8t 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl0.0890.7190.7701.22

Data sourced from a study on 1H-pyrazole-3-carboxamide derivatives.[3]

Key SAR Insights:

  • The introduction of a piperidine linker between the phenyl ring and the 4-methylpiperazine moiety in compound 8t resulted in a significant increase in potency against FLT3 compared to the parent compound FN-1501 .[3] This suggests that the spatial orientation and increased flexibility of this substituent are crucial for optimal interaction with the kinase's active site.

  • Compound 8t also demonstrated potent activity against various FLT3 mutants, indicating its potential to overcome drug resistance.[3]

The Janus kinase (JAK) family of tyrosine kinases is integral to the JAK/STAT signaling pathway, which is often dysregulated in cancers and inflammatory conditions.[4] A series of 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.

CompoundR1R2JAK1 % Inhibition @ 20nMJAK2 % Inhibition @ 20nMJAK3 % Inhibition @ 20nM
3a HH989896
3f FH979995
11b H7H-pyrrolo[2,3-d]pyrimidin-4-yl989997

Data from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[4]

Key SAR Insights:

  • The unsubstituted pyrimidine (3a ) and the fluoro-substituted pyrimidine (3f ) at the 4-amino position showed potent inhibition of JAK1, JAK2, and JAK3.[4]

  • Replacement of the pyrimidine with a 7H-pyrrolo[2,3-d]pyrimidine moiety (11b ) maintained high inhibitory activity, demonstrating that this position can tolerate larger heterocyclic systems.[4]

Succinate Dehydrogenase Inhibitors (SDHIs) for Crop Protection

Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an excellent target for fungicides.[5] Pyrazole-4-carboxamide derivatives have been extensively explored as SDHIs.

CompoundR GroupRhizoctonia solani EC50 (µg/mL)SDH IC50 (µM)
Boscalid 2-chloro-4'-chlorobiphenyl0.4641.53
Fluxapyroxad 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide0.0360.35
8e 2-((3,4-dichlorobenzyl)thio)phenyl0.0121.30

Data sourced from a study on pyrazole-4-carboxamide derivatives as SDHIs.[5]

Key SAR Insights:

  • The introduction of a thioether linker and a substituted benzyl group in compound 8e led to significantly improved antifungal activity against Rhizoctonia solani compared to the commercial fungicide boscalid.[5]

  • Compound 8e also exhibited potent inhibition of the SDH enzyme, confirming its mechanism of action.[5]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[6][7] Pyrazole-carboxamides bearing a sulfonamide moiety have shown promising results as CA inhibitors.

CompoundR GrouphCA I Ki (µM)hCA II Ki (µM)
Acetazolamide (standard inhibitor)--
6a 4-sulfamoylphenyl0.0630.007
6b 4-(N-acetylsulfamoyl)phenyl0.0980.015

Data from a study on pyrazole-carboxamides as carbonic anhydrase inhibitors.[6]

Key SAR Insights:

  • The presence of a primary sulfonamide group (6a ) resulted in potent inhibition of both hCA I and hCA II, with a preference for hCA II.[6]

  • Acetylation of the sulfonamide nitrogen (6b ) slightly decreased the inhibitory activity, highlighting the importance of the free sulfonamide for optimal binding to the zinc ion in the active site.[6]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development of this compound analogues, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through a multi-step process, which has been optimized for improved yield and suitability for industrial production.[8]

Step 1: Methylation and Hydrolysis

  • Start with 3-n-propylpyrazole-5-carboxylic acid ethyl ester.

  • Perform methylation and subsequent hydrolysis in a one-pot reaction to avoid isolation of the intermediate.

Step 2: Nitration

  • Conduct the nitration of the pyrazole ring.

  • Incorporate a solvent extraction step to improve the purity of the nitrated product.

Step 3: Reduction

  • Reduce the nitro group to an amino group using catalytic reduction with ammonium formate and a metal catalyst (e.g., Pd/C). This method is milder and more efficient than traditional reduction methods.

Synthesis_Workflow Start 3-n-propylpyrazole-5-carboxylic acid ethyl ester Step1 Step 1: Methylation & Hydrolysis (one-pot) Start->Step1 Intermediate1 Methylated & Hydrolyzed Pyrazole Carboxylic Acid Step1->Intermediate1 Step2 Step 2: Nitration (with solvent extraction) Intermediate1->Step2 Intermediate2 4-Nitro-pyrazole Carboxylic Acid Step2->Intermediate2 Step3 Step 3: Reduction (Catalytic Transfer Hydrogenation) Intermediate2->Step3 End 4-Amino-1-methyl-3-n-propylpyrazole- 5-carboxamide Step3->End

Biological Assays

This protocol is adapted from a study on FLT3 and CDK inhibitors.[3]

  • Assay Principle: Kinase activity is determined using a Hot-SpotSM kinase assay, which measures the incorporation of radiolabeled phosphate from ATP onto a specific substrate.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and a buffer with cofactors (e.g., MgCl2, MnCl2).

    • Add the test compound (this compound analogue) at various concentrations.

    • Initiate the reaction by adding [γ-³³P]-ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

    • Stop the reaction and spot the mixture onto filter paper.

    • Wash the filter paper to remove unincorporated [γ-³³P]-ATP.

    • Quantify the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

This protocol is based on a colorimetric assay for SDH activity.[9]

  • Assay Principle: SDH activity is measured by monitoring the reduction of an artificial electron acceptor, which results in a color change.

  • Procedure:

    • Prepare a reaction buffer containing succinate as the substrate.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the enzyme source (e.g., mitochondrial extract).

    • Add the electron acceptor probe.

    • Measure the absorbance at a specific wavelength (e.g., 600 nm) in kinetic mode.

    • The decrease in absorbance over time is proportional to the SDH activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

This protocol is based on the esterase activity of CA.[10]

  • Assay Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of this reaction is monitored spectrophotometrically.

  • Procedure:

    • Prepare a Tris buffer (pH 7.4).

    • Add the CA enzyme to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of p-NPA in a suitable solvent (e.g., acetonitrile).

    • Measure the increase in absorbance at 400 nm over time.

    • Calculate the reaction rates and the percentage of inhibition to determine the Ki value.

This protocol is based on a colorimetric assay that detects the formation of inosine.[2]

  • Assay Principle: ADA catalyzes the deamination of adenosine to inosine. The inosine is then converted to uric acid, which can be measured at 293 nm.

  • Procedure:

    • Prepare samples (e.g., cell lysates, tissue homogenates).

    • Add the test compound at various concentrations.

    • Add the ADA substrate (adenosine).

    • Add a converter and developer solution that facilitates the conversion of inosine to uric acid.

    • Incubate the reaction mixture at 37°C.

    • Measure the absorbance at 293 nm.

    • Calculate the ADA activity and the percentage of inhibition.

Signaling Pathway Modulation

Understanding the downstream effects of inhibiting a particular target is crucial for drug development. The this compound analogues, particularly the kinase inhibitors, exert their effects by modulating key signaling pathways.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways promote cell proliferation and survival.[11][12] Inhibitors based on the this compound scaffold block the ATP-binding site of FLT3, thereby preventing its activation and the subsequent downstream signaling.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor 4-Amino-1H-pyrazole- 5-carboxamide Analogue Inhibitor->FLT3 Inhibition

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary mode of signal transduction for many cytokines and growth factors.[13][14] Ligand binding to a receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[3][15] this compound-based JAK inhibitors compete with ATP for binding to the JAK kinase domain, thus preventing STAT phosphorylation and downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization GeneTranscription Gene Transcription (Inflammation, Proliferation) pSTAT->GeneTranscription Translocation Inhibitor 4-Amino-1H-pyrazole- 5-carboxamide Analogue Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. The comparative analysis presented in this guide highlights the critical role of strategic substitutions in tailoring the activity of these analogues against a diverse range of biological targets. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of therapeutics based on this versatile chemical framework. The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

A Comparative Guide to Aminopyrazole Carboxamide Isomers: Unveiling the Therapeutic Potential of 4-Amino-1H-pyrazole-5-carboxamide and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents across a spectrum of diseases.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing targeted inhibitors.[1] This guide provides a comprehensive comparison of three key aminopyrazole carboxamide isomers: 4-Amino-1H-pyrazole-5-carboxamide , 5-Amino-1H-pyrazole-4-carboxamide , and 3-Amino-1H-pyrazole-4-carboxamide .

While direct, head-to-head experimental comparisons of these specific parent molecules are scarce in the literature, this guide synthesizes data from numerous studies on the isomers and their derivatives to provide researchers, scientists, and drug development professionals with a clear, objective analysis of their synthesis, properties, and biological activities. We will particularly explore why the 5-amino and 3-amino isomers have been extensively investigated as kinase inhibitors, while the 4-amino isomer remains a less explored, yet potentially valuable, structural template.

Structural and Physicochemical Overview: A Tale of Three Isomers

The seemingly subtle shift of the amino and carboxamide groups around the pyrazole ring profoundly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and steric profile. These differences are fundamental to their distinct biological activities.

Figure 1: Chemical structures of the three aminopyrazole carboxamide isomers.

Tautomerism: A Critical Consideration

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton shifts between the two ring nitrogens. For 3-amino and 5-aminopyrazoles, this creates a dynamic equilibrium.[2]

  • 3-Amino and 5-Amino Isomers: These two isomers exist in a tautomeric equilibrium. The 3-amino tautomer is generally predicted to be more stable than the 5-amino form.[3] The position of this equilibrium is crucial as it dictates which nitrogen atom is available for substitution and which functional groups are positioned to interact with a biological target. The equilibrium can be influenced by substituents, solvent polarity, and pH.[2][4]

  • 4-Amino Isomer: The 4-amino isomer does not exhibit the same annular tautomerism involving the amino group's position relative to the carboxamide, giving it a more fixed structural identity in this regard.

Comparative Physicochemical Properties

The precise positioning of the electron-donating amino group and the electron-withdrawing carboxamide group alters the acidity and basicity of the pyrazole ring, influencing solubility, membrane permeability, and target binding.

PropertyThis compound5-Amino-1H-pyrazole-4-carboxamide3-Amino-1H-pyrazole-4-carboxamide
Molecular Formula C₄H₆N₄OC₄H₆N₄OC₄H₆N₄O
Molecular Weight 126.12 g/mol 126.12 g/mol 126.12 g/mol
Tautomerism Structurally distinctIn equilibrium with 3-amino isomerIn equilibrium with 5-amino isomer
Key Structural Feature Amino and carboxamide groups are vicinal (adjacent).Amino and carboxamide groups are on adjacent carbons (C5 and C4).Amino and carboxamide groups are separated by a carbon (C3 and C4).
Known Role Intermediate in drug synthesis (e.g., Sildenafil derivatives).[5]Privileged scaffold for kinase inhibitors.[6]Tautomer of 5-amino isomer; also used in synthesis.[7]

Synthesis Strategies: Building the Core

The synthesis of these isomers typically relies on the condensation of a hydrazine with a 1,3-difunctional compound, a classic approach known as the Knorr pyrazole synthesis.[8][9] The choice of starting materials dictates the final substitution pattern.

workflow cluster_main General Synthesis of Aminopyrazole Carboxamides start 1,3-Difunctional Precursor (e.g., β-Ketonitrile, Malononitrile derivative) step1 Condensation & Cyclization start->step1 hydrazine Hydrazine Hydrate (or substituted hydrazine) hydrazine->step1 step2 Purification (Crystallization / Chromatography) step1->step2 product Aminopyrazole Carboxamide Isomer step2->product

Figure 2: General workflow for the synthesis of aminopyrazole carboxamides.

  • Synthesis of 3- and 5-Aminopyrazoles: A common and efficient method involves the condensation of hydrazine with β-ketonitriles.[10] For example, reacting hydrazine with 2-cyano-3-ethoxyacrylonitrile derivatives is a primary route to 5-amino-1H-pyrazole-4-carbonitriles, which can then be hydrolyzed to the corresponding carboxamides.[11] The regioselectivity (i.e., whether the 3-amino or 5-amino isomer is formed) depends heavily on the reaction conditions and the nature of the substituents on both the hydrazine and the β-ketonitrile.[8]

  • Synthesis of 4-Aminopyrazoles: The synthesis of the 4-amino isomer often requires a multi-step approach. A representative synthesis involves starting with a pyrazole core, introducing a nitro group at the 4-position via nitration, and subsequently reducing the nitro group to an amine. For instance, an improved synthesis for a derivative, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, involves methylation and hydrolysis of a pyrazole ester, followed by nitration and catalytic reduction.[12]

Comparative Biological Activity & Mechanism of Action

The distinct spatial arrangement of functional groups leads to vastly different pharmacological profiles. The 5-amino/3-amino scaffold has proven highly effective as a kinase inhibitor, while the 4-amino isomer is reported to be less active in this role.[13]

5-Amino-1H-pyrazole-4-carboxamide: A Kinase Inhibitor Powerhouse

This isomer is a well-established "hinge-binding" motif for protein kinase inhibitors. The N-H and amino group at the 5-position can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved sequence that connects the N- and C-lobes of the enzyme's ATP-binding pocket. The carboxamide at the 4-position often serves as an attachment point for further substitutions to enhance potency and selectivity.

Key Therapeutic Areas:

  • Anticancer: Derivatives of this scaffold are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[14] For example, compound 10h from a recent study demonstrated nanomolar activity against FGFR1, 2, and 3 and suppressed the proliferation of lung and gastric cancer cells.[14] The mechanism was confirmed to be covalent, with the inhibitor irreversibly binding to the target kinase.[14]

  • Anti-inflammatory: This scaffold is used to develop inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways.[15][16]

  • Antiparasitic: "Bumped-kinase inhibitors" (BKIs) based on the 5-aminopyrazole-4-carboxamide core have been developed to selectively target calcium-dependent protein kinase 1 (CDPK1) in Cryptosporidium parvum, the parasite responsible for cryptosporidiosis.[6]

pathway cluster_pathway Kinase Inhibition Mechanism (Example: FGFR Signaling) ligand Growth Factor (e.g., FGF) receptor FGFR (Receptor Tyrosine Kinase) ligand->receptor Binds & Dimerizes adp ADP receptor->adp downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) receptor->downstream Autophosphorylation inhibitor 5-Aminopyrazole Carboxamide Derivative inhibitor->receptor Binds to ATP Pocket, Blocks Phosphorylation atp ATP atp->receptor response Cell Proliferation, Survival, Angiogenesis downstream->response

Figure 3: Mechanism of action for 5-aminopyrazole-4-carboxamide derivatives as kinase inhibitors.

3-Amino-1H-pyrazole-4-carboxamide: The Tautomeric Twin

Given its existence in equilibrium with the 5-amino isomer, its biological activity is often considered in tandem. Synthetic strategies that favor this tautomer can be used to create libraries of compounds that are then tested for their biological effects. It serves as a crucial building block for various heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[17]

This compound: An Under-Explored Isomer

Literature suggests that 4-aminopyrazoles exhibit reduced anti-inflammatory and anticancer activity compared to their 3-amino and 5-amino counterparts.[13] The structural reason likely lies in its inability to present the same hinge-binding hydrogen bond donor/acceptor pattern as the 5-amino isomer. However, this does not preclude it from having other, distinct biological activities. Its most prominent role to date is as a key intermediate in the industrial synthesis of sildenafil (Viagra) and related PDE5 inhibitors.[5] This highlights its value as a synthetic building block and suggests that its derivatives may have utility against different classes of enzymes.

Comparative Biological Activity Data (Representative Derivatives)
Isomer ScaffoldCompound ExampleTargetActivity (IC₅₀)Therapeutic AreaReference
5-Amino-1H-pyrazole-4-carboxamide Compound 10hFGFR146 nMAnticancer[14]
Compound 10hFGFR241 nMAnticancer[14]
BKI Derivative 6CpCDPK1Potent InhibitionAntiparasitic[6]
Compound 14IRAK41.1 nMAnti-inflammatory[15]
3-Amino-1H-pyrazole-4-carboxamide Derivative 8tFLT30.089 nMAnticancer (AML)[18]
Derivative 8tCDK20.719 nMAnticancer (AML)[18]
This compound UnsubstitutedN/ALimited public dataN/A[13]
N-Substituted DerivativePDE5(As intermediate for Sildenafil)Erectile Dysfunction[5]

Note: IC₅₀ values are for specific derivatives, not the parent compounds, and are used to illustrate the potential of each scaffold.

Experimental Protocols

To ensure the practical applicability of this guide, we provide foundational, step-by-step protocols for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis via Knorr Pyrazole Synthesis

This protocol is a generalized procedure based on the classic reaction between a β-ketoester and hydrazine to form a pyrazolone, which exists in tautomeric equilibrium with the more stable aromatic pyrazole form.[9][19]

Objective: To synthesize a pyrazole core from a 1,3-dicarbonyl compound.

Materials:

  • β-ketoester (e.g., ethyl 2-cyano-3-oxobutanoate) (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Solvent (e.g., 1-Propanol or Ethanol)

  • Catalyst (e.g., Glacial acetic acid, 3-5 drops)

  • Deionized water

  • Reaction vial, stir bar, hot plate, condenser

  • Filtration apparatus (Büchner funnel)

  • TLC plates and chamber

Procedure:

  • Combine the β-ketoester (1 eq) and the chosen solvent (e.g., 3 mL for a 3 mmol scale) in a reaction vial equipped with a stir bar.

  • Add hydrazine hydrate (2 eq) to the mixture.

  • Add 3-5 drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and heat the reaction mixture with stirring at approximately 100°C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, add deionized water to the hot reaction mixture to precipitate the product.

  • Allow the mixture to cool slowly to room temperature while stirring to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold water to remove impurities.

  • Allow the product to air dry completely.

  • Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the initial attack by the hydrazine nucleophile. Using an excess of hydrazine helps drive the reaction to completion. The product precipitates upon adding water because it is typically much less soluble in the aqueous-organic mixture than in the alcohol solvent.[9]

Protocol 2: Universal In Vitro Kinase Assay (Fluorescence-Based)

This protocol describes a common method to quantify the inhibitory activity of a compound against a target protein kinase.[20][21]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Recombinant protein kinase

  • Biotinylated peptide substrate specific for the kinase

  • Test compound (e.g., a pyrazole derivative) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl₂)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody, Streptavidin-conjugated acceptor (e.g., XL665)

  • Stop buffer

  • 384-well microplates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO and then dilute into the assay buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a 384-well plate, add the test compound, the specific kinase, and the biotinylated peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP. The final reaction mixture should contain all components at their optimal concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop buffer containing EDTA and the detection reagents (terbium-labeled antibody and streptavidin-acceptor). Incubate for at least 60 minutes to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The assay includes positive controls (no inhibitor, maximum kinase activity) and negative controls (no kinase or no ATP, background signal). The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data.

Conclusion and Future Directions

This guide illuminates the distinct personalities of three aminopyrazole carboxamide isomers.

  • The 5-Amino-1H-pyrazole-4-carboxamide and its tautomer, 3-Amino-1H-pyrazole-4-carboxamide , are validated and versatile scaffolds, particularly for the development of kinase inhibitors. Their success stems from a structural arrangement that is ideal for binding to the conserved hinge region of the kinase ATP pocket. Future research will likely focus on refining the substituents on this core to achieve greater selectivity and overcome drug resistance.[14]

  • This compound represents a path less traveled. While its utility as a synthetic intermediate is established, its potential as a primary pharmacophore is largely untapped. The assertion of its "reduced activity" should be seen not as a limitation, but as an invitation to explore its potential against different target classes where its unique stereoelectronic properties might be advantageous.[13] Researchers are encouraged to screen this isomer against a broader range of biological targets, such as metabolic enzymes, ion channels, or G-protein coupled receptors, where the binding requirements differ significantly from those of kinases.

By understanding the fundamental structural and chemical differences between these isomers, drug discovery professionals can make more informed decisions in scaffold selection, ultimately accelerating the development of novel and effective therapeutics.

References

The "4-Amino-1H-pyrazole-5-carboxamide" Scaffold: A Privileged Structure in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, and among these, the "4-Amino-1H-pyrazole-5-carboxamide" core has emerged as a particularly advantageous and "privileged" structure. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of this scaffold against a common alternative, highlighting its superior attributes with supporting experimental data and detailed methodologies.

The Rise of a Versatile Scaffold: Key Advantages

The "this compound" scaffold has garnered significant attention, particularly in the design of kinase inhibitors for oncology. Its utility stems from a unique combination of structural and electronic features that confer several key advantages in drug design:

  • Versatile Hydrogen Bonding: The arrangement of amino, pyrazole ring, and carboxamide functionalities allows for multiple hydrogen bond donor and acceptor interactions. This is crucial for anchoring the molecule within the ATP-binding pocket of kinases, often leading to high potency.

  • Structural Rigidity and Planarity: The pyrazole ring provides a rigid and planar core, which can be advantageous for achieving high binding affinity by minimizing the entropic penalty upon binding to a target protein.

  • Tunable Physicochemical Properties: The scaffold allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune critical properties such as solubility, lipophilicity, and metabolic stability. This adaptability is essential for optimizing the drug-like characteristics of a lead compound.

  • Synthetic Accessibility: The synthesis of the this compound core and its derivatives is often straightforward, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Comparative Analysis: this compound vs. The Pyrimidine Scaffold

To objectively assess the advantages of the this compound scaffold, we will compare it with the widely utilized pyrimidine scaffold, another key player in the development of kinase inhibitors.

Potency and Selectivity: A Case Study in FLT3 and CDK Inhibition

A compelling example of the this compound scaffold's potential is in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), both critical targets in Acute Myeloid Leukemia (AML).

A study detailing the design and synthesis of novel 1H-pyrazole-3-carboxamide derivatives provides a clear illustration. The lead compound, 8t , incorporating the this compound core, demonstrated remarkable potency against FLT3 and CDK2/4.[1][2]

Compound/DrugScaffoldFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)Reference
Compound 8t This compound 0.089 0.719 0.770 [1][2]
FN-1501This compound2.331.020.39[1][2]
AT-7519Pyrimidine-based---[1]
SorafenibMulti-kinase inhibitor---[1]

Table 1: Comparison of in vitro potency of a this compound based compound (8t) with its predecessor (FN-1501) and other inhibitors. Note: Direct IC50 values for AT-7519 and Sorafenib against these specific kinases were not provided in the primary comparative context but are established multi-kinase inhibitors often used as benchmarks.

The data clearly shows that optimization of the this compound scaffold in compound 8t led to a significant enhancement in potency against FLT3 compared to its precursor, FN-1501.[1][2] Furthermore, compound 8t exhibited potent anti-proliferative activity against the MV4-11 human AML cell line (IC50: 1.22 nM) and demonstrated efficacy against a variety of FLT3 mutants, suggesting its potential to overcome certain forms of drug resistance.[1][2]

While a direct, side-by-side comparison of IC50 values with a pyrimidine-based inhibitor under identical experimental conditions is not available in the provided sources, the sub-nanomolar potency of compound 8t against FLT3 is indicative of the high level of activity that can be achieved with the this compound scaffold. Pyrimidine-based CDK inhibitors are well-established, but achieving this level of dual-potency against both FLT3 and CDKs highlights the versatility of the pyrazole scaffold.[3]

Mechanism of Action: Targeting Key Signaling Pathways in AML

The efficacy of inhibitors based on the this compound scaffold is rooted in their ability to disrupt critical signaling pathways that drive cancer cell proliferation and survival. In AML, mutations in the FLT3 receptor lead to its constitutive activation, triggering downstream signaling cascades including STAT5, MAPK, and PI3K/AKT pathways.[4]

Simultaneously, dysregulation of CDKs, particularly CDK2 and CDK4, leads to uncontrolled cell cycle progression.[4] Dual inhibition of both FLT3 and CDKs, as achieved by compounds like 8t , offers a synergistic approach to treating AML by targeting both oncogenic signaling and the cell cycle machinery.[1]

FLT3_CDK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 MAPK MAPK Pathway FLT3->MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation CDK2_4 CDK2/4 Rb Rb CDK2_4->Rb Phosphorylation CellCycle Cell Cycle Progression (G1 to S phase) Rb->CellCycle Inhibition (when active) Inhibitor 4-Amino-1H-pyrazole -5-carboxamide Inhibitor (e.g., 8t) Inhibitor->FLT3 Inhibits Inhibitor->CDK2_4 Inhibits

Caption: Dual inhibition of FLT3 and CDK2/4 by a this compound-based inhibitor.

Experimental Protocols: A Guide to Evaluating Inhibitors

The trustworthiness of any drug discovery campaign relies on robust and reproducible experimental protocols. The following are detailed, step-by-step methodologies for key assays used to evaluate inhibitors targeting FLT3 and CDK2.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FLT3 kinase. The ADP-Glo™ Kinase Assay is a common and reliable method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase.

Materials:

  • Purified recombinant FLT3 enzyme

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Test compound (e.g., 8t ) dissolved in DMSO

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the FLT3 enzyme, the substrate, and the test compound dilution.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and simultaneously measure the newly synthesized ATP through a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

FLT3_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: Enzyme + Substrate + Compound Compound_Prep->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at RT (60 min) Initiation->Incubation ADP_Glo_Add Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->ADP_Glo_Add Incubation2 Incubate at RT (40 min) ADP_Glo_Add->Incubation2 Kinase_Detect_Add Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubation2->Kinase_Detect_Add Incubation3 Incubate at RT (30 min) Kinase_Detect_Add->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro FLT3 kinase inhibition assay.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay (Biochemical)

This protocol is similar to the FLT3 assay and is designed to measure the direct inhibition of CDK2 activity.

Objective: To determine the IC50 of a test compound against CDK2/Cyclin A2 or E1 kinase.

Materials:

  • Purified recombinant CDK2/Cyclin A2 or E1 enzyme

  • Histone H1 substrate

  • ATP

  • Test compound dissolved in DMSO

  • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader for luminescence

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compound in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the enzyme, and then the substrate/ATP mixture.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

  • ATP Generation and Measurement: Add the Kinase Detection Reagent and incubate for 30 minutes.

  • Data Acquisition and Analysis: Record luminescence and calculate IC50 values as described for the FLT3 assay.[5][6]

Protocol 3: Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the IC50 of a test compound for inhibiting the proliferation of a cancer cell line (e.g., MV4-11).

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

  • DMSO

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment:

    • For MTT: Add MTT solution and incubate for 3-4 hours. Dissolve the formazan crystals with DMSO and measure absorbance.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition and Analysis: Measure the signal and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from a dose-response curve.

Conclusion: A Privileged Scaffold for Future Drug Discovery

The "this compound" scaffold represents a highly versatile and potent core structure for the design of novel therapeutics, particularly in the realm of kinase inhibitors. Its inherent ability to form multiple hydrogen bonds, coupled with its synthetic tractability and the potential for fine-tuning physicochemical properties, makes it a superior choice for lead optimization campaigns. The remarkable potency of compounds like 8t against challenging targets such as FLT3 and CDKs underscores the significant advantages this scaffold offers over other heterocyclic systems. As researchers continue to explore the vast chemical space around this privileged core, the "this compound" scaffold is poised to remain a cornerstone of innovative drug discovery for years to come.

References

comparative analysis of "4-Amino-1H-pyrazole-5-carboxamide" and aminopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<I> Comparative Analysis of Pyrazole and Aminopyrimidine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Introduction: The Central Role of Kinase Inhibitors and Scaffold-Based Design

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies and inflammatory conditions. At the heart of these inhibitors are specific chemical scaffolds that anchor the molecule within the ATP-binding pocket of the kinase, providing a foundation for potency and selectivity.

This guide provides a comparative analysis of two prevalent and highly successful scaffolds in kinase inhibitor design: the pyrazole-based core, exemplified by the Janus Kinase (JAK) inhibitor Ruxolitinib , and the aminopyrimidine core, represented by the archetypal BCR-ABL inhibitor, Imatinib . Through a detailed examination of their structural interactions, target selectivity, and impact on downstream signaling, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and applications.

Part 1: The Scaffolds - A Structural and Mechanistic Overview

The efficacy of a kinase inhibitor is fundamentally dictated by its interaction with the ATP-binding site. Both the pyrazole and aminopyrimidine scaffolds are adept at forming critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, enabling competitive inhibition.[1][2]

The 4-Aminopyrazole Core (Ruxolitinib)

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[3][4] Its pyrrolo[2,3-d]pyrimidine core, a derivative of the 4-aminopyrazole structure, is crucial for its activity. This scaffold typically forms two key hydrogen bonds with the kinase hinge region. The high affinity of Ruxolitinib for JAK2 is so strong that even after extensive dilution during purification, the molecule remains bound to the kinase domain in crystal structures.[5] This tight binding is a result of shape complementarity within the ATP-binding site, which is facilitated by a flexible gatekeeper residue (Met929 in JAK2) that accommodates the inhibitor through multiple van der Waals interactions.[5]

The 2-Aminopyrimidine Core (Imatinib)

Imatinib was a landmark achievement in targeted therapy, transforming the prognosis for patients with Chronic Myeloid Leukemia (CML).[6][7] Its 2-aminopyrimidine scaffold is central to its mechanism. Imatinib uniquely binds to and stabilizes the inactive (DFG-out) conformation of the ABL kinase domain.[8][9] This mode of action is highly specific, as it requires the kinase to adopt a conformation that is not catalytically competent, thereby preventing ATP from binding and blocking downstream signaling.[7][8] This contrasts with many other inhibitors, including Ruxolitinib, which bind to the active conformation of their target kinases (Type I inhibition).[1]

Part 2: Comparative Analysis of Target Selectivity and Potency

While both scaffolds are effective, their inherent structures and resulting binding modes confer different potency and selectivity profiles. These differences are critical considerations in drug design, influencing both efficacy and potential off-target effects.

Primary Targets and Potency

A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the high potency of each inhibitor against its primary targets.

InhibitorScaffoldPrimary Target(s)IC50 (in vitro kinase assay)Citation(s)
Ruxolitinib Pyrazole-basedJAK13.3 nM[10][11]
JAK22.8 nM[10][11]
TYK219 nM[10]
JAK3428 nM[10]
Imatinib Aminopyrimidine-basedv-Abl~600 nM[12]
c-Kit~100 nM[12]
PDGFR~100 nM[12]

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from cited literature.

Ruxolitinib demonstrates nanomolar potency against JAK1 and JAK2, with significantly less activity against JAK3, highlighting its selectivity within the JAK family.[10][11] Imatinib is a potent inhibitor of the ABL kinase, as well as other tyrosine kinases like c-Kit and PDGFR, which explains its utility in other cancers such as gastrointestinal stromal tumors (GISTs).[12][13]

Kinome Selectivity Profiles

Beyond their primary targets, the broader selectivity profile across the human kinome is a crucial aspect of an inhibitor's character.

  • Ruxolitinib: As a Type I inhibitor, Ruxolitinib's selectivity is largely driven by shape complementarity in the active site of JAK1/2. While highly selective for JAK1 and JAK2, its design allows for some activity against other kinases, which can contribute to both therapeutic and adverse effects.[4][10]

  • Imatinib: Imatinib's unique mechanism of binding the inactive DFG-out conformation contributes to its remarkable specificity.[14] Far fewer kinases can adopt this specific inactive conformation, which limits the number of potential off-targets for Imatinib compared to many Type I inhibitors.[14]

Part 3: Experimental Protocols for Characterization

Validating the potency and cellular activity of kinase inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays used in the characterization of compounds like Ruxolitinib and Imatinib.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to determine the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction.

Causality: The ADP-Glo™ Kinase Assay is a universal method because it measures ADP, a common product of all kinase reactions.[15] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[15][16] The amount of light produced is directly proportional to the kinase activity.

Caption: Workflow for determining inhibitor potency using the ADP-Glo™ Kinase Assay.

  • Preparation: Prepare serial dilutions of the test inhibitor (e.g., Ruxolitinib) in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well assay plate, add 5 µL of the kinase reaction mixture containing the target kinase (e.g., JAK2), its specific substrate, and the inhibitor at various concentrations.[17]

  • Initiation: Start the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction and eliminates any unconsumed ATP.[17] Incubate for 40 minutes at room temperature.[16]

  • ADP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides the luciferase and luciferin needed to generate a luminescent signal.[18] Incubate for 30-60 minutes at room temperature.[17]

  • Measurement: Read the luminescence on a plate-reading luminometer. The signal is stable for an extended period.[15]

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cellular Potency Assessment (Western Blot for Phospho-STAT3)

This protocol measures the ability of an inhibitor to block a specific signaling pathway within a cellular context. For Ruxolitinib, this involves measuring the phosphorylation of STAT3, a direct downstream target of JAK2.[19]

Causality: Western blotting uses specific antibodies to detect target proteins. By using an antibody that only recognizes the phosphorylated form of a protein (e.g., phospho-STAT3 at Tyr705), we can quantify the activity of the upstream kinase (JAK2).[19][20] A decrease in the phospho-STAT3 signal in the presence of Ruxolitinib directly demonstrates its inhibitory effect on the JAK/STAT pathway in cells. Normalizing to total STAT3 and a loading control like β-Actin ensures that observed changes are due to inhibition, not variations in protein loading.[20]

Caption: Workflow for assessing cellular target inhibition via Western Blot.

  • Cell Culture and Treatment: Culture a JAK2-dependent cell line (e.g., HEL cells, which have a JAK2V617F mutation) or a cytokine-responsive cell line. Treat cells with varying concentrations of Ruxolitinib for a predetermined time (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).[19][20]

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control protein like β-Actin.[20]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

Part 4: Case Studies - Downstream Signaling and Cellular Effects

The ultimate test of an inhibitor is its ability to modulate the specific signaling pathways driving disease pathology.

Ruxolitinib and the JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[22][23] In myeloproliferative neoplasms (MPNs), hyperactivation of this pathway, often due to a JAK2V617F mutation, drives uncontrolled cell proliferation.

Ruxolitinib acts by competitively inhibiting ATP at the catalytic site of JAK1 and JAK2.[4] This prevents the trans-phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and activation of STAT proteins.[1][3] As a result, the dimerization and nuclear translocation of STATs are inhibited, preventing the transcription of target genes responsible for cell proliferation and survival.[22][24]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2 Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT3 JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT3 STAT_dimer p-STAT3 Dimer STAT_P->STAT_dimer 4. Dimerization DNA Target Gene DNA STAT_dimer->DNA 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK INHIBITS Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Ruxolitinib inhibits the JAK/STAT pathway by blocking JAK2-mediated phosphorylation of STAT3.

Imatinib and the BCR-ABL Pathway

In CML, the Philadelphia chromosome translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[25][26] This oncoprotein drives leukemogenesis by activating a multitude of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to increased cell proliferation and resistance to apoptosis.[25][27]

Imatinib's inhibition of the BCR-ABL kinase blocks these downstream signals.[7][28] By locking the kinase in an inactive state, it prevents the phosphorylation of key substrates, shutting down the pro-survival and proliferative signals that are essential for CML cells.[6][29] This targeted action leads to apoptosis specifically in the cancer cells expressing BCR-ABL.[7]

BCR_ABL_Pathway cluster_downstream Downstream Effectors cluster_output Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Phosphorylation PI3K PI3K BCR_ABL->PI3K Imatinib Imatinib Imatinib->BCR_ABL INHIBITS RAS RAS GRB2_SOS->RAS MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Proliferation Increased Proliferation MAPK_Pathway->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Imatinib blocks the multiple pro-survival pathways activated by the BCR-ABL oncoprotein.

Conclusion

The pyrazole-based scaffold of Ruxolitinib and the aminopyrimidine-based scaffold of Imatinib represent two highly successful, yet distinct, strategies in kinase inhibitor design. Ruxolitinib, a Type I inhibitor, achieves potent and selective inhibition of the active JAK1/2 kinases, making it a cornerstone therapy for myeloproliferative neoplasms. Imatinib, a Type II inhibitor, leverages a unique mechanism to bind the inactive conformation of BCR-ABL, affording it high specificity and a transformative impact on CML treatment.

Understanding the nuances of how these foundational scaffolds interact with their targets, their resulting selectivity profiles, and their effects on cellular signaling is paramount for the rational design of the next generation of kinase inhibitors. The experimental frameworks provided herein serve as a guide for the rigorous evaluation of such novel chemical entities, ensuring that future drug candidates are characterized by both high potency and a well-defined mechanism of action.

References

A Researcher's Guide to Evaluating the Metabolic Stability of 4-Amino-1H-pyrazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of FDA-approved therapeutics.[1][2] Its appeal lies not only in its versatile synthetic accessibility but also in its inherent metabolic stability—a critical determinant of a drug candidate's pharmacokinetic profile and ultimate clinical success.[1] This guide provides an in-depth comparison of the metabolic stability of novel 4-Amino-1H-pyrazole-5-carboxamide derivatives, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and provide a comparative analysis of structure-metabolism relationships.

The Imperative of Metabolic Stability in Drug Design

A drug's journey through the body is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). Of these, metabolism, primarily occurring in the liver, is a key determinant of a compound's bioavailability and half-life.[3] Rapid metabolism can lead to insufficient therapeutic exposure, while excessively slow metabolism may result in accumulation and potential toxicity.[3] Therefore, early assessment of metabolic stability is paramount in identifying and optimizing drug candidates with favorable pharmacokinetic properties. The pyrazole nucleus, with its unique electronic and structural features, often imparts a degree of metabolic robustness to molecules, making its derivatives a focal point of medicinal chemistry efforts.[1]

Comparative Metabolic Stability of Pyrazole-Carboxamide Derivatives

To illustrate the impact of structural modifications on metabolic stability, we will examine a series of pyrazole-carboxamide derivatives designed as Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia.[4] While not exact analogs of this compound, these compounds share the core pyrazole-carboxamide scaffold and provide valuable insights into structure-metabolism relationships. The following table summarizes the metabolic stability of selected derivatives in human liver microsomes.

Compound IDR1 GroupR2 GroupR3 GroupMetabolic Stability in Human Microsomes
5f tert-ButylPhenyl4-methoxy-phenylModerate
5h tert-ButylIsopropyl4-methoxy-phenylImproved
5u tert-ButylMethyl4-methoxy-phenylImproved
10q tert-ButylPhenyl3-(2,6-dichloro-3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylLimited Metabolism

Data synthesized from a study on pyrazole-based FLT3 inhibitors.[4]

Analysis of Structure-Metabolism Relationships:

The data reveals a clear trend in how substitutions on the pyrazole ring and its appended moieties influence metabolic stability.

  • Substitution on the Pyrazole Nitrogen (R2): A comparison between compounds 5f , 5h , and 5u suggests that replacing the phenyl group at the R2 position with smaller alkyl groups like isopropyl or methyl leads to improved metabolic stability. This is likely due to the phenyl group presenting a more accessible site for oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • Complexity of the Carboxamide Substituent (R3): The most striking observation is the enhanced stability of compound 10q . The replacement of the relatively simple 4-methoxy-phenyl group with a more complex and sterically hindered 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety results in "limited metabolism." This suggests that the intricate nature of this substituent effectively shields the molecule from the active sites of metabolic enzymes.

These findings underscore a critical principle in drug design: strategic structural modifications can be employed to "block" or hinder sites of metabolic liability, thereby enhancing a compound's metabolic stability and improving its pharmacokinetic profile.

Experimental Protocols for Assessing Metabolic Stability

The cornerstone of an in vitro metabolic stability assessment is the liver microsomal stability assay . This assay provides a reliable and cost-effective method to determine a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[5]

Workflow for In Vitro Metabolic Stability Assessment

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Test and Control Compounds: Prepare stock solutions of the test this compound derivatives and a positive control compound (e.g., a known rapidly metabolized drug) in a suitable organic solvent like DMSO.

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.

  • Human Liver Microsomes (HLMs): Thaw cryopreserved HLMs on ice and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) with cold phosphate buffer.

2. Incubation:

  • In a 96-well plate, add the diluted HLMs to each well.

  • Add the test compounds and control compounds to their respective wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

3. Time-Point Sampling and Reaction Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution, typically cold acetonitrile containing an internal standard. The internal standard is crucial for accurate quantification by LC-MS/MS.

4. Sample Processing and Analysis:

  • Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[5]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount) .

Identifying the Metabolic Pathways: CYP450 Reaction Phenotyping

Once the metabolic stability of a compound is determined, the next logical step is to identify the specific cytochrome P450 (CYP) isoforms responsible for its metabolism. This is known as CYP450 reaction phenotyping and is critical for predicting potential drug-drug interactions.[6] The major human drug-metabolizing CYPs include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[7]

Common Metabolic Pathways for Pyrazole-Containing Compounds

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent This compound Derivative Parent Compound Oxidation Oxidation (Hydroxylation, N-dealkylation) Parent:f1->Oxidation CYP3A4, CYP2C9, etc. Metabolites Oxidized Metabolites More Polar Oxidation->Metabolites:f0 Conjugation Conjugation (Glucuronidation, Sulfation) ConjugatedMetabolites Conjugated Metabolites Highly Water-Soluble Conjugation->ConjugatedMetabolites:f0 Metabolites:f1->Conjugation Excretion Excretion (Urine, Feces) ConjugatedMetabolites:f1->Excretion

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Amino-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative.

While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, established best practices for analogous pyrazole-based research chemicals necessitate a conservative and rigorous approach.[1][2] We will therefore operate under the guiding principle that all research chemicals should be treated as potentially hazardous, ensuring the highest standards of safety are met.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from structurally similar pyrazole carboxamides, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][4] One safety data sheet for a related compound hydrochloride salt lists it as an acute oral toxin and a potential skin sensitizer.

Causality of Precaution: The potential for irritation and sensitization dictates that direct contact must be avoided. These hazards are the basis for the mandatory use of personal protective equipment, which serves as the primary barrier between the researcher and the chemical.

Standard Operating Procedure for Handling:

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required.[5] This includes:

    • Properly fitted safety goggles or glasses conforming to OSHA standards.[6]

    • Chemically resistant gloves (nitrile is a common choice, but consult your institution's glove compatibility chart).

    • A full-length laboratory coat.

The Core Principle: Segregation of Waste Streams

The most critical step in chemical waste management is proper segregation at the point of generation.[1][7] Co-mingling incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and result in regulatory violations. The following workflow diagram outlines the initial decision-making process for segregating waste related to this compound.

G start Identify Waste Containing This compound decision_form Is the waste solid or liquid? start->decision_form decision_contaminated Is it contaminated labware (e.g., gloves, tips, paper)? start->decision_contaminated process_solid Collect in Solid Chemical Waste Container decision_form->process_solid Solid process_liquid Collect in Liquid Chemical Waste Container decision_form->process_liquid Liquid end_node Store in Designated Satellite Accumulation Area process_solid->end_node process_liquid->end_node decision_contaminated->decision_form No process_contaminated Treat as Solid Waste decision_contaminated->process_contaminated Yes process_contaminated->end_node

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol ensures that all regulatory and safety requirements are met. This process is a self-validating system, where each step builds upon the last to create a compliant and safe outcome.

Solid Waste Containment

This category includes the pure, unused, or expired this compound powder, as well as any labware that has come into direct contact with it.

  • Designate a Container: Procure a dedicated solid chemical waste container. This should be a robust container with a secure, sealable lid, often a plastic pail or a wide-mouthed drum.[1]

  • Collect Waste: Carefully place the solid chemical and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves, contaminated bench paper) into the designated container.[1]

  • Seal Container: Keep the container sealed at all times except when adding waste. This is a common EPA requirement to prevent the release of vapors and avoid spills.[8]

Liquid Waste Containment

This stream includes any solutions containing this compound, such as stock solutions (often in DMSO) or experimental media.[1]

  • Designate a Container: Use a chemically compatible liquid waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[2] Ensure the container is free from leaks or damage.

  • Collect Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Avoid Overfilling: Leave a headspace of at least 10% of the container's volume.[2] This space accommodates vapor expansion, which can occur with temperature changes, thus preventing the container from becoming pressurized and potentially failing.

  • Segregate Solvents: Do not mix aqueous solutions with organic solvent solutions in the same waste container unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Where possible, segregate halogenated and non-halogenated solvent waste.[2]

Container Selection and Labeling

Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[7][8] An improperly labeled container can result in significant fines and create a serious safety hazard.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • Complete All Fields: The label must include the following information:

    • The words "Hazardous Waste ".[2]

    • Full Chemical Name: List all constituents, including solvents. Write out "this compound" without using abbreviations.

    • Approximate Concentrations: Provide a good-faith estimate of the concentration of each component.

    • Researcher Information: Your name, lab location, and contact information.

On-Site Accumulation and Storage

Waste containers must be stored safely within the laboratory in a designated "Satellite Accumulation Area" (SAA) before being collected by trained EHS personnel.[9]

  • Designate an SAA: The SAA should be at or near the point of generation and under the control of the laboratory staff.

  • Use Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub.[2] This secondary container must be large enough to hold 110% of the volume of the primary container, providing protection against leaks and spills.[2]

  • Segregate Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Arranging for Professional Disposal

The final and most crucial step is to ensure the waste is handled by qualified professionals. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[1]

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[1]

  • Provide an Inventory: Be prepared to provide a detailed list of the waste contents when you schedule the pickup.

  • Prepare for Transport: Ensure containers are securely sealed and properly labeled before the EHS team arrives.

Regulatory Framework and Compliance

The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States, established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

RequirementSpecificationRegulatory Basis
Hazard Communication Workers must be informed of chemical hazards via labels, SDSs, and training.[5]OSHA 29 CFR 1910.1200
Chemical Hygiene Plan Laboratories must develop and implement a written plan for protecting workers from chemical hazards, including disposal procedures.[11][12]OSHA 29 CFR 1910.1400
Waste Determination The generator of the waste is responsible for determining if it is hazardous.[7]EPA (RCRA) 40 CFR Part 262
Container Management Waste containers must be kept closed, in good condition, and compatible with their contents.[8]EPA (RCRA) 40 CFR § 262.15
Labeling Containers must be clearly labeled with "Hazardous Waste" and an indication of the hazards.[2][9]EPA (RCRA) 40 CFR § 262.15

This guide provides a robust framework for the safe disposal of this compound. By understanding the causality behind each step—from initial hazard assessment to final professional disposal—researchers can ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your facility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Amino-1H-pyrazole-5-carboxamide. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by ensuring you have the procedural, step-by-step guidance necessary for safe and effective research.

The Foundational Principle: Assess the Risk, Respect the Compound

Analysis of related compounds reveals a consistent pattern of hazards. For instance, close analogs are classified as skin and eye irritants, potential skin sensitizers, and may cause respiratory irritation.[1][2][3] Some are also harmful if swallowed, inhaled, or in contact with skin.[3] Therefore, the causality behind the stringent PPE and handling protocols outlined below is the mitigation of these identified risks: dermal contact, ocular exposure, and inhalation of fine powder.

Engineering Controls: Your Primary Line of Defense

Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense.[4][5] The primary methods for exposure control are engineering solutions that isolate the hazard from the researcher.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[4][6] This is non-negotiable. The airflow of the hood contains the fine powder, preventing it from becoming airborne in the general laboratory space and being inhaled.

  • Ventilated Balance Enclosure: For highly accurate weighing where the airflow of a standard fume hood may cause fluctuations, a ventilated balance enclosure (also known as a powder hood) is the preferred control.[6]

Mandated Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The rationale is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.

Eye and Face Protection: Preventing Ocular Exposure
  • Requirement: Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8][9]

  • Causality: Standard safety glasses with side shields do not provide an adequate seal around the eyes and are insufficient to protect against fine, airborne powders which can easily migrate behind the lens. Chemical splash goggles form a seal with the face, providing robust protection. For operations with a higher risk of splashing, such as transferring solutions or handling larger quantities, a full-face shield must be worn in addition to chemical splash goggles.[9][10]

Skin and Body Protection: Preventing Dermal Contact and Sensitization
  • Gloves:

    • Requirement: Double-gloving with powder-free nitrile gloves is required.[11] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[11]

    • Causality: Double-gloving provides redundant protection in case the outer glove is unknowingly punctured or contaminated. The glove-coat interface must be sealed to protect the wrist area.[11] Gloves must be changed immediately if contaminated and at regular intervals (e.g., every 60 minutes) during extended procedures.[5][11] Never wear gloves outside the immediate work area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[9]

  • Laboratory Coat/Gown:

    • Requirement: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[11]

    • Causality: This type of gown provides superior protection against powders and potential splashes compared to a standard cotton lab coat. The tight cuffs are essential for creating a seal with the outer glove.

Respiratory Protection: Preventing Inhalation
  • Requirement: A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a primary engineering control (a scenario that should be avoided) or if there is any risk of dust generation that cannot be fully contained within a fume hood.[5][12]

  • Causality: The primary hazard of a fine powder is inhalation, which can lead to respiratory tract irritation.[1] An N95 respirator is designed to filter at least 95% of airborne particles and is a necessary precaution. All personnel required to wear respirators must be part of a documented respiratory protection program, including fit-testing and training, as mandated by OSHA.[7]

Hazard Summary of Related Pyrazole Carboxamide Compounds

The following table summarizes the GHS hazard classifications for compounds structurally related to this compound, forming the basis for our conservative PPE recommendations.

Hazard CategoryGHS Hazard StatementRepresentative CompoundsSource(s)
Acute Toxicity H302: Harmful if swallowedThis compound HCl, 5-Amino-1-methyl-1H-pyrazole-4-carboxamide[3]
H312: Harmful in contact with skin5-Amino-1-methyl-1H-pyrazole-4-carboxamide[3]
H332: Harmful if inhaled5-Amino-1-methyl-1H-pyrazole-4-carboxamide[3]
Skin Irritation H315: Causes skin irritation4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 5-Amino-1-methyl-1H-pyrazole-4-carboxamide[1][3]
Eye Irritation H319: Causes serious eye irritation4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 5-Amino-1-methyl-1H-pyrazole-4-carboxamide[1][3]
Sensitization H317: May cause an allergic skin reactionThis compound HCl
Organ Toxicity H335: May cause respiratory irritation4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[1]

Operational Workflow: Safe Handling from Receipt to Disposal

Adherence to a strict, procedural workflow is critical for safety. This process ensures that controls are in place at every step of handling.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Prepare all necessary equipment (spatulas, weigh boats, solvents) and place absorbent bench covers in the work area.[6]

  • Donning PPE: Don PPE in the following order: gown, inner gloves, chemical splash goggles, face shield (if needed), and finally, outer gloves pulled over the gown cuffs. Perform a seal check if using a respirator.

  • Handling the Compound:

    • Perform all manipulations at least 6 inches inside the sash of the fume hood.[4]

    • Keep the chemical container closed whenever possible.[6]

    • To minimize dust, do not pour the powder directly from the stock bottle. Use a spatula to transfer small amounts.[6]

    • If preparing a solution, add the powder to the solvent slowly.

  • Post-Handling Decontamination: After handling, decontaminate all equipment. Wipe down the work surface in the fume hood using a wet cleaning method.[6]

  • Doffing PPE: Remove PPE slowly and deliberately at the exit of the work area to prevent self-contamination. The order is critical:

    • Remove outer gloves first, peeling them off without touching the outside surface.

    • Remove the gown and face shield.

    • Remove inner gloves.

    • Remove goggles and respirator (if used).

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[11][13]

  • Waste Disposal: All contaminated disposable PPE (gloves, gown) and materials (weigh boats, bench covers) must be placed in a sealed, clearly labeled hazardous waste container.[8] Follow all local, regional, and national regulations for chemical waste disposal.[14]

Safe Handling Workflow Diagram

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_exit Phase 3: Exit & Disposal prep_start Start: Task Identified risk_assess 1. Risk Assessment (Review SDS of Analogs) prep_start->risk_assess eng_control 2. Verify Engineering Controls (Fume Hood Certification) risk_assess->eng_control ppe_don 3. Don Full PPE eng_control->ppe_don handle 4. Handle Compound (Inside Fume Hood) ppe_don->handle decon 5. Decontaminate Workspace & Equipment handle->decon ppe_doff 6. Doff PPE (Correct Sequence) decon->ppe_doff waste 7. Dispose of Waste (Sealed & Labeled) ppe_doff->waste wash 8. Wash Hands waste->wash end_proc End: Procedure Complete wash->end_proc

Caption: Workflow for handling this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][15]

  • Spill: Evacuate the immediate area. Use a spill kit with appropriate absorbent material. Do not dry sweep. Clean the area using wet methods or a HEPA-filtered vacuum.[6][7] All spill cleanup materials must be disposed of as hazardous waste.

By integrating these expert-validated protocols and understanding the causality behind them, you can ensure a safe and controlled environment for your critical research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.